molecular formula C21H24N2O4 B557424 Fmoc-Lys-OH CAS No. 105047-45-8

Fmoc-Lys-OH

カタログ番号: B557424
CAS番号: 105047-45-8
分子量: 368.4 g/mol
InChIキー: YRKFMPDOFHQWPI-IBGZPJMESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-Lys-OH, also known as this compound, is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKFMPDOFHQWPI-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426671
Record name FMOC-LYS-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105047-45-8
Record name FMOC-LYS-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-6-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Structural Elucidation and Application of Fmoc-Lys-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure and application of Nα-(9-Fluorenylmethyloxycarbonyl)-L-lysine (Fmoc-Lys-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document will detail its chemical architecture, relevant physicochemical properties, and standard experimental protocols for its use in the synthesis of peptides, a cornerstone of modern drug discovery and development.

Core Structure of this compound

This compound is a derivative of the essential amino acid L-lysine, where the alpha-amino group (Nα) is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] This strategic protection prevents unwanted reactions at the N-terminus during peptide chain elongation. The epsilon-amino group (Nε) of the lysine side chain remains free, allowing for potential post-synthesis modifications or the synthesis of branched peptides.

The molecule consists of three primary components:

  • L-lysine: An amino acid characterized by a chiral alpha-carbon, a carboxylic acid group, and a side chain terminating in a primary amine.

  • Fmoc Group: A bulky, base-labile protecting group attached to the alpha-amino group. Its removal under mild basic conditions is a key feature of Fmoc-based SPPS.[1][3]

  • Carboxylic Acid (-OH): The C-terminal functional group of the amino acid, which participates in the formation of the first peptide bond, typically by coupling to a resin-bound amino acid or a linker.

The IUPAC name for this compound is (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid.[4]

Chemical Structure Diagram

Fmoc_Lys_OH cluster_lysine Lysine Backbone cluster_fmoc Fmoc Protecting Group cluster_sidechain Lysine Side Chain C_alpha α-C COOH COOH C_alpha->COOH NH_fmoc NαH C_alpha->NH_fmoc Side_chain Side Chain C_alpha->Side_chain Fmoc Fmoc NH_fmoc->Fmoc epsilon_NH2 ε-NH2 Side_chain->epsilon_NH2 (CH₂)₄

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₁H₂₄N₂O₄[2][5]
Molecular Weight 368.43 g/mol [2]
CAS Number 105047-45-8[2][5]
Appearance White to off-white crystalline solid or powder[6][7]
Purity (HPLC) ≥98.0%[8]
Melting Point ~190 °C[6]
Optical Rotation [α]²¹⁸/D = -10 ± 2.5° (c=1 in DMF)[6]
Solubility Soluble in organic solvents such as DMSO, DCM, and DMF.[5][9][10]
Storage Temperature 2-8°C[6][8]

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental reagent in Fmoc-based SPPS. The following sections provide detailed methodologies for its incorporation into a growing peptide chain.

Workflow for a Single Coupling Cycle

The addition of an amino acid in Fmoc-SPPS follows a cyclical process of deprotection, coupling, and washing.

SPPS_Workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash coupling->wash2 end Elongated Peptide wash2->end

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the resin-bound peptide is essential to expose the amine for the next coupling reaction.

Protocol:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Treat the resin with a 20% (v/v) solution of piperidine in DMF.[3][5]

  • Agitate the mixture at room temperature for 5-20 minutes. The reaction progress can be monitored by UV spectrophotometry by detecting the release of the dibenzofulvene-piperidine adduct.[3]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.

ReagentConcentrationTime
Piperidine in DMF20-30% (v/v)5-20 min
Peptide Coupling

Following deprotection, the next Fmoc-protected amino acid, in this case, this compound, is coupled to the newly exposed N-terminal amine.

Protocol:

  • Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF.

  • Add an activating base, such as N,N-diisopropylethylamine (DIPEA), to the solution.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the reaction to proceed at room temperature for 1-2 hours. Coupling efficiency can be monitored using a qualitative ninhydrin (Kaiser) test.

  • After the reaction is complete, drain the coupling solution.

  • Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

ReagentMolar Excess (relative to resin capacity)
Fmoc-Amino Acid2-5 equivalents
Coupling Agent (e.g., HBTU)2-5 equivalents
Base (e.g., DIPEA)4-10 equivalents
Cleavage and Final Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed. For a peptide synthesized with this compound where the epsilon-amino group is unprotected, this step primarily involves cleavage from the resin. If a side-chain protected lysine like Fmoc-Lys(Boc)-OH was used, this step would also remove the Boc group.[11][12]

Protocol:

  • Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers to prevent side reactions. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1][2]

  • Add the cleavage cocktail to the peptide-resin and incubate at room temperature for 2-3 hours with occasional agitation.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash it with cold ether.

  • Dry the crude peptide under vacuum. The peptide can then be purified by high-performance liquid chromatography (HPLC).

ReagentCompositionTime
Cleavage Cocktail95% TFA, 2.5% H₂O, 2.5% TIS2-3 hours

This guide provides a foundational understanding of the structure and utilization of this compound in peptide synthesis. The provided protocols are standard procedures and may require optimization based on the specific peptide sequence and scale of the synthesis.

References

Chemical properties of N-alpha-Fmoc-L-lysine-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Applications of N-α-Fmoc-L-lysine-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-lysine (Fmoc-Lys-OH) is a pivotal amino acid derivative extensively utilized in synthetic peptide chemistry. As an N-Fmoc protected form of the essential amino acid L-Lysine, it serves as a fundamental building block in Solid-Phase Peptide Synthesis (SPPS).[1][2] The defining characteristic of this compound is the selective protection of its α-amino group by the base-labile Fmoc group, while the ε-amino group on the side chain remains unprotected. This unique configuration makes it the starting material of choice for synthesizing peptides that require specific modifications at the lysine side chain, such as the creation of branched peptides or the introduction of labels and tags.[3]

This technical guide provides a comprehensive overview of the chemical properties, stability, and core applications of this compound, complete with detailed experimental protocols and analytical data for professionals in peptide synthesis and drug development.

Core Chemical and Physical Properties

The fundamental physicochemical properties of N-α-Fmoc-L-lysine-OH are summarized below. These parameters are critical for its handling, storage, and application in synthesis. The compound typically appears as a white to off-white or yellow crystalline powder.[1][4][5]

PropertyValueReferences
CAS Number 105047-45-8[1][4][5][6]
Molecular Formula C₂₁H₂₄N₂O₄[1][4][5][6]
Molecular Weight 368.43 g/mol [1][4][5][6]
Appearance White to yellow solid/powder[1][4][5]
Melting Point 26.8 °C[1][4][6]
pKa (Predicted) 3.81 ± 0.21[1][4][6]
Optical Rotation [α]²⁰/D -19 ± 2° (c=1, in DMF)[1]
Storage Conditions 2-8°C, keep in dark place, inert atmosphere[1][6]

Solubility Profile:

SolventSolubilityNotesReferences
DMSO 50 mg/mLHygroscopic DMSO can impact solubility; use newly opened solvent.[4][5]
Methanol 5.74 mg/mLWith sonication and pH adjustment to 6 with HCl.[5]
Water 3.64 mg/mLWith sonication and pH adjustment to 3 with 1 M HCl.[5]
DCM Soluble[4]

Reactivity, Stability, and Handling

The synthetic utility of this compound is dictated by the differential reactivity of its functional groups.

  • α-Amino Group: Protected by the Fmoc group, which is stable under acidic and neutral conditions but is readily cleaved by mild bases, most commonly a solution of piperidine in an organic solvent like dimethylformamide (DMF).[7][8] This base lability is the cornerstone of Fmoc-based SPPS.[9]

  • α-Carboxyl Group: This group is activated during the coupling step of peptide synthesis to form a peptide bond with the free amino group of the growing peptide chain anchored to the solid support.

  • ε-Amino Group: The unprotected side-chain amino group is a key feature. It is nucleophilic and available for on-resin modification, such as acylation, alkylation, or coupling to another peptide chain to form branched structures.[3]

For routine synthesis of linear peptides where the lysine side chain should not react, Fmoc-Lys(Boc)-OH (CAS 71989-26-9) is the standard choice.[10][11][12] The tert-butyloxycarbonyl (Boc) group on the side chain is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final peptide cleavage from the resin.[7][11]

Stability and Storage: this compound is stable under recommended storage conditions.[4] To prevent degradation, it should be stored in a cool (2-8°C), dark, and dry place under an inert atmosphere.[1][6]

Functional Groups of N-α-Fmoc-L-lysine-OH lys L-Lysine Backbone (α-carbon, side chain) cooh α-Carboxyl Group (Coupling Site) lys->cooh epsilon_nh2 ε-Amino Group (Free for Modification) lys->epsilon_nh2 Side Chain fmoc Fmoc Group (Base-Labile Protection) fmoc->lys α-Amino

Caption: Logical relationship of the key functional groups in this compound.

Key Experimental Protocols

The following protocols are standard methodologies for the use of Fmoc-protected amino acids in manual solid-phase peptide synthesis.

Protocol 3.1: Fmoc Group Deprotection from Resin

This procedure is performed to remove the α-amino Fmoc protecting group from the N-terminal amino acid of a peptide chain bound to a solid support, preparing it for the next coupling cycle.

  • Resin Preparation: Place the peptide-resin in a suitable reaction vessel and wash three times with DMF to swell the resin and remove residual reagents from the previous step.[13]

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[14]

  • Reaction Time: Agitate the mixture at room temperature. A two-step process is common: an initial treatment for 1-3 minutes, drain, and then a second treatment with fresh reagent for 5-10 minutes.[14][15]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved dibenzofulvene-piperidine adduct.[13][15] The resin is now ready for the next coupling step.

Protocol 3.2: Standard Amino Acid Coupling

This protocol describes the activation and coupling of the next Fmoc-amino acid to the deprotected N-terminus of the resin-bound peptide.

  • Activation Mixture: In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.[13]

  • Activation: Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin from Protocol 3.1.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative method like the Kaiser test.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[13] The cycle can now be repeated.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow start Start: Resin with Fmoc-AA attached deprotect 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotect wash1 2. Wash (DMF) deprotect->wash1 couple 3. Couple Next Fmoc-AA (e.g., HATU/DIPEA in DMF) wash1->couple wash2 4. Wash (DMF) couple->wash2 end Repeat Cycle for Next Amino Acid wash2->end Peptide Elongated end->deprotect Next Cycle final Final Cleavage (TFA Cocktail) end->final After Last AA

Caption: A typical workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Advanced Applications: Branched Peptide Synthesis

The free ε-amino group of this compound is its most valuable feature, enabling the synthesis of complex peptide architectures directly on the solid support.

General Workflow for Branched Peptides:

  • Main Chain Synthesis: The primary peptide sequence is synthesized on the resin using standard SPPS protocols.

  • Incorporate this compound: At the desired branching point, this compound is coupled to the main chain.

  • Elongate Main Chain: The α-amino Fmoc group of the newly added lysine is removed with piperidine, and the main peptide chain synthesis continues to its desired length.

  • Side Chain Elongation: After completion of the main chain, the free ε-amino group of the lysine residue is now available. A secondary peptide chain can be synthesized starting from this point by repeating the standard deprotection and coupling cycles.

  • Final Cleavage: Once all synthesis is complete, the entire branched peptide is cleaved from the resin using a strong acid cocktail (e.g., TFA with scavengers).[16]

Workflow for Branched Peptide Synthesis using this compound start 1. Synthesize Main Chain on Resin incorporate 2. Incorporate this compound start->incorporate deprotect_alpha 3. Deprotect α-N-Fmoc (Piperidine) incorporate->deprotect_alpha continue_main 4. Continue Main Chain Synthesis deprotect_alpha->continue_main modify_epsilon 5. Build Second Chain on Free ε-Amino Group via SPPS continue_main->modify_epsilon cleave 6. Cleave Branched Peptide from Resin (TFA) modify_epsilon->cleave

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, crucial molecules in both biological research and therapeutic development, has been revolutionized by the advent of Solid-Phase Peptide Synthesis (SPPS). At the heart of the most widely adopted SPPS methodology lies the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Its unique chemical properties have enabled the efficient and reliable assembly of complex peptide chains, accelerating discoveries in proteomics, drug design, and materials science. This technical guide provides a comprehensive overview of the pivotal role of the Fmoc group in SPPS, detailing its chemical mechanism, procedural protocols, and strategic advantages.

The Strategic Advantage of Fmoc Chemistry

The widespread adoption of Fmoc-based SPPS can be attributed to several key advantages over the older tert-butyloxycarbonyl (Boc) strategy. The primary distinction lies in the orthogonality of the protecting groups used.[1][2] In Fmoc-SPPS, the temporary Nα-Fmoc group is labile to mild basic conditions, while the permanent side-chain protecting groups are removed by strong acid.[1][3] This contrasts with the Boc strategy, which relies on graded acid lability for both temporary and permanent protecting group removal, a less distinct differentiation that can lead to side reactions.[1]

Key Advantages of the Fmoc Strategy:

  • Mild Deprotection Conditions: The Fmoc group is removed using a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF), which preserves the integrity of acid-sensitive residues and linkers to the solid support.[2][] This is particularly beneficial for the synthesis of peptides containing post-translational modifications like phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions required for Boc deprotection.[1][5]

  • Orthogonality: The base lability of the Fmoc group is completely orthogonal to the acid-labile side-chain protecting groups (commonly t-butyl based).[1][2] This "true orthogonality" prevents the premature cleavage of side-chain protectors during the repetitive Nα-deprotection steps, leading to a cleaner final product.[1]

  • Ease of Automation and Monitoring: The fluorenyl moiety of the Fmoc group possesses a strong UV absorbance.[1][2] This property allows for real-time, non-invasive spectrophotometric monitoring of the deprotection and coupling reaction completion, making Fmoc chemistry exceptionally well-suited for automated peptide synthesizers.[5]

  • Safety and Convenience: The final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved with trifluoroacetic acid (TFA), a volatile and relatively manageable strong acid.[1] This avoids the use of the highly corrosive and hazardous liquid hydrogen fluoride (HF) required in the Boc strategy.[1]

  • High Yield and Purity: The combination of mild conditions, high coupling efficiencies, and reduced side reactions generally leads to high yields of the desired peptide with excellent purity.[][5]

The Chemistry of Fmoc-SPPS: Mechanisms and Pathways

The Fmoc-SPPS cycle is a repetitive sequence of deprotection, activation, and coupling steps to progressively elongate the peptide chain on a solid support.

The Fmoc Deprotection Mechanism

The removal of the Nα-Fmoc group is a classic example of a base-induced β-elimination reaction.[][6] The process is initiated by the abstraction of the acidic proton on the C9 carbon of the fluorenyl ring by a base, most commonly the secondary amine piperidine.[1][6] This leads to the formation of a dibenzofulvene (DBF) intermediate and a carbamic acid, which spontaneously decarboxylates to release the free Nα-amine of the peptide chain.[2][] The highly reactive DBF is trapped by excess piperidine to form a stable adduct, which is then washed away.[1][7]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (β-Elimination) Fmoc_Peptide->Proton_Abstraction Piperidine1 Piperidine Piperidine1->Proton_Abstraction + Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate DBF Dibenzofulvene (DBF) Intermediate->DBF Carbamic_Acid Carbamic Acid Intermediate->Carbamic_Acid Adduct DBF-Piperidine Adduct (Washed Away) DBF->Adduct Free_Amine H₂N-Peptide-Resin Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 - Piperidine2 Piperidine (excess) Piperidine2->Adduct +

Caption: Chemical mechanism of Fmoc group deprotection using piperidine.
Amino Acid Activation and Coupling

To form the peptide bond, the carboxylic acid group of the incoming Fmoc-protected amino acid must be activated. This is typically achieved by converting it into a more reactive species that is susceptible to nucleophilic attack by the free Nα-amine of the resin-bound peptide. A variety of coupling reagents are used for this purpose, often in combination with additives that enhance efficiency and suppress side reactions, most notably racemization.[8][9]

Common coupling reagents fall into two main classes: carbodiimides (e.g., DIC) and aminium/uronium or phosphonium salts (e.g., HBTU, HATU, PyBOP).[9][10] These reagents react with the Fmoc-amino acid to form a highly reactive activated ester or similar species in situ.[10][11]

Peptide_Coupling Fmoc_AA Fmoc-AA-COOH Activation Carboxyl Activation Fmoc_AA->Activation Coupling_Reagent Coupling Reagent (e.g., HATU, DIC/HOBt) Coupling_Reagent->Activation + Activated_Ester Activated Intermediate (e.g., O-Acylurea, Active Ester) Activation->Activated_Ester Coupling Peptide Bond Formation (Nucleophilic Attack) Activated_Ester->Coupling Free_Amine H₂N-Peptide-Resin Free_Amine->Coupling + New_Peptide Fmoc-AA-Peptide-Resin Coupling->New_Peptide Byproducts Byproducts Coupling->Byproducts

Caption: General mechanism of amino acid activation and peptide bond formation.

The SPPS Workflow: A Step-by-Step Cycle

The entire process of adding a single amino acid in Fmoc-SPPS is cyclical. This cycle is repeated for each amino acid in the target peptide sequence.

SPPS_Workflow Start Start: Resin-bound Amino Acid (Fmoc-AA-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH + Activator) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes End Final Peptide Chain (Fmoc-[AA]n-Resin) Repeat->End No (Sequence Complete) Cleavage Final Cleavage & Deprotection (TFA Cocktail) End->Cleavage

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis (SPPS).

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the SPPS cycle is critical, as incomplete reactions lead to deletion sequences and other impurities that are difficult to separate from the final product. The Fmoc strategy consistently achieves high efficiencies.

Table 1: Typical Reaction Conditions and Efficiencies in Fmoc-SPPS

StepReagent/ConditionTypical DurationEfficiency
Fmoc Deprotection 20% Piperidine in DMF5-20 minutes> 99.9%
Coupling Fmoc-AA (3-5 eq), Activator (e.g., HATU, HBTU) (3-5 eq), Base (e.g., DIPEA) (6-10 eq) in DMF/NMP30-120 minutes> 99%[]
Final Cleavage 95% TFA with scavengers (e.g., TIS, H₂O, EDT)1-4 hoursVariable, sequence-dependent

Table 2: Comparison of Common Coupling Reagents in Fmoc-SPPS

Coupling ReagentClassRelative SpeedKey AdvantagesPotential Issues
DIC/HOBt CarbodiimideModerateCost-effective, low racemization with HOBt.[9][12]Byproduct (DCU/DIU) can be insoluble (DIC preferred for SPPS); potential for side reactions.[9][12]
HBTU/HATU Aminium/UroniumFast/Very FastHigh efficiency, rapid reaction times.[10][12] HATU is superior for sterically hindered couplings.[10]Based on potentially explosive benzotriazole moiety; requires base.[10]
PyBOP PhosphoniumVery FastHigh efficiency, particularly for difficult couplings.Byproducts can be difficult to remove.
COMU Aminium/UroniumVery FastHigh efficiency, comparable to HATU; safer (non-explosive base); water-soluble byproducts.[10]Can be less stable in solution over long periods.[10]

Experimental Protocols

The following are generalized protocols for manual Fmoc-SPPS. For automated synthesis, these steps are programmed into the synthesizer's software.

Protocol: Fmoc Deprotection
  • Swell the peptide-resin in DMF for 15-30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin (approx. 10 mL per gram of resin).[13]

  • Agitate the mixture at room temperature for 5-10 minutes.[10]

  • Drain the reaction vessel.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete removal.[10]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[10]

Protocol: Amino Acid Coupling (using HBTU)
  • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.

  • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the activation mixture.

  • Allow the mixture to pre-activate for 1-5 minutes.[10]

  • Add the pre-activated amino acid solution to the deprotected, washed resin.

  • Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.[10]

  • Monitor the reaction for completion using a qualitative method such as the Kaiser test (which detects free primary amines).

  • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Protocol: Final Cleavage and Deprotection
  • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail. A common formulation is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. The scavengers (TIS, water) are crucial for quenching reactive cations generated from the cleavage of side-chain protecting groups, preventing side reactions.[14]

  • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[14]

  • Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.[14]

  • Dry the final peptide product under vacuum.

Potential Side Reactions in Fmoc-SPPS

While robust, the Fmoc strategy is not without potential complications. Awareness of these side reactions is critical for troubleshooting and optimizing syntheses.

  • Aspartimide Formation: Peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, are prone to cyclization under basic (deprotection) or acidic (cleavage) conditions to form an aspartimide intermediate. This can lead to chain termination or rearrangement to form β-aspartyl peptides.[5][15]

  • Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is especially prevalent when proline is the second residue.[8][15]

  • Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity (racemization), particularly for residues like histidine and cysteine. The choice of coupling reagent and the addition of agents like HOBt can minimize this effect.[8][9]

  • Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to poor solvation and incomplete deprotection and coupling reactions.[15]

Conclusion

The 9-fluorenylmethoxycarbonyl protecting group is a cornerstone of modern peptide chemistry. Its unique combination of base lability, orthogonality to acid-labile side-chain protection, and amenability to automated monitoring has made Fmoc-SPPS the method of choice for the synthesis of a vast array of peptides for research and pharmaceutical applications. A thorough understanding of its underlying chemical principles, reaction kinetics, and potential pitfalls, as detailed in this guide, is essential for any scientist or researcher aiming to successfully synthesize peptides of high purity and yield. The continued refinement of Fmoc-based strategies and reagents promises to further expand the capabilities of peptide synthesis, enabling the creation of ever more complex and functional molecules.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc Protecting Group on Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the field of peptide chemistry and a critical tool in the development of peptide-based therapeutics. Its widespread use stems from its reliability in masking the nucleophilic amino groups of amino acids, particularly the ε-amino group of lysine, thereby preventing unwanted side reactions during peptide synthesis. This guide provides a comprehensive technical overview of the Boc protecting group's application to lysine, detailing its chemical properties, reaction mechanisms, and practical applications in research and drug development.

Chemical Properties and Orthogonality

The Boc group is a carbamate-based protecting group valued for its stability under a range of conditions and its facile, yet specific, cleavage under acidic conditions.[1][2] This characteristic is fundamental to its role in orthogonal protection strategies, a key concept in the synthesis of complex peptides where multiple protecting groups must be removed selectively.[1][2]

The Boc group is stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation, which allows for the selective removal of other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile, and Cbz (benzyloxycarbonyl), which is removed by hydrogenolysis.[1] This orthogonality is crucial in solid-phase peptide synthesis (SPPS), where different amino acid side chains require distinct protective moieties.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for various Boc-protected lysine derivatives, providing a reference for researchers in selecting appropriate reagents and anticipating experimental outcomes.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation [α]DPurityReference
Nα-Boc-L-lysine13734-28-6C11H22N2O4246.30~205 (dec.)+15 ± 3° (c=1 in AcOH)≥98% (HPLC)[5][6][7]
Nα,Nε-Bis(Boc)-L-lysine2483-46-7C16H30N2O6346.42---[8]
Nα-Fmoc-Nε-Boc-L-lysine71989-26-9C26H32N2O6468.54-+3.3±0.5° (c=1 in EtOAc)≥98.0% (HPLC)[9][10]
Nα-Z-Nε-Boc-L-lysine2389-45-9C19H28N2O6380.44---[11]

Data presented as available in the cited sources. Some physical properties may not be reported for all compounds.

Reaction Mechanisms: Protection and Deprotection

The successful application of the Boc group hinges on understanding the mechanisms of its introduction (protection) and removal (deprotection).

Boc Protection of Lysine

The most common method for introducing the Boc group is through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[1] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. While the reaction can proceed without a base, bases like sodium bicarbonate or triethylamine are often used to neutralize the resulting carboxylic acid and drive the reaction to completion.[1][12]

G cluster_protection Boc Protection of Lysine Lysine Lysine (H₂N-(CH₂)₄-CH(NH₂)-COOH) BocLysine Boc-Lysine (Boc-HN-(CH₂)₄-CH(NH-Boc)-COOH) Lysine->BocLysine Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->BocLysine Base Base (e.g., NaHCO₃) Base->BocLysine Byproducts t-BuOH + CO₂ + H₂O BocLysine->Byproducts Formation of

Caption: Boc protection of lysine with di-tert-butyl dicarbonate.

Boc Deprotection of Lysine

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[1][4][13] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1][14] The tert-butyl cation can potentially alkylate nucleophilic side chains, such as those of tryptophan and methionine, necessitating the use of scavengers like anisole or thioanisole in the deprotection mixture.[1][15]

G cluster_deprotection Boc Deprotection of Lysine BocLysine Boc-Protected Lysine ProtonatedBocLysine Protonated Intermediate BocLysine->ProtonatedBocLysine Protonation Acid Acid (e.g., TFA) Acid->ProtonatedBocLysine FreeLysine Free Lysine ProtonatedBocLysine->FreeLysine Fragmentation Byproducts t-Butyl cation + CO₂ ProtonatedBocLysine->Byproducts Isobutene Isobutene Byproducts->Isobutene Deprotonation

Caption: Acid-catalyzed deprotection of a Boc-protected lysine.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for the protection and deprotection of lysine.

Synthesis of Nα,Nε-Bis(Boc)-L-lysine (Boc-Lys(Boc)-OH)

This protocol describes the simultaneous protection of both the α- and ε-amino groups of lysine.

Materials:

  • L-lysine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve L-lysine hydrochloride (1 equivalent) and sodium bicarbonate (10 equivalents) in deionized water.[12]

  • Cool the solution in an ice-water bath.[12]

  • Prepare a solution of di-tert-butyl dicarbonate (3 equivalents) in dioxane.[12]

  • Add the Boc₂O solution dropwise to the cooled lysine solution with stirring.[12]

  • Allow the reaction mixture to stir at room temperature for 24 hours.[12]

  • Wash the mixture three times with diethyl ether.[12]

  • Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.[12]

  • Extract the product three times with ethyl acetate.[12]

  • Dry the combined organic phases over magnesium sulfate for 12 hours.[12]

  • Concentrate the organic phase under vacuum to obtain the product as a white solid.[12] A typical yield for this reaction is around 85%.[12]

Deprotection of Boc-Lysine using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc group to yield the free amine.

Materials:

  • Boc-protected lysine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolve the Boc-protected lysine (e.g., 4g) in a mixture of dichloromethane (10ml) and trifluoroacetic acid (5ml).[13]

  • Stir the solution at room temperature for 1 hour.[13]

  • Remove the solvent and excess TFA by rotary evaporation.[13]

  • Dissolve the residue in a suitable amount of ethyl acetate (e.g., 5ml).[13]

  • Wash the organic solution with 5% sodium carbonate solution until the pH of the aqueous layer is 8-9.[13]

  • Remove the solvent by rotary evaporation to obtain the deprotected lysine.[13]

Application in Solid-Phase Peptide Synthesis (SPPS) and Drug Development

Boc-protected lysine is a fundamental building block in SPPS, a technique that has revolutionized the synthesis of peptides.[5][16] In a typical Boc-based SPPS workflow, the C-terminal amino acid is attached to a solid support, and subsequent Boc-protected amino acids are sequentially coupled after the deprotection of the N-terminal Boc group of the growing peptide chain.[4] The use of orthogonally protected lysine derivatives, such as Fmoc-Lys(Boc)-OH, allows for the selective modification of the lysine side chain, which is crucial for introducing labels, cross-linkers, or other functionalities.[3][9]

The versatility of Boc-lysine extends to the development of peptide-based drugs.[5][6][17] By incorporating modified lysine residues, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of a peptide therapeutic.[17] For instance, acetylation of the lysine side chain can enhance a peptide's solubility, stability against enzymatic degradation, and receptor binding affinity.[17] Furthermore, Boc-protected lysine derivatives are instrumental in the synthesis of peptide radiopharmaceuticals, where a chelating agent can be specifically incorporated at a lysine residue for labeling with a radionuclide.[18]

The following diagram illustrates a simplified workflow for the incorporation of a Boc-protected lysine into a peptide chain during SPPS.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Support Deprotection1 N-terminal Deprotection (e.g., TFA for Boc) Resin->Deprotection1 Coupling Coupling of Boc-Lys(X)-OH (X = side-chain protection) Deprotection1->Coupling Deprotection2 N-terminal Deprotection Coupling->Deprotection2 NextCoupling Coupling of next Boc-AA-OH Deprotection2->NextCoupling Cleavage Cleavage from Resin & Side-chain Deprotection NextCoupling->Cleavage Repeat cycles Peptide Purified Peptide Cleavage->Peptide

Caption: Simplified workflow for SPPS using Boc-protected amino acids.

Conclusion

The Boc protecting group remains an indispensable tool in the arsenal of the peptide chemist. Its robust nature, coupled with its specific lability to acid, provides a reliable and versatile method for the protection of lysine's amino groups. A thorough understanding of its chemical properties, reaction mechanisms, and practical applications is paramount for researchers and scientists engaged in peptide synthesis and the development of novel peptide-based therapeutics. The detailed protocols and data presented in this guide serve as a valuable resource for the effective utilization of Boc-protected lysine in advancing scientific discovery and drug development.

References

A Technical Guide to Fmoc-Lys-OH: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of Nα-Fmoc-L-lysine (Fmoc-Lys-OH), a critical reagent in solid-phase peptide synthesis (SPPS). We will cover its chemical properties, including molecular weight and formula, and detail its application in the synthesis of peptides, a cornerstone of drug discovery and proteomics research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The term "this compound" can refer to two distinct compounds: one with a free epsilon-amino group on the lysine side chain, and another where this group is protected, typically by a tert-butyloxycarbonyl (Boc) group. The latter, Fmoc-Lys(Boc)-OH, is more commonly used in SPPS to prevent unwanted side-chain reactions. The properties of both are summarized below for clarity.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Nα-Fmoc-L-lysineC₂₁H₂₄N₂O₄368.43105047-45-8
Nα-Fmoc-Nε-Boc-L-lysineC₂₆H₃₂N₂O₆468.5471989-26-9
Core Concepts in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a widely adopted method for the stepwise synthesis of peptides on a solid support (resin). The fluorenylmethyloxycarbonyl (Fmoc) group is an acid-labile protecting group for the α-amino group of an amino acid. Its removal is typically achieved using a mild base, such as piperidine, which leaves acid-labile side-chain protecting groups, like Boc, intact.

This compound, and more specifically Fmoc-Lys(Boc)-OH, serves as a building block for incorporating lysine residues into a growing peptide chain. The choice between the unprotected and protected form is critical:

  • Fmoc-L-Lys-OH is used when the lysine side chain is intended for subsequent modification or branching after its incorporation into the peptide.

  • Fmoc-Lys(Boc)-OH is the standard choice for introducing lysine residues where the side-chain amino group should remain unreactive throughout the synthesis. The Boc group is stable to the basic conditions used for Fmoc removal and is cleaved at the final step of peptide synthesis with strong acid, typically trifluoroacetic acid (TFA).[1]

Experimental Protocol: A Standard Coupling Cycle in Fmoc-SPPS

The following protocol outlines a typical cycle for the incorporation of an Fmoc-protected amino acid, such as Fmoc-Lys(Boc)-OH, onto a solid support resin.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH)

  • Solid-phase synthesis resin (e.g., Rink Amide or Wang resin)

  • Coupling reagents:

    • N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

    • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Solvents:

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Deprotection reagent: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes to ensure optimal reaction conditions.

  • Fmoc Deprotection:

    • The swelled resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • The resin is then thoroughly washed with DMF to remove the deprotection reagent and byproducts.

  • Amino Acid Activation and Coupling:

    • The Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) is pre-activated in a separate vessel. This is achieved by dissolving it in DMF with a coupling reagent (e.g., DIC/Oxyma) for 5-10 minutes.

    • The activated amino acid solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Following the coupling reaction, the resin is extensively washed with DMF, DCM, and isopropanol to remove any unreacted reagents and byproducts.

  • Cycle Repetition:

    • Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on lysine) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Visualizing the Workflow

The following diagrams illustrate the key processes in Fmoc-SPPS.

Fmoc_SPPS_Workflow Start Start: Resin with Protected Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Synthesis Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage Final Step Repeat->Deprotection End Purified Peptide Cleavage->End

Caption: Workflow of a single cycle in Fmoc solid-phase peptide synthesis.

Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin α-Amino Protected Intermediate Intermediate Complex Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine (Base) Piperidine->Intermediate Deprotected_Peptide H₂N-Peptide-Resin Free α-Amino Intermediate->Deprotected_Peptide Byproduct DBF-Piperidine Adduct Intermediate->Byproduct

Caption: Simplified mechanism of Fmoc group removal by piperidine.

References

Solubility of Fmoc-Lys-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine (Fmoc-Lys-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of Fmoc-protected amino acids is paramount for ensuring efficient coupling reactions, minimizing aggregation, and ultimately achieving high purity and yield of the target peptide. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination and peptide synthesis, and logical workflows to guide researchers in their synthetic endeavors.

Core Principles: The Importance of Solubility in Peptide Synthesis

The solubility of Fmoc-amino acids in the solvents used for coupling reactions directly impacts the kinetics and completeness of the reaction. Poor solubility can lead to several undesirable outcomes, including:

  • Incomplete Coupling: If the Fmoc-amino acid is not fully dissolved, its effective concentration in the reaction mixture is reduced, leading to incomplete acylation of the free amine on the growing peptide chain. This results in the formation of deletion sequences, which are often difficult to separate from the desired product.

  • Aggregation: Both the activated Fmoc-amino acid and the growing peptide chain can aggregate if they have poor solubility in the synthesis solvent. This can hinder reagent access to the reaction sites on the solid support.

  • Slow Reaction Kinetics: A lower concentration of the dissolved acylating species will slow down the rate of the coupling reaction, potentially requiring longer reaction times or leading to incomplete reactions within the standard synthesis cycle.

The choice of solvent is therefore a critical parameter in SPPS, and a thorough understanding of the solubility of each building block is essential for process optimization and troubleshooting.

Data Presentation: Solubility of this compound

SolventChemical FormulaSolubilityMolarity (approx.)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS50 mg/mL[1]135.71 mM[1]Ultrasonic treatment and pH adjustment to 2 with 1 M HCl may be required.[1]
Methanol (MeOH)CH₃OH5.74 mg/mL[1]15.58 mM[1]Ultrasonic treatment and pH adjustment to 6 with HCl may be required.[1]
WaterH₂O3.64 mg/mL[1]9.88 mM[1]Ultrasonic treatment and pH adjustment to 3 with 1 M HCl may be required.[1]
N,N-Dimethylformamide (DMF)C₃H₇NOSoluble-Commonly used as the primary solvent in Fmoc-SPPS. While specific quantitative data for this compound is not available, related compounds like Fmoc-D-Lys(Boc)-OH are described as "clearly soluble" at a concentration of 1 mmole in 2 ml (approx. 234 mg/mL).
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOSoluble-A common alternative to DMF in SPPS, often used to improve the solubility of difficult sequences.
Dichloromethane (DCM)CH₂Cl₂Soluble[2]-Often used for resin swelling and in some coupling protocols.
ChloroformCHCl₃Soluble[2]-A chlorinated solvent in which this compound derivatives are reported to be soluble.[2]
Ethyl AcetateC₄H₈O₂Soluble[2]-This compound derivatives are reported to be soluble in this solvent.[2]
AcetoneC₃H₆OSoluble[2]-This compound derivatives are reported to be soluble in this solvent.[2]

Note: The molecular weight of this compound is 368.43 g/mol .

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, NMP)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial.

    • Add a known volume of the solvent of interest to the vial.

    • Vortex the mixture vigorously for an extended period (e.g., 1-2 hours) at a controlled temperature to ensure equilibrium is reached.

    • Allow the suspension to settle.

  • Separation of the Supernatant:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Dilute the collected supernatant with a known factor to fall within the range of the calibration curve.

    • Inject the diluted supernatant into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted supernatant.

    • Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of this compound in the tested solvent.

Protocol 2: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes a single cycle of amino acid addition in Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acid (e.g., this compound)

  • Peptide synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents:

    • Activator (e.g., HBTU, HATU)

    • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: DMF, DCM

  • Washing solvent: DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first cycle.

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution (20% piperidine in DMF) for a specified time (e.g., 2 x 10 minutes).

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it in DMF with the activator (e.g., HBTU) and base (DIPEA).

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Mandatory Visualization

The following diagrams illustrate key workflows relevant to the use of this compound.

experimental_solubility_determination cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 prep3 Vortex to equilibrate prep2->prep3 sep1 Centrifuge to pellet solid prep3->sep1 sep2 Collect clear supernatant sep1->sep2 an3 Dilute supernatant sep2->an3 an1 Prepare standard solutions an2 Generate HPLC calibration curve an1->an2 calc1 Determine concentration from curve an2->calc1 an4 Inject and record peak area an3->an4 an4->calc1 calc2 Apply dilution factor calc1->calc2 calc3 Obtain final solubility calc2->calc3

Diagram 1: Experimental workflow for determining the solubility of this compound.

fmoc_spps_workflow start Start with Resin-Bound Peptide (N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) wash1->coupling wash2 Wash with DMF coupling->wash2 end_cycle One Cycle Complete (Peptide chain extended by one residue) wash2->end_cycle repeat_cycle Repeat Cycle for Next Amino Acid end_cycle->repeat_cycle final_cleavage Final Cleavage and Deprotection (e.g., TFA cocktail) repeat_cycle->deprotection Yes repeat_cycle->final_cleavage No (Final AA)

Diagram 2: Logical workflow of a single cycle in Fmoc solid-phase peptide synthesis.

References

The Cornerstone of Complexity: An In-depth Technical Guide to Orthogonal Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the ability to construct complex molecular architectures with precision is paramount. This guide delves into the core principles of orthogonal protection, a foundational strategy that enables the selective manipulation of functional groups, paving the way for the synthesis of advanced peptide-based therapeutics and research tools. We will explore the predominant protection schemes, present quantitative performance data, and provide detailed experimental protocols for key synthetic steps.

The Principle of Orthogonality: A Symphony of Selective Deprotection

In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others.[1][2] This precise control is the bedrock of modern solid-phase peptide synthesis (SPPS), enabling the stepwise elongation of the peptide chain and the introduction of complex modifications.[1][3] A typical peptide synthesis strategy involves three classes of protecting groups: temporary Nα-amino protecting groups, permanent side-chain protecting groups, and additional selectively removable side-chain protecting groups for on-resin modifications.[1]

dot

Caption: The principle of orthogonal protection in peptide synthesis.

Core Orthogonal Strategies: Fmoc/tBu vs. Boc/Bzl

The two most prominent methodologies in SPPS are the Fmoc/tBu and the Boc/Bzl strategies.[2] The choice between these approaches is dictated by the target peptide's sequence, complexity, and the desired final modifications.[2]

The Fmoc/tBu strategy is the more modern and widely used approach, employing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[4][5] This represents a truly orthogonal system, as the deprotection conditions for the Nα- and side-chain protecting groups are distinct (base vs. acid).[3] This orthogonality is particularly advantageous for the synthesis of peptides containing sensitive amino acids or for when on-resin modifications are required.[4]

The Boc/Bzl strategy is the classic approach, utilizing the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection.[4] This is considered a "quasi-orthogonal" system because both protecting groups are removed by acid, albeit of different strengths.[6] The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl groups require a very strong acid such as hydrogen fluoride (HF) for cleavage.[3][4]

Comparative Analysis of Fmoc/tBu and Boc/Bzl Strategies
FeatureFmoc/tBu StrategyBoc/Bzl Strategy
α-Amino Protection Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butoxycarbonyl)
α-Amino Deprotection Base-labile (e.g., 20% piperidine in DMF)[2]Acid-labile (e.g., TFA)[2]
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc)[2]Strong acid-labile (e.g., Bzl, Tos)[2]
Final Cleavage Strong acid (e.g., TFA)[2]Very strong acid (e.g., HF, TFMSA)[2]
Orthogonality Fully orthogonal[2]Quasi-orthogonal[2]
Advantages Milder deprotection conditions, suitable for acid-sensitive peptides (e.g., phosphopeptides, glycoproteins).[2]Effective for synthesizing long or hydrophobic peptides prone to aggregation.[2][7]
Disadvantages Potential for aggregation of the growing peptide chain.Harsh final cleavage conditions can degrade sensitive residues.

dot

SPPS_Workflows cluster_fmoc Fmoc/tBu Workflow cluster_boc Boc/Bzl Workflow Fmoc_Start Start with Fmoc-AA-Resin Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash (DMF) Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Couple next Fmoc-AA Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash (DMF) Fmoc_Couple->Fmoc_Wash2 Fmoc_Repeat Repeat Cycle Fmoc_Wash2->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotect Next cycle Fmoc_Cleave Final Cleavage and Side-Chain Deprotection (TFA) Fmoc_Repeat->Fmoc_Cleave Final Fmoc_End Purified Peptide Fmoc_Cleave->Fmoc_End Boc_Start Start with Boc-AA-Resin Boc_Deprotect Boc Deprotection (TFA/DCM) Boc_Start->Boc_Deprotect Boc_Wash1 Wash (DCM) Boc_Deprotect->Boc_Wash1 Boc_Neutralize Neutralize (DIEA) Boc_Wash1->Boc_Neutralize Boc_Wash2 Wash (DCM) Boc_Neutralize->Boc_Wash2 Boc_Couple Couple next Boc-AA Boc_Wash2->Boc_Couple Boc_Wash3 Wash (DCM) Boc_Couple->Boc_Wash3 Boc_Repeat Repeat Cycle Boc_Wash3->Boc_Repeat Boc_Repeat->Boc_Deprotect Next cycle Boc_Cleave Final Cleavage and Side-Chain Deprotection (HF) Boc_Repeat->Boc_Cleave Final Boc_End Purified Peptide Boc_Cleave->Boc_End

Caption: Comparative workflows of Fmoc/tBu and Boc/Bzl SPPS.

Quantitative Performance

While direct, side-by-side quantitative comparisons of the two strategies for the synthesis of the same peptide are not abundant in the literature, some studies provide valuable insights. One study that conducted simultaneous multiple peptide synthesis found that the Boc/Bzl strategy resulted in a higher average yield and purity compared to the Fmoc/tBu strategy under the tested "average" conditions.[4] However, the Fmoc/tBu strategy is generally preferred for its milder conditions and broader compatibility with sensitive functionalities.[4][5] The theoretical yield of a peptide is highly dependent on the efficiency of each coupling and deprotection step. For instance, for a 70-mer peptide, a 97% yield at each of the 140 steps (deprotection and coupling) results in a mere 1.4% overall theoretical yield.[8] Increasing the efficiency to 99% raises the overall yield to 24%, and a 99.5% efficiency results in a 50% overall yield.[8][9]

Synthesis StrategyReported YieldPurityReference
Fmoc/tBu (Thymosin α1, 32-mer)33.2%>98.8%[10]
Boc/Bzl (General comparison)Higher average yield than Fmoc/tBu in one studyHigher average purity than Fmoc/tBu in one study[4]

A Third Dimension of Orthogonality: Enabling Complexity

For the synthesis of more complex peptides, such as cyclic peptides, branched peptides, or those with post-translational modifications, a third dimension of orthogonal protection is required.[1] These protecting groups are stable to the conditions used for both Nα-deprotection and final cleavage and can be removed by unique chemical mechanisms.[1]

Commonly used third-dimension protecting groups include:

  • Allyloxycarbonyl (Alloc): Cleaved by palladium(0) catalysts.[11]

  • 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): Removed by hydrazine.[12]

  • 4-Methyltrityl (Mtt): Cleaved under mildly acidic conditions that do not affect tBu-based groups.[13]

dot

On_Resin_Cyclization Start Assemble Linear Peptide on Resin with Orthogonal Protecting Groups (e.g., Fmoc-AA(Alloc)-...-Resin) Deprotect_N_alpha Deprotect N-terminus (Fmoc removal) Start->Deprotect_N_alpha Deprotect_Side_Chain Selectively Deprotect Side-Chain (e.g., Alloc removal with Pd(0)) Start->Deprotect_Side_Chain Cyclize On-Resin Cyclization (Amide bond formation) Deprotect_N_alpha->Cyclize Deprotect_Side_Chain->Cyclize Cleave Final Cleavage from Resin and Global Side-Chain Deprotection Cyclize->Cleave End Purified Cyclic Peptide Cleave->End

Caption: Workflow for on-resin peptide cyclization.

Experimental Protocols

Standard Fmoc-SPPS Cycle
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 1 hour.[14]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 5-10 minutes.[1]

  • Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[1] A Kaiser test can be performed to confirm the presence of a free primary amine.[15]

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or NMM) in DMF. The reaction is typically monitored by the Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Selective Deprotection of Orthogonal Protecting Groups
  • Alloc Group Removal:

    • Suspend the peptidyl-resin in a mixture of CHCl₃-AcOH-N-methylmorpholine (37:2:1).

    • Add Pd(PPh₃)₄ (3 equivalents) and agitate under an argon atmosphere for 30 minutes.

    • Wash the resin with the solvent mixture, followed by DCM and DMF.

  • Dde Group Removal:

    • Treat the resin with a solution of 2% hydrazine in DMF.

    • Agitate the mixture for 3-5 minutes.

    • Repeat the treatment.

    • Wash the resin thoroughly with DMF.

Final Cleavage and Deprotection (Fmoc/tBu Strategy)
  • Resin Washing and Drying: Wash the fully assembled peptidyl-resin with dichloromethane (DCM) and dry under vacuum.

  • Cleavage Cocktail: Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers to protect sensitive residues.[16] Common scavengers include water, triisopropylsilane (TIPS), and 1,2-ethanedithiol (EDT). The choice of scavengers depends on the amino acid composition of the peptide.[16]

  • Reaction: Gently agitate the mixture for 2-4 hours at room temperature.[16]

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development and Research

The strategic use of orthogonal protecting groups is indispensable for the synthesis of complex peptide structures with therapeutic or diagnostic potential.

  • Cyclic Peptides: Orthogonal protection enables on-resin cyclization, leading to peptides with enhanced metabolic stability and receptor binding affinity.[11][17][18] This is crucial for developing potent and selective drug candidates.

  • Branched Peptides: The synthesis of branched peptides, such as those used in vaccine development or as multivalent ligands, relies on the selective deprotection of a side-chain functional group for the assembly of a second peptide chain.

  • Post-Translationally Modified (PTM) Peptides: Studying the effects of PTMs like phosphorylation, glycosylation, and sulfation requires the synthesis of homogeneously modified peptides.[19][20][21] Orthogonal protection allows for the site-specific introduction of these modifications.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as the dominant choice for protecting the α-amino group of amino acids in solid-phase peptide synthesis (SPPS).[1][2][] Its widespread adoption is attributed to the mild reaction conditions required for its removal, which preserves the integrity of sensitive peptide sequences and acid-labile side-chain protecting groups.[2][4] This technical guide provides a comprehensive overview of Fmoc-protected amino acids, detailing their chemical properties, applications in SPPS, and the critical experimental protocols for their use.

The Chemistry of the Fmoc Protecting Group

The Fmoc group is a base-labile protecting group introduced by Carpino and Han in 1970.[1] It is attached to the α-amino group of an amino acid, preventing unwanted reactions during the peptide bond formation.[2] The key to the Fmoc strategy lies in its orthogonality to the acid-labile protecting groups commonly used for amino acid side chains.[2][4] This allows for the selective deprotection of the N-terminus under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), without affecting the side-chain protecting groups.[5][6]

The deprotection mechanism proceeds via a β-elimination reaction. A base, such as piperidine, abstracts the acidic proton on the fluorene ring system. This is followed by the elimination of the relatively stable dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the peptide chain.[1][6] The liberated DBF is subsequently scavenged by an excess of the base to form a stable adduct, which is washed away.[1]

Advantages of the Fmoc Strategy in Peptide Synthesis

The Fmoc-based approach to SPPS offers several distinct advantages over the older tert-butyloxycarbonyl (Boc) strategy, which requires repetitive treatment with strong acid for deprotection.[1][]

  • Mild Deprotection Conditions: The use of a weak base for Fmoc removal is compatible with a wide range of sensitive amino acids and complex peptide modifications, such as phosphorylation and glycosylation, that are unstable under the harsh acidic conditions of Boc chemistry.[2][7]

  • Orthogonality: The base-lability of the Fmoc group and the acid-lability of common side-chain protecting groups (e.g., tBu, Boc, Trt) allow for a highly selective and efficient synthesis process.[2]

  • Real-Time Monitoring: The fluorenyl group of the Fmoc moiety has a strong UV absorbance around 300 nm.[2] This property can be exploited for real-time, quantitative monitoring of the deprotection step, ensuring the reaction proceeds to completion.[][7]

  • High Yields and Purity: The mild reaction conditions and high coupling efficiencies achievable with a variety of activating agents lead to the synthesis of high-purity peptides with excellent yields.[2][]

  • Automation: The cyclical nature of Fmoc-SPPS, with its distinct deprotection, washing, and coupling steps, is highly amenable to automation, enabling the rapid synthesis of long and complex peptides.[2][7]

Quantitative Data on Fmoc-Amino Acids

The physicochemical properties of Fmoc-protected amino acids are critical for their successful application in SPPS. The following tables summarize key quantitative data for commonly used derivatives.

Table 1: Physicochemical Properties of Selected Fmoc-Amino Acids

Fmoc-Amino AcidMolecular Weight ( g/mol )Melting Point (°C)
Fmoc-Ala-OH311.34143-145
Fmoc-Arg(Pbf)-OH648.78130-135
Fmoc-Asn(Trt)-OH596.68212-216
Fmoc-Asp(OtBu)-OH411.46148-151
Fmoc-Cys(Trt)-OH585.72173-176
Fmoc-Gln(Trt)-OH610.71215-219
Fmoc-Glu(OtBu)-OH425.49145-149
Fmoc-Gly-OH297.31173-175
Fmoc-His(Trt)-OH619.71145-155
Fmoc-Ile-OH353.42143-146
Fmoc-Leu-OH353.42138-141
Fmoc-Lys(Boc)-OH468.55125-130
Fmoc-Met-OH371.45130-134
Fmoc-Phe-OH387.44183-185
Fmoc-Pro-OH337.38114-117
Fmoc-Ser(tBu)-OH383.45128-132
Fmoc-Thr(tBu)-OH397.48135-139
Fmoc-Trp(Boc)-OH526.59130-135
Fmoc-Tyr(tBu)-OH459.54149-153
Fmoc-Val-OH339.40143-146

Note: Melting points are approximate and can vary based on purity and supplier.

Table 2: Common Side-Chain Protecting Groups in Fmoc-SPPS

Amino AcidSide-Chain Protecting GroupCleavage Condition
ArgPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)High TFA
Asn, Gln, HisTrt (Trityl)High TFA
Asp, GluOtBu (tert-butyl ester)High TFA
CysTrt (Trityl), Acm (Acetamidomethyl)High TFA, Iodine
LysBoc (tert-butyloxycarbonyl)High TFA
Ser, Thr, TyrtBu (tert-butyl ether)High TFA
TrpBoc (tert-butyloxycarbonyl)High TFA

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in manual Fmoc-based solid-phase peptide synthesis.

Resin Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, typically DMF or N-methylpyrrolidone (NMP), to the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation to ensure efficient reagent diffusion.[4]

  • Drain the solvent from the vessel.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF (v/v) to the swelled resin.[4][5]

  • Agitate the mixture for an initial 5 minutes.[4]

  • Drain the deprotection solution.

  • Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[4]

  • Drain the solution and proceed to the washing step.

Washing
  • After deprotection, thoroughly wash the resin with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[4]

  • Perform a final wash with a solvent suitable for the subsequent coupling reaction, typically DMF or dichloromethane (DCM).

Amino Acid Coupling

The following is a common protocol using HBTU/HOBt as coupling reagents.

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and an activating agent such as 1-Hydroxybenzotriazole (HOBt) or Oxyma (3-5 equivalents) in DMF.[8]

  • Add a coupling reagent, for example, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3-5 equivalents), to the amino acid solution.[8]

  • Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the mixture to facilitate the activation.[8]

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF.

Monitoring the Coupling Reaction

To ensure the coupling reaction has gone to completion, a qualitative ninhydrin (Kaiser) test can be performed. A blue color indicates the presence of free primary amines, signifying an incomplete reaction, while a yellow or colorless result suggests a complete coupling.[9]

Cleavage and Final Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.[9]

  • Prepare a cleavage cocktail appropriate for the peptide sequence and the side-chain protecting groups used. A common cocktail is Reagent K, which consists of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[9] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether, and dry it under vacuum.

Visualizing Key Processes in Fmoc-SPPS

The following diagrams, generated using the DOT language, illustrate the fundamental structure and workflows associated with Fmoc-protected amino acids.

Fmoc_Amino_Acid_Structure cluster_amino_acid Amino Acid Core cluster_fmoc Fmoc Group alpha-carbon carboxyl COOH alpha-carbon->carboxyl side-chain R alpha-carbon->side-chain amino-group H₂N alpha-carbon->amino-group fluorene Fluorenyl Ring methoxycarbonyl Methoxycarbonyl fluorene->methoxycarbonyl methoxycarbonyl->amino-group Protection

Caption: Chemical structure of an Fmoc-protected amino acid.

Fmoc_Deprotection_Mechanism Fmoc-Peptide-Resin Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc-Peptide-Resin->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Intermediate Unstable Intermediate Proton_Abstraction->Intermediate Beta_Elimination β-Elimination Intermediate->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF CO2 CO₂ Beta_Elimination->CO2 Free_Amine H₂N-Peptide-Resin Beta_Elimination->Free_Amine DBF->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

SPPS_Cycle Start Start with Resin-Bound Amino Acid (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing_1 2. Washing (DMF) Deprotection->Washing_1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing_1->Coupling Washing_2 4. Washing (DMF) Coupling->Washing_2 Repeat Repeat for next amino acid Washing_2->Repeat Final_Cleavage Final Cleavage and Deprotection (TFA Cocktail) Washing_2->Final_Cleavage After last amino acid Repeat->Deprotection Purification Peptide Purification (RP-HPLC) Final_Cleavage->Purification

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Common Side Reactions in Fmoc-SPPS

While the Fmoc strategy is robust, several side reactions can occur, potentially impacting the purity and yield of the final peptide.

  • Aspartimide Formation: Peptides containing aspartic acid are susceptible to aspartimide formation, particularly when followed by glycine, serine, or asparagine. This can lead to a mixture of α- and β-aspartyl peptides and racemization.[7] Adding HOBt to the deprotection solution can help suppress this side reaction.[5]

  • Diketopiperazine Formation: At the dipeptide stage, especially when proline is the second amino acid, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination.[10]

  • Racemization: Although minimized by the urethane nature of the Fmoc group, some degree of racemization can occur, particularly for cysteine and histidine, during the activation step.[7]

  • Side-Chain Reactions: Inadequate side-chain protection or premature deprotection can lead to various side reactions, such as the alkylation of tryptophan or the oxidation of methionine.[10]

Conclusion

Fmoc-protected amino acids are indispensable tools in modern peptide chemistry, underpinning the synthesis of a vast array of peptides for research, diagnostics, and therapeutic development.[2][11] The mild and orthogonal nature of the Fmoc protecting group has made it the strategy of choice for solid-phase peptide synthesis, enabling the routine production of complex and sensitive peptides.[2][] A thorough understanding of the underlying chemistry, adherence to optimized experimental protocols, and awareness of potential side reactions are crucial for the successful application of this powerful technology in scientific and drug development endeavors.

References

A Comprehensive Technical Guide to Fmoc-Lys(Boc)-OH: Safety, Handling, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling and use of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines the key safety data, handling precautions, and detailed experimental protocols relevant to its application in research and drug development.

Chemical and Physical Properties

Fmoc-Lys(Boc)-OH is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the epsilon-amino group of the side chain is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] These protecting groups are crucial for the stepwise and controlled assembly of amino acids into a peptide chain. The Boc group on the side chain is stable under the basic conditions used for Fmoc group removal, a key aspect of its utility in Fmoc-based peptide synthesis.[1][2]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
Chemical Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid[3][4]
Synonyms Nα-Fmoc-Nε-Boc-L-lysine, Fmoc-L-Lys(Boc)-OH[4][5]
CAS Number 71989-26-9[4][5]
EC Number 276-256-4[4][5]
Molecular Formula C₂₆H₃₂N₂O₆[4]
Molecular Weight 468.54 g/mol [4][5]
Appearance Solid[5]
Melting Point 130 - 135 °C[5]
Solubility Soluble in DMSO, EtOH, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water.[1][6]
Storage Temperature 2 - 8 °C[5][7]

Safety and Hazard Information

While many safety data sheets indicate that Fmoc-Lys(Boc)-OH is not classified as a hazardous substance, it is crucial to handle all chemicals with caution in a laboratory setting.[8] Some suppliers do indicate potential hazards.

Table 2: Hazard Identification and Precautionary Statements

Hazard StatementPrecautionary StatementReference(s)
H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[9]
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[9]

Table 3: Toxicological Information

EffectDataReference(s)
Acute Toxicity No data available[5]
Skin Corrosion/Irritation May cause skin irritation.[9][10]
Serious Eye Damage/Irritation May cause eye irritation.[9][10]
Respiratory or Skin Sensitisation No data available[5]
Germ Cell Mutagenicity No data available[5]
Carcinogenicity No data available[5][10]
Reproductive Toxicity No data available[5][10]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.[9][10]
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Handling and Storage Precautions

Proper handling and storage are essential to maintain the integrity of Fmoc-Lys(Boc)-OH and ensure the safety of laboratory personnel.

Handling:

  • Handle in a well-ventilated place.[11]

  • Wear suitable protective clothing, including gloves and safety glasses with side-shields.[3][11]

  • Avoid contact with skin and eyes.[3][11]

  • Avoid the formation of dust and aerosols.[3][11]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[11]

  • Wash hands thoroughly after handling.[10]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][11]

  • Keep the container tightly closed.[3][11]

  • Recommended storage temperature is 2-8°C.[5]

  • Store apart from incompatible materials such as strong oxidizing agents.[1][11]

Experimental Protocols

Fmoc-Lys(Boc)-OH is a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS). The following are detailed protocols for the key deprotection steps involving this reagent.

Fmoc Group Deprotection

This procedure describes the removal of the Nα-Fmoc protecting group to allow for the coupling of the next amino acid in the peptide sequence.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Reaction vessel (e.g., solid-phase synthesis column)

  • Shaker or rocker

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3-5 minutes.[10]

  • Drain the piperidine solution.

  • Add a fresh portion of 20% piperidine in DMF to the resin.

  • Agitate the mixture for an additional 10-15 minutes at room temperature.[6]

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[11]

  • The resin is now ready for the coupling of the next Fmoc-amino acid. An optional Kaiser test can be performed to confirm the presence of a free primary amine.[11]

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell drain1 Drain DMF swell->drain1 add_piperidine1 Add 20% Piperidine in DMF (3-5 min) drain1->add_piperidine1 drain2 Drain Solution add_piperidine1->drain2 add_piperidine2 Add 20% Piperidine in DMF (10-15 min) drain2->add_piperidine2 drain3 Drain Solution add_piperidine2->drain3 wash Wash with DMF (5-7 times) drain3->wash end Free Amine- Peptide-Resin wash->end Boc_Deprotection_Cleavage_Workflow start Dried Peptide-Resin add_cocktail Add Cleavage Cocktail (e.g., TFA/H2O/TIS) start->add_cocktail react React for 2-3 hours at Room Temperature add_cocktail->react filter_collect Filter and Collect Filtrate react->filter_collect precipitate Precipitate Peptide in Cold Diethyl Ether filter_collect->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash_ether Wash Pellet with Cold Diethyl Ether (x3) centrifuge->wash_ether dry Dry Peptide Pellet wash_ether->dry end Purified Peptide dry->end

References

Methodological & Application

Application Notes and Protocols for Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) in solid-phase peptide synthesis (SPPS). This critical reagent enables the incorporation of a lysine residue with its side-chain amine protected, allowing for the controlled assembly of complex peptide sequences.

Core Principles of Fmoc-SPPS with Fmoc-Lys(Boc)-OH

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the most prevalent method for creating synthetic peptides.[1][2] The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin). The use of Fmoc-Lys(Boc)-OH is integral for incorporating lysine residues while preventing unwanted side reactions at the ε-amino group.

The key principles are:

  • Nα-Fmoc Protection: The α-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable under the acidic conditions used for final cleavage but is readily removed by a mild base, typically piperidine, to allow for the next amino acid to be coupled.[3][]

  • Nε-Boc Protection: The ε-amino group on the lysine side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. The Boc group is stable during the repetitive basic conditions of Fmoc deprotection but is removed during the final cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[3][5] This orthogonal protection scheme is fundamental to the successful synthesis of lysine-containing peptides.[]

  • Solid Support: The synthesis starts on an insoluble resin, which simplifies the purification process as excess reagents and byproducts are removed by simple washing and filtration.[1] The choice of resin dictates the C-terminal functionality of the final peptide (e.g., acid or amide).

Data Presentation: Quantitative Parameters in Fmoc-SPPS

The efficiency and success of peptide synthesis are highly dependent on various quantitative parameters. The following tables summarize key data for the different stages of SPPS using Fmoc-Lys(Boc)-OH.

Table 1: Resin Loading Parameters

Resin Type Linker Type Typical Loading Capacity (mmol/g) C-Terminal Functionality Reference
Wang Resin p-alkoxybenzyl alcohol 0.3 - 1.0 Carboxylic Acid [6]
Rink Amide Resin 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy 0.3 - 0.8 Amide [6]

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | 1.0 - 2.0 | Carboxylic Acid (mild cleavage) |[7] |

Table 2: Fmoc Deprotection Conditions

Reagent Concentration in DMF Reaction Time Efficacy Reference
Piperidine 20% (v/v) 2 x 5-10 min Standard, highly effective [8]
Piperidine 5% (v/v) ~10-15 min Slower, may be used for sensitive sequences [9][10]
4-Methylpiperidine (4-MP) 20% (v/v) 2 x 10 min Comparable to piperidine [9][11]

| Piperazine (PZ) + DBU | 5% PZ + 2% DBU (v/v) | < 1 min (t½ = 4s) | Very fast, effective for difficult sequences |[12] |

Table 3: Amino Acid Coupling Parameters

Coupling Reagent Molar Excess (Amino Acid:Reagent:Base) Typical Coupling Time Notes Reference
HBTU/DIPEA 3-5 : 3-5 : 6-10 15 - 60 min Widely used and effective [8]
HCTU/DIPEA 3-5 : 3-5 : 6-10 15 - 60 min Similar to HBTU, often with higher yields
HATU/DIPEA 3-5 : 3-5 : 6-10 15 - 60 min Very efficient, good for hindered couplings [7]

| DIC/Oxyma | 3-5 : 3-5 : N/A | 1 - 2 hours | Good for reducing racemization |[8] |

Table 4: Cleavage and Deprotection Cocktails

Reagent Cocktail Composition (v/v or w/v) Reaction Time Target Residues/Protecting Groups Reference
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) 1 - 4 hours General purpose, good for peptides with sensitive residues (Cys, Met, Trp) [13]
TFA/TIS/H₂O TFA/Triisopropylsilane/Water (95:2.5:2.5) 2 - 4 hours Peptides without sensitive residues [14]
TFA/DCM 1-50% TFA in Dichloromethane 1 - 2 hours For cleavage from very acid-sensitive resins (e.g., 2-Cl-Trt) [14]

| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | 3 - 10 hours | Minimizes methionine oxidation | |

Table 5: Typical Yields and Purity of Crude Peptides

Peptide Length Synthesis Scale Typical Crude Yield (%) Typical Crude Purity (%) by HPLC Reference
5-15 amino acids 0.1 mmol 70 - 90% 50 - 80% [15]
15-30 amino acids 0.1 mmol 50 - 80% 30 - 60% [16]

| >30 amino acids | 0.1 mmol | 30 - 60% | 10 - 50% |[5] |

Experimental Protocols

The following protocols provide a general guideline for manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 100-200 mg for a 0.1 mmol scale synthesis) into a fritted syringe or a dedicated reaction vessel.

  • Add N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. This step is crucial for ensuring the accessibility of reactive sites.

  • Drain the DMF.

Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes.

  • Drain the piperidine solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[1]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling (using HBTU)
  • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., Fmoc-Lys(Boc)-OH) and 3-5 equivalents of HBTU in DMF.

  • Add 6-10 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a Kaiser test.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups (see Table 4). For a standard peptide containing Lys(Boc), a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is commonly used.[14]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the cleavage mixture to separate the resin beads and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold volume excess).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.[17]

Visualization of Workflow and Signaling Pathway

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated for each amino acid) Deprotection Deprotection Wash1 Wash1 Deprotection->Wash1 Remove Fmoc group Coupling Coupling Wash1->Coupling Prepare for coupling Wash2 Wash2 Coupling->Wash2 Add next Fmoc-AA Wash2->Deprotection Start next cycle Final_Cleavage Final Cleavage & Deprotection Wash2->Final_Cleavage After last AA Start Start: Swollen Resin Start->Deprotection Purification Purification (HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide NPY_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NPY Neuropeptide Y (NPY) Y1R Y1 Receptor (GPCR) NPY->Y1R Binds G_protein Gαi/βγ Y1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylates targets

References

Application Notes and Protocols for the Use of Fmoc-Lys(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Boc)-OH, or Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its dual-protection scheme, featuring the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the ε-amine of the lysine side chain, allows for the strategic and controlled assembly of peptide chains. This orthogonal protection strategy is fundamental to the synthesis of a wide array of peptides, from simple linear sequences to complex branched and conjugated structures used in therapeutic and research applications.

The lysine residue itself is crucial in many biologically active peptides, contributing to their charge, solubility, and providing a reactive handle for post-synthesis modifications such as bioconjugation with reporter molecules, drugs, or polyethylene glycol (PEG). The ability to selectively deprotect the ε-amino group after peptide chain elongation makes Fmoc-Lys(Boc)-OH an indispensable tool for creating sophisticated peptide-based molecules.[1][2]

This document provides detailed application notes and experimental protocols for the effective use of Fmoc-Lys(Boc)-OH in peptide synthesis, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Handling

Fmoc-Lys(Boc)-OH is a white to off-white powder with good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3]

PropertyValue
CAS Number 71989-26-9
Molecular Formula C₂₆H₃₂N₂O₆
Molecular Weight 468.54 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, DMSO
Storage Store at 2-8°C, protected from moisture

Table 1: Physicochemical Properties of Fmoc-Lys(Boc)-OH

Application in Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-Lys(Boc)-OH is central to the Fmoc/tBu strategy of SPPS. The synthesis cycle involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for a single coupling cycle in SPPS using Fmoc-Lys(Boc)-OH.

SPPS_Workflow Resin Resin with free amine Coupling Coupling: Fmoc-Lys(Boc)-OH + Coupling Reagent Resin->Coupling Add reagents Coupled_Peptide Fmoc-Protected Peptide-Resin Coupling->Coupled_Peptide Formation of peptide bond Wash1 Wash (DMF) Coupled_Peptide->Wash1 Deprotection Fmoc Deprotection: 20% Piperidine in DMF Wash1->Deprotection Deprotected_Peptide Peptide-Resin with free N-terminus Deprotection->Deprotected_Peptide Removal of Fmoc group Wash2 Wash (DMF) Deprotected_Peptide->Wash2 Next_Cycle Ready for next coupling cycle Wash2->Next_Cycle

Caption: General workflow of a solid-phase peptide synthesis (SPPS) cycle.

Experimental Protocols

Protocol 1: Fmoc-Deprotection

This protocol describes the removal of the Nα-Fmoc protecting group to expose the free amine for the subsequent coupling reaction.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF (peptide synthesis grade)

  • Washing solvent: Isopropanol (IPA)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the deprotection solution (20% piperidine in DMF) to the resin (10 mL per gram of resin).

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[4]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Wash the resin with IPA (3 times) to remove residual piperidine.

  • Wash the resin again with DMF (3 times) to prepare for the coupling step.

Monitoring: The completion of the Fmoc deprotection can be monitored by a qualitative ninhydrin (Kaiser) test. A positive result (blue-purple beads) indicates the presence of free primary amines.

Protocol 2: Coupling of Fmoc-Lys(Boc)-OH

This protocol details the coupling of Fmoc-Lys(Boc)-OH to the deprotected peptide-resin. The choice of coupling reagent is critical for achieving high coupling efficiency.

Materials:

  • Deprotected peptide-resin

  • Fmoc-Lys(Boc)-OH

  • Coupling reagent (e.g., HATU, HBTU, DIC/HOBt, COMU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • DMF (peptide synthesis grade)

Procedure (using HATU):

  • In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered couplings, the reaction time can be extended.

  • After the coupling reaction, drain the solution and wash the resin with DMF (5-7 times).

Monitoring: The completion of the coupling reaction is monitored by a negative ninhydrin (Kaiser) test (yellow beads), indicating the absence of free primary amines.

Quantitative Data on Coupling Efficiency

The choice of coupling reagent significantly impacts the yield and purity of the final peptide. Below is a comparison of common coupling reagents for the incorporation of Fmoc-Lys(Boc)-OH.

Coupling ReagentAdditive/BaseTypical Coupling TimeReported Yield/Purity
HATU DIPEA30-60 minDipeptide synthesis yielded 78%[5]
HBTU DIPEA10-30 minHigh efficiency for most residues[6][7]
DIC/HOBt -1-2 hoursQuantitative coupling with 2 eq. of amino acid[7][8]
COMU DIPEA~30 minHigh efficiency, comparable to HATU[9]

Table 2: Comparison of Coupling Reagents for Fmoc-Lys(Boc)-OH (Note: Yields are sequence and condition dependent).

Protocol 3: Cleavage and Final Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Boc protecting group from the lysine side chain and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5) or a simpler mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5)[10]

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Application Example: Synthesis of an Analgesic Peptide

Fmoc-Lys(Boc)-OH is a key component in the synthesis of bioactive peptides, such as the analgesic peptide Ac-KEKK-NH₂. This peptide has been shown to modulate the activity of the NaV1.8 sodium channel, a key player in pain signaling pathways.[3]

Signaling Pathway of NaV1.8 Modulation

The modulation of the NaV1.8 channel by peptides can trigger downstream signaling cascades that affect neuronal excitability and pain perception. The following diagram illustrates a potential signaling pathway.

Signaling_Pathway Peptide Ac-KEKK-NH₂ (Analgesic Peptide) Nav1_8 NaV1.8 Channel Peptide->Nav1_8 Modulates Phosphorylation Phosphorylation of NaV1.8 Nav1_8->Phosphorylation PKA Protein Kinase A (PKA) PKA->Phosphorylation PKC Protein Kinase Cε (PKCε) PKC->Phosphorylation p38 p38 MAPK p38->Phosphorylation Current_Modulation Modulation of Na+ Current Phosphorylation->Current_Modulation Excitability Decreased Neuronal Hyperexcitability Current_Modulation->Excitability Analgesia Analgesia Excitability->Analgesia

Caption: Potential signaling pathway of NaV1.8 modulation by an analgesic peptide.

Modulation of the NaV1.8 channel can be influenced by intracellular signaling pathways involving protein kinases such as PKA, PKCε, and p38 MAPK, which can phosphorylate the channel and alter its activity.[1][11] An exogenous peptide like Ac-KEKK-NH₂ could influence these pathways, leading to a decrease in neuronal hyperexcitability and resulting in an analgesic effect.

Conclusion

Fmoc-Lys(Boc)-OH is a versatile and essential amino acid derivative for the synthesis of a wide range of peptides for research and therapeutic development. A thorough understanding of its properties and the optimization of its use in SPPS protocols are critical for the successful synthesis of high-purity, complex peptides. The detailed protocols and data provided in these application notes serve as a valuable resource for scientists and researchers in the field of peptide chemistry.

References

Application Notes and Protocols: Standard Procedure for Coupling Fmoc-Lys-OH to Solid-Phase Synthesis Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the standard procedures for coupling Nα-Fmoc-protected lysine (Fmoc-Lys-OH) to a solid support, a critical step in Solid-Phase Peptide Synthesis (SPPS). The protocols outlined below are applicable to various lysine derivatives with different side-chain protecting groups (e.g., Boc, Mtt, Alloc) and can be adapted for different resins commonly used in peptide synthesis, such as Wang and 2-Chlorotrityl Chloride (2-CTC) resins.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis, enabling the efficient and controlled assembly of amino acids into a desired sequence.[1] A crucial step in this process is the covalent attachment of the first amino acid to an insoluble polymer support, or resin. The choice of resin dictates the C-terminal functional group of the final peptide, with Wang resin yielding a C-terminal carboxylic acid and Rink Amide resin producing a C-terminal amide.[2]

This application note focuses on the coupling of this compound, a frequently used amino acid derivative, to the resin. The protocols provided herein detail the necessary steps from resin preparation to the final capping of unreacted functional groups, ensuring a high coupling efficiency and purity of the final product. A key aspect of successful SPPS is ensuring high coupling efficiency, ideally greater than 99%, at each step to minimize the formation of deletion sequences.[3]

Materials and Reagents

Reagent/MaterialGradeSupplier
Fmoc-Lys(Protecting Group)-OHSynthesis GradeVarious
Wang Resin or 2-Chlorotrityl Chloride Resin100-200 or 200-400 meshVarious
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeVarious
Dichloromethane (DCM)Anhydrous, Peptide Synthesis GradeVarious
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeVarious
HBTU, HATU, or HCTUSynthesis GradeVarious
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVarious
PiperidineReagent GradeVarious
Methanol (MeOH)AnhydrousVarious
Acetic AnhydrideReagent GradeVarious
PyridineAnhydrousVarious
Ninhydrin Test KitVarious

Experimental Protocols

Resin Swelling

Proper swelling of the resin is essential for maximizing the accessibility of reactive sites within the polymer matrix, which improves coupling yields.[4]

  • Weigh the desired amount of resin into a reaction vessel.

  • Add an appropriate solvent to swell the resin. For polystyrene-based resins like Wang and 2-CTC, dichloromethane (DCM) is an effective swelling solvent.[4][5] Use approximately 10 mL of solvent per gram of resin.[6][7]

  • Gently agitate the resin slurry at room temperature for 30-60 minutes.[2][4]

  • After swelling, drain the solvent by filtration.

Protocol for Coupling this compound to 2-Chlorotrityl Chloride (2-CTC) Resin

2-CTC resin is advantageous for synthesizing protected peptide fragments and minimizing racemization of the first amino acid.[8]

  • Resin Preparation : Swell the 2-CTC resin in anhydrous DCM for at least 30 minutes.[2][8]

  • Amino Acid Solution Preparation : Dissolve 1.5 to 2 equivalents of Fmoc-Lys(Protecting Group)-OH in anhydrous DCM. A small amount of DMF can be added to aid dissolution.[9] Add 3 to 4 equivalents of N,N-Diisopropylethylamine (DIPEA).[9]

  • Coupling Reaction : Add the amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1 to 4 hours.[9]

  • Capping : After the coupling reaction, quench any unreacted trityl chloride groups by adding a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v).[2][4] Agitate for 30-60 minutes. This step is crucial to prevent the formation of deletion sequences in subsequent coupling steps.

  • Washing : Wash the resin sequentially with DCM, DMF, and finally DCM. Dry the resin under vacuum.

Protocol for Coupling this compound to Wang Resin

Wang resin is a widely used support for the synthesis of peptides with a C-terminal carboxylic acid.

  • Resin Preparation : Swell the Wang resin in a 9:1 (v/v) mixture of DCM and DMF for at least 30 minutes.[9]

  • Amino Acid Activation : In a separate vessel, dissolve 4 equivalents of Fmoc-Lys(Protecting Group)-OH and 4 equivalents of a coupling agent such as HBTU or HCTU in DMF.[9] Add 8 equivalents of DIPEA to the solution to activate the amino acid.

  • Coupling Reaction : Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2 to 12 hours.[9]

  • Capping : To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA (2 equivalents each) in DCM for 30 minutes.[9]

  • Washing : Wash the resin thoroughly with DMF, followed by DCM, and then dry under vacuum.

Monitoring Coupling Efficiency

The completeness of the coupling reaction should be monitored to ensure high-quality peptide synthesis. The ninhydrin (Kaiser) test is a common qualitative method for detecting free primary amines on the resin.[6] A blue color indicates the presence of uncoupled amino groups, signifying an incomplete reaction.[10] If the test is positive, the coupling reaction should be repeated.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the coupling of this compound to 2-CTC and Wang resins.

Parameter2-Chlorotrityl Chloride ResinWang Resin
This compound Equivalents 1.5 - 24
Coupling Reagent Equivalents N/A (Direct coupling)4 (e.g., HBTU, HCTU)
Base Equivalents 3 - 4 (DIPEA)8 (DIPEA)
Solvent Anhydrous DCMDCM/DMF (9:1 v/v)
Reaction Time 1 - 4 hours2 - 12 hours
Capping Reagents DCM/MeOH/DIPEA (17:2:1)Acetic Anhydride/DIPEA
Capping Time 30 - 60 minutes30 minutes

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for coupling the first Fmoc-amino acid to a solid support.

G Resin Start with Resin Swell Swell Resin (DCM or DMF) Resin->Swell Couple Couple this compound to Resin Swell->Couple Prepare_AA Prepare Amino Acid Solution/Activation Prepare_AA->Couple Test Monitor Coupling (Ninhydrin Test) Couple->Test Test->Couple Positive (Recouple) Wash_Cap Wash and Cap Unreacted Sites Test->Wash_Cap Negative Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash_Cap->Fmoc_Deprotect Next_Cycle Proceed to Next Coupling Cycle Fmoc_Deprotect->Next_Cycle

Caption: General workflow for the first amino acid coupling in SPPS.

Chemical Reaction Pathway

The diagram below shows the chemical reaction for the coupling of an Fmoc-amino acid to a resin using a carbodiimide activator.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Fmoc-AA Fmoc-NH-CHR-COOH (Fmoc-Amino Acid) Activated-AA Fmoc-NH-CHR-CO-O-C(=NHR')-NHR' (O-acylisourea ester) Fmoc-AA->Activated-AA + Activator Activator R'-N=C=N-R' (e.g., DIC) Resin-NH2 Resin-NH2 (Free Amine on Resin) Coupled-Product Fmoc-NH-CHR-CO-NH-Resin (Coupled Amino Acid) Activated-AA->Coupled-Product + Resin-NH2

Caption: Simplified chemical pathway of carbodiimide-mediated amino acid coupling.

References

Application Notes and Protocols for Fmoc Deprotection in Lysine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection schemes with acid-labile side-chain protecting groups. The incorporation of lysine, a key amino acid for introducing branching, labels, or post-translational modifications, requires careful optimization of Fmoc deprotection conditions. While standard protocols are often effective, the unique properties of lysine can sometimes necessitate adjustments to prevent side reactions and ensure high-purity peptide synthesis. This document provides a detailed overview of Fmoc deprotection conditions for lysine incorporation, including standard and optimized protocols, troubleshooting of common side reactions, and a comparative summary of various deprotection strategies.

The most commonly used derivative for lysine incorporation in Fmoc-SPPS is Fmoc-Lys(Boc)-OH, where the ε-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonality is crucial, as the Boc group remains stable during the basic conditions of Fmoc removal and is typically cleaved at the final step of synthesis with trifluoroacetic acid (TFA).[1]

Standard Fmoc Deprotection Conditions

The standard and most widely used condition for the removal of the Nα-Fmoc group is treatment with a 20% solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1] The deprotection proceeds via a β-elimination mechanism. A secondary amine base, like piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine. The excess piperidine also acts as a scavenger for the reactive DBF intermediate.[]

Standard Protocol: Fmoc Deprotection of Fmoc-Lys(Boc)-OH

This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound amino acid, including lysine.

Materials:

  • Peptidyl-resin with N-terminal Fmoc-Lys(Boc)

  • Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF

  • DMF for washing

  • Dichloromethane (DCM) for washing (optional)

Procedure:

  • Swell the peptidyl-resin in DMF for at least 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for an initial 1-3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine/DMF solution.

  • Continue agitation for an additional 7-15 minutes at room temperature.[1][3]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step.

Challenges and Optimized Conditions for Lysine Incorporation

While the standard protocol is generally robust, the incorporation of lysine can present specific challenges that may require protocol optimization.

Side Reaction: Intramolecular Fmoc Deprotection

A notable side reaction is the premature removal of the Nα-Fmoc group of a newly coupled lysine residue by the free ε-amino group of another lysine residue within the same peptide sequence. This occurs if the side-chain of a lysine residue is deprotected prematurely or by design for on-resin modification. The primary ε-amino group of lysine is sufficiently basic to catalyze the removal of the Fmoc group, leading to deletion sequences or other impurities.[4] This side reaction can be minimized by ensuring complete and orthogonal protection of the lysine side chain throughout the synthesis and by minimizing the time the peptide-resin is in a non-acidic state before the next coupling step.[4]

Comparative Data on Deprotection Reagents and Conditions

The choice of deprotection conditions can significantly impact the efficiency and purity of peptide synthesis. The following tables summarize various conditions for the deprotection of protecting groups relevant to lysine incorporation.

Protecting GroupReagentConcentrationSolventTimeNotes
Nα-FmocPiperidine20% (v/v)DMF5-20 minutesStandard condition for Nα-deprotection.[1]
Nα-Fmoc4-Methylpiperidine (4-MP)20% (v/v)DMF~7 minutesAn alternative to piperidine with similar efficiency.[5]
Nα-FmocPiperazine (PZ)10% (w/v)9:1 DMF/Ethanol>10 minutesLess efficient at shorter deprotection times compared to piperidine and 4-MP.[6]
Nε-MttTrifluoroacetic Acid (TFA)1-2% (v/v)DCM with 1-5% TIS5-10 x 2 minutesHighly acid-labile group for orthogonal side-chain deprotection.[1]
Nε-Dde / Nε-ivDdeHydrazine Monohydrate2% (w/v)DMF3 x 3 minutesOrthogonal to both Fmoc and Boc; allows for selective side-chain modification.
Nε-AllocPd(PPh₃)₄ / PhSiH₃0.35 eq. / 20 eq.DCM or NMP2 x 20-30 minutesOrthogonal protection removable by palladium catalysis.[7]

Table 1. Comparison of Deprotection Conditions for Lysine-Related Protecting Groups. TIS: Triisopropylsilane, a scavenger.

For sensitive peptides where standard basic deprotection may cause side reactions, an alternative acidic hydrogenolysis method has been explored.

Acid (equiv.)Pd/C (mol%)Yield (%)Notes
None10No ProductBasic hydrogenolysis is ineffective for Fmoc removal.
TFA (2)10<5%Strong acid can cause premature side-chain deprotection.
HCl/MeOH (20)10<5%High acid concentration is detrimental.
HCl/MeOH (5)1042%Optimization of acid concentration is crucial.
HCl/MeOH (2)1075%Optimal conditions for this specific substrate, preserving the Boc group.[8][9]

Table 2. Optimization of Acidic Hydrogenolysis for Fmoc-Deprotection. [8] Data from a specific study on a sensitive peptide containing Lys(Boc).

Optimized Protocols for Lysine Incorporation

Protocol 1: Standard Fmoc Deprotection with Enhanced Washing

This protocol is a slight modification of the standard procedure, with an emphasis on thorough washing to prevent piperidine carryover, which can be crucial when dealing with sensitive sequences.

Materials:

  • Peptidyl-resin with N-terminal Fmoc-Lys(Boc)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF for washing

  • 1% (v/v) OxymaPure in DMF (optional wash solution)[5]

Procedure:

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution and agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine/DMF and agitate for 10 minutes.

  • Drain the solution.

  • Wash the resin with DMF (3 x 1 min).

  • Perform an additional wash with 1% OxymaPure in DMF (2 x 1 min) to ensure complete removal of basic residues.[5]

  • Wash the resin with DMF (3 x 1 min).

Protocol 2: Selective Deprotection of Lysine Side Chain (Mtt Group)

This protocol is for the selective removal of the highly acid-labile 4-methyltrityl (Mtt) group from the lysine side chain, allowing for on-resin modification.

Materials:

  • Peptidyl-resin containing Fmoc-Lys(Mtt)-OH

  • Deprotection solution: 1-2% (v/v) TFA and 1-5% (v/v) TIS in DCM

  • DCM for washing

  • Neutralization solution: 10% (v/v) diisopropylethylamine (DIPEA) in DMF

  • DMF for washing

Procedure:

  • Wash the resin with DCM (3 x 1 min).

  • Add the 1-2% TFA/TIS in DCM solution to the resin.

  • Agitate for 2 minutes. The solution will likely turn yellow due to the formation of the Mtt cation.

  • Drain the solution.

  • Repeat steps 2-4 for a total of 5-10 treatments, or until the yellow color is no longer observed in the filtrate.[1]

  • Wash the resin thoroughly with DCM (5 x 1 min).

  • Neutralize the resin by washing with 10% DIPEA in DMF (2 x 2 min).

  • Wash the resin with DMF (5 x 1 min).

  • The resin is now ready for side-chain modification.

Visualizing the Workflow and Logic

Fmoc_Deprotection_Workflow General Fmoc Deprotection Workflow for Lysine Incorporation start Start: Peptidyl-Resin with N-terminal Fmoc-Lys(Boc) swell Swell Resin in DMF start->swell deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) swell->deprotection wash1 Wash with DMF deprotection->wash1 check_completion Optional: Check Deprotection Completion (e.g., Kaiser Test) wash1->check_completion check_completion->deprotection Incomplete coupling Couple Next Fmoc-Amino Acid check_completion->coupling Complete wash2 Wash with DMF coupling->wash2 repeat Repeat Cycle or Proceed to Final Cleavage wash2->repeat Lysine_Side_Chain_Modification_Logic Decision Logic for Lysine Side-Chain Modification start Incorporate Lysine with Orthogonal Side-Chain Protection (e.g., Mtt, Dde, Alloc) complete_main_chain Complete Synthesis of the Main Peptide Chain start->complete_main_chain selective_deprotection Selectively Deprotect Lysine Side Chain complete_main_chain->selective_deprotection mtt_deprotect Use Dilute TFA/DCM for Mtt Removal selective_deprotection->mtt_deprotect Mtt dde_deprotect Use Hydrazine/DMF for Dde Removal selective_deprotection->dde_deprotect Dde alloc_deprotect Use Pd(0)/Scavenger for Alloc Removal selective_deprotection->alloc_deprotect Alloc modify_side_chain Perform On-Resin Modification (e.g., Branching, Labeling) mtt_deprotect->modify_side_chain dde_deprotect->modify_side_chain alloc_deprotect->modify_side_chain final_cleavage Final Cleavage from Resin and Global Deprotection modify_side_chain->final_cleavage

References

Applications of Fmoc-Protected Lysine Derivatives in the Synthesis of Bioactive Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Nα-Fmoc-protected lysine derivatives in the solid-phase peptide synthesis (SPPS) of bioactive peptides. The strategic use of various side-chain protecting groups on lysine allows for the synthesis of complex peptide architectures, including branched, cyclic, and labeled peptides, which are pivotal in drug discovery and development.

Introduction to Fmoc-Lys-OH Derivatives in Peptide Synthesis

The use of 9-fluorenylmethyloxycarbonyl (Fmoc) as a temporary protecting group for the α-amino group is a cornerstone of modern solid-phase peptide synthesis. For the trifunctional amino acid lysine, the ε-amino group of its side chain requires a permanent protecting group that is stable throughout the synthesis and can be removed during the final cleavage step or selectively cleaved on-resin for further modifications. The choice of this side-chain protecting group is critical and dictates the potential applications of the synthesized peptide.

Commonly used Fmoc-lysine derivatives include:

  • Fmoc-Lys(Boc)-OH: The standard and most widely used derivative for routine peptide synthesis. The tert-butyloxycarbonyl (Boc) group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) during the final cleavage from the resin.[1][2]

  • Fmoc-Lys(Mtt)-OH: The highly acid-labile 4-methyltrityl (Mtt) group allows for orthogonal deprotection. It can be selectively removed using dilute TFA while other acid-labile groups like Boc remain intact, enabling on-resin side-chain modification, branching, or cyclization.[3][4]

  • Fmoc-Lys(ivDde)-OH: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is an orthogonally protected lysine derivative. The ivDde group is stable to both acidic and basic conditions used for Fmoc and Boc removal but can be selectively cleaved with hydrazine. This allows for the synthesis of unsymmetrically branched peptides.[5]

  • Fmoc-Lys(N₃)-OH: This derivative introduces an azide group on the lysine side chain, which is stable under standard SPPS conditions.[6] The azide functionality is a versatile handle for bioorthogonal "click chemistry" reactions, enabling the site-specific conjugation of molecules such as fluorescent probes, polymers, or drugs.[6]

Applications in Bioactive Peptide Synthesis

Branched Peptides for Enhanced Bioactivity

Branched peptides, often synthesized using Fmoc-Lys(ivDde)-OH or Fmoc-Lys(Mtt)-OH, can exhibit enhanced biological activities, such as increased antimicrobial potency or improved resistance to enzymatic degradation.[5]

Example: Synthesis of a Chimeric Antimicrobial Peptide

A chimeric peptide combining lactoferricin and lactoferrampin has been synthesized using microwave-enhanced SPPS with Fmoc-Lys(ivDde)-OH to create a branched structure. This branched peptide demonstrated significant antimicrobial activity.[5]

Cyclic Peptides for Improved Stability and Potency

Cyclization is a common strategy to improve the conformational stability and biological activity of peptides. Fmoc-Lys(Mtt)-OH is instrumental in synthesizing side-chain to side-chain cyclic peptides. After assembling the linear peptide, the Mtt group can be selectively removed to expose the ε-amino group of lysine for cyclization with a C-terminal carboxylic acid or another side chain.[4]

Labeled Peptides for Diagnostics and Imaging

The ability to selectively deprotect the lysine side chain on-resin allows for the site-specific attachment of labels. Using Fmoc-Lys(Dde)-OH, the Dde group can be removed with hydrazine, followed by the coupling of a fluorescent dye, such as 5(6)-carboxyfluorescein, for applications in fluorescence resonance energy transfer (FRET) assays and cellular imaging.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data from the synthesis of various bioactive peptides using this compound derivatives.

Table 1: Synthesis of Branched Peptides using Microwave-Enhanced SPPS [5]

Bioactive PeptideFmoc-Lys DerivativeSynthesis Time (hours)Crude Purity (%)
LF Chimera (Antimicrobial)Fmoc-Lys(ivDde)-OH< 577
Ubiquitin-Histone ConjugateFmoc-Lys(ivDde)-OH< 575
Tetra-branched Antifreeze PeptideFmoc-Lys(ivDde)-OH< 571

Table 2: Synthesis of a Prostate Cancer Radiotheranostic Agent [9]

PeptideFmoc-Lys DerivativeOverall Yield (%)
NOTA-PSMANot specified38
NOTA-TP-PSMAFmoc-Lys(ivDde)-OH36

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for manual or automated SPPS using Fmoc chemistry.

Workflow for Standard Fmoc-SPPS

Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next residue Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final residue coupled Fmoc_Deproteposition Fmoc_Deproteposition Repeat->Fmoc_Deproteposition Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for solid-phase peptide synthesis using Fmoc chemistry.

Materials:

  • Resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal acid)

  • Fmoc-protected amino acids (including the desired this compound derivative)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (typically 3-5 equivalents) using a suitable activator (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF. Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for On-Resin Lysine Side-Chain Modification using Fmoc-Lys(Mtt)-OH

This protocol describes the selective deprotection of the Mtt group and subsequent modification of the lysine side chain.[3]

Workflow for On-Resin Lysine Side-Chain Modification

SPPS Standard Fmoc-SPPS (Incorporate Fmoc-Lys(Mtt)-OH) Chain_Elongation Continue SPPS (Optional) SPPS->Chain_Elongation Mtt_Deprotection Selective Mtt Deprotection (1-2% TFA in DCM) Chain_Elongation->Mtt_Deprotection Washing Washing (DCM, DMF) Mtt_Deprotection->Washing Modification Side-Chain Modification (e.g., Coupling, Labeling) Washing->Modification Final_Cleavage Final Cleavage (TFA Cocktail) Modification->Final_Cleavage SPPS1 Synthesize First Chain (Incorporate Fmoc-Lys(ivDde)-OH) ivDde_Deprotection Selective ivDde Deprotection (5% Hydrazine/DMF) SPPS1->ivDde_Deprotection Washing1 Washing (DMF) ivDde_Deprotection->Washing1 SPPS2 Synthesize Second Chain on Lys Side-Chain Washing1->SPPS2 Final_Cleavage Final Cleavage (TFA Cocktail) SPPS2->Final_Cleavage

References

Application Notes: Synthesis of Branched Peptides Using Fmoc-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched peptides, which feature a secondary peptide chain linked to the side chain of an amino acid within a primary sequence, are of growing importance in medicinal chemistry, immunology, and drug development.[1] Their unique topology can confer significant advantages over linear analogues, including enhanced biological activity, increased stability against enzymatic degradation, and novel receptor interactions.[1] The synthesis of these complex molecules is enabled by an orthogonal protection strategy, wherein different protecting groups can be selectively removed under specific conditions without affecting others.[2][3]

Nα-Fmoc-Nε-(4-methyltrityl)-L-lysine (Fmoc-Lys(Mtt)-OH) is a critical building block for this purpose. The 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine is base-labile and is removed during standard Solid-Phase Peptide Synthesis (SPPS) cycles. The 4-methyltrityl (Mtt) group protecting the ε-amine of the lysine side chain, however, is highly acid-labile and can be selectively cleaved under very mild acidic conditions.[2][3] This allows the main peptide backbone to be synthesized, followed by the selective deprotection of the lysine side chain to serve as an anchor point for the synthesis of a second, branching peptide chain.[4][5]

Principle of Orthogonal Protection

The successful synthesis of branched peptides using Fmoc-Lys(Mtt)-OH hinges on the differential stability of the protecting groups employed.

  • Fmoc Group (α-Amine): Base-labile. Removed by treatment with a piperidine solution in DMF during standard SPPS cycles to allow for main chain elongation.

  • Mtt Group (ε-Amine): Very acid-labile. Selectively removed with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]

  • Side-Chain Protecting Groups (e.g., tBu, Trt, Pbf): Acid-labile. These groups protect other reactive amino acid side chains and remain intact during Mtt removal but are cleaved during the final, stronger acidolytic cleavage from the resin.[7][8]

This orthogonality ensures that the branching occurs only at the desired lysine residue and that other functionalities on the peptide remain protected until the final step.

Experimental Protocols

The following protocols outline the key stages for the synthesis of a branched peptide on a solid support using an Fmoc-SPPS strategy.

1. Solid Support and Main Chain Synthesis

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for an additional 10-15 minutes. Wash the resin thoroughly with DMF (3-5 times).[2]

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 eq.), a coupling agent such as HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF. Add this activation mixture to the resin and shake for 1-2 hours.[2]

  • Washing: Wash the resin with DMF (3-5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the main peptide chain until the branching point is reached.

2. Incorporation of the Branching Point: Fmoc-Lys(Mtt)-OH

  • Coupling: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, couple Fmoc-Lys(Mtt)-OH using the same activation and coupling protocol described in step 1.3. Ensure the coupling reaction is complete using a qualitative test (e.g., Kaiser test).

3. Selective Deprotection of the Mtt Group

This is a critical step that requires carefully controlled, mild acidic conditions.[3]

  • Reagents:

    • Deprotection Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2-5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).[7][9] TIS acts as a scavenger for the released Mtt cation.[3]

  • Procedure:

    • Wash the peptide-resin thoroughly with DCM to remove residual DMF.

    • Suspend the resin in the Mtt deprotection solution (approx. 10 mL per gram of resin).[9]

    • Gently agitate the suspension at room temperature. The reaction is typically complete within 30-60 minutes.[7][10]

    • Monitoring: To monitor the reaction, take a few resin beads, wash them with DCM, and add a drop of 10-20% TFA in DCM. An immediate orange or yellow color indicates the presence of remaining Mtt groups. Continue the reaction in 30-minute intervals until the color test is negative.[7][9]

    • Once deprotection is complete, filter the resin and wash thoroughly with DCM (3 times).[9]

    • Wash with Methanol (2 times) and then DCM (2 times).[9]

    • Neutralization: Neutralize the newly freed ε-amino group by washing the resin with 10% (v/v) DIPEA in DMF (2 times for 5 minutes each).[3]

    • Wash the resin thoroughly with DMF (3-5 times) to prepare for the branch chain synthesis.[9]

4. Synthesis of the Branched Peptide Chain

  • Chain Elongation: With the ε-amino group of the lysine side chain now deprotected and neutralized, synthesize the branched peptide chain by repeating the standard Fmoc-SPPS cycles (deprotection and coupling) as described in step 1.[2]

5. Final Cleavage and Purification

  • Resin Washing and Drying: After the synthesis of both peptide chains is complete, wash the resin thoroughly with DCM and dry it under a vacuum.[2]

  • Cleavage: Treat the resin with a cleavage cocktail appropriate for the resin and the side-chain protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% water). Stir the mixture for 2-3 hours at room temperature.[2]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[2]

  • Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final branched peptide using mass spectrometry and analytical HPLC.

Data Presentation

The choice of Mtt deprotection conditions is critical for achieving selectivity without premature cleavage of other acid-labile groups.[3]

ParameterReagent CocktailReaction TimeSelectivity & NotesSource(s)
Mtt Deprotection (Standard) 1-2% TFA, 2-5% TIS in DCM30 - 60 minA widely used and robust method. High selectivity over Boc and other acid-labile groups.[7][9][7][9]
Mtt Deprotection (Alternative) Acetic acid/TFE/DCM (1:2:7 v/v/v)~ 1 hourA milder alternative, suitable for highly acid-sensitive sequences.[8][10][8][10]
Mtt Deprotection (Alternative) TES/HFIP/TFE/DCM (2:1:0.5:6.5 v/v/v/v)~ 1 hourAlternative non-TFA based method.[9][9]
Building Block Synthesis Yield Two-step synthesis of Fmoc-Lys(Mtt)-OH from lysineN/AAn overall yield of 42% has been reported for the synthesis of the amino acid derivative itself.[8][10]

Visualizations

G cluster_prep Preparation cluster_main Main Chain Synthesis (Fmoc-SPPS) cluster_branch_point Branch Point Insertion cluster_branch_synth Branch Chain Synthesis cluster_final Final Steps Resin Swell Resin in DMF Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple1 Couple Fmoc-AA-OH Deprotect1->Couple1 Wash1 Wash Couple1->Wash1 Loop1 Repeat n Times Wash1->Loop1 Loop1->Deprotect1 for next AA CoupleLys Couple Fmoc-Lys(Mtt)-OH Loop1->CoupleLys at branching point Optional Continue Main Chain (Optional) CoupleLys->Optional Mtt_Deprotect Selective Mtt Deprotection (1% TFA / TIS / DCM) Optional->Mtt_Deprotect Neutralize Neutralize (10% DIPEA/DMF) Mtt_Deprotect->Neutralize Deprotect2 Fmoc Deprotection Neutralize->Deprotect2 Couple2 Couple Fmoc-AA-OH Deprotect2->Couple2 Wash2 Wash Couple2->Wash2 Loop2 Repeat m Times Wash2->Loop2 Loop2->Deprotect2 for next branch AA Cleave Cleavage from Resin (e.g., 95% TFA) Loop2->Cleave on completion Purify Purification & Characterization (RP-HPLC, MS) Cleave->Purify

Caption: Experimental workflow for the synthesis of branched peptides.

Caption: Selective deprotection and branch initiation at the Lys side chain.

References

Application Notes and Protocols: Fmoc-Lys-OH in the Synthesis of Histone Tail Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone proteins are fundamental to the packaging of eukaryotic DNA into chromatin. Their N-terminal tails are subject to a wide array of post-translational modifications (PTMs), such as acetylation and methylation of lysine residues. These modifications play a critical role in regulating gene expression, DNA repair, and other cellular processes by forming a "histone code" that is read by various effector proteins. The chemical synthesis of histone tail peptides with specific PTMs is an indispensable tool for deciphering this code and developing therapeutic agents that target epigenetic pathways.

Fmoc-Lys(Boc)-OH is the foundational building block for incorporating unmodified lysine residues in solid-phase peptide synthesis (SPPS) using Fmoc chemistry. For the introduction of specific PTMs, a variety of Fmoc-lysine derivatives with pre-modified and protected side chains are utilized. This document provides detailed application notes and protocols for the synthesis of histone tail peptides using these essential reagents.

Key Fmoc-Lysine Derivatives in Histone Peptide Synthesis

The choice of the Fmoc-lysine derivative is dictated by the desired PTM to be incorporated into the synthetic histone tail peptide.

Fmoc-Lysine Derivative Side-Chain Modification Application in Histone Peptide Synthesis
Fmoc-Lys(Boc)-OHUnmodified (Boc protected)Incorporation of unmodified lysine residues. The Boc group is stable to the basic conditions used for Fmoc removal and is cleaved during the final acidic cleavage from the resin.[1][2][3]
Fmoc-Lys(Ac)-OHAcetylatedDirect incorporation of acetylated lysine (Kac), a key mark of active transcription.[2][4]
Fmoc-Lys(Boc,Me)-OHMonomethylated (Boc protected)Incorporation of monomethylated lysine (Kme1). The Boc group is removed during final cleavage.[5]
Fmoc-Lys(Me)₂-OH·HClDimethylatedIncorporation of dimethylated lysine (Kme2), which can be associated with both transcriptional activation and repression.[5]
Fmoc-Lys(Me)₃-OH·ClTrimethylatedIncorporation of trimethylated lysine (Kme3), a hallmark of heterochromatin and transcriptional silencing.[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Histone H3 Peptide (aa 1-15) with K9 Acetylation (H3K9ac)

This protocol outlines the manual synthesis of the histone H3 peptide fragment ARTKQTARK(ac)STGGKAP on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials and Reagents:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH and Fmoc-Lys(Ac)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

  • Cold diethyl ether

Synthesis Workflow:

G cluster_prep Resin Preparation cluster_synthesis Peptide Elongation (Iterative Cycles) cluster_final Cleavage and Purification swell Swell Rink Amide Resin in DMF deprotect_initial Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_initial couple Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) deprotect_initial->couple wash_couple Wash (DMF) couple->wash_couple deprotect Fmoc Deprotection (20% Piperidine/DMF) wash_couple->deprotect wash_deprotect Wash (DMF) deprotect->wash_deprotect wash_deprotect->couple Repeat for each amino acid wash_final Final Wash (DMF, DCM) and Dry wash_deprotect->wash_final After last amino acid cleave Cleavage from Resin (TFA/TIS/H2O) wash_final->cleave precipitate Precipitate in Cold Diethyl Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify analyze Analyze by Mass Spectrometry purify->analyze

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Initial Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 20 minutes, then drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling Cycle (repeated for each amino acid): a. Dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes. b. Add the activated amino acid solution to the resin and agitate for 2 hours. c. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step. d. Once the coupling is complete (negative Kaiser test, yellow beads), drain the reaction solution and wash the resin with DMF (5x). e. For the incorporation of acetylated lysine at position 9, use Fmoc-Lys(Ac)-OH in the corresponding coupling cycle. For all other lysine residues, use Fmoc-Lys(Boc)-OH. f. Proceed to the next Fmoc deprotection step by adding 20% piperidine/DMF and agitating as in step 2.

  • Final Wash: After the final amino acid has been coupled, wash the peptidyl-resin thoroughly with DMF (5x), followed by DCM (5x), and dry the resin under vacuum.

  • Cleavage and Deprotection: Add the cleavage cocktail (e.g., 2 mL) to the dry resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

  • Collection and Drying: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Analysis of the Synthetic Histone Peptide

Materials and Reagents:

  • Crude synthetic peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Reversed-phase C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • RP-HPLC Purification: a. Equilibrate the C18 column with Solvent A. b. Inject the peptide solution onto the column. c. Elute the peptide using a linear gradient of Solvent B. A typical gradient might be 5-60% Solvent B over 30 minutes at a flow rate of 1 mL/min for an analytical column or scaled up for a preparative column. d. Monitor the elution profile at 220 nm and collect the fractions corresponding to the major peak.

  • Analysis: a. Analyze the collected fractions by analytical RP-HPLC to assess purity. b. Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Quantitative Data Summary

The yield and purity of synthetic peptides can vary depending on the sequence, length, and modifications. Below are representative data for the synthesis of histone tail peptides.

Peptide Sequence Modification Synthesis Scale (mmol) Crude Purity (%) Purified Yield (mg) Final Purity (%)
H3 (1-15)K9ac0.1~7015-25>95
H4 (1-20)K5ac, K8ac, K12ac0.05~605-10>95
H3 (21-44)K27me30.05~553-8>95

Note: These are typical values and can vary based on the specific synthesis conditions and peptide sequence.

Signaling Pathway Visualization

Histone acetylation is a dynamic process regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). Acetylation of lysine residues, such as H3K9ac, is generally associated with a more open chromatin structure and transcriptional activation.

G cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone_H3 Histone H3 Lys9_unmod ...-K-... (Lys9) Lys9_ac ...-K(ac)-... (H3K9ac) Lys9_unmod->Lys9_ac Acetylation gene_repression Gene Repression Lys9_unmod->gene_repression Leads to Lys9_ac->Lys9_unmod Deacetylation TF_complex Transcription Factor Complex Lys9_ac->TF_complex Recruits HAT Histone Acetyltransferase (HAT) e.g., p300/CBP, GCN5 HAT->Lys9_unmod Adds Acetyl Group HDAC Histone Deacetylase (HDAC) HDAC->Lys9_ac Removes Acetyl Group RNA_Pol_II RNA Polymerase II TF_complex->RNA_Pol_II Recruits gene_activation Gene Activation RNA_Pol_II->gene_activation signal Upstream Signaling (e.g., Growth Factors, Stress) signal->HAT Activates/Recruits signal->HDAC Inhibits/Removes

Figure 2: Signaling pathway of H3K9 acetylation in transcriptional regulation.

Conclusion

The use of Fmoc-Lys-OH and its modified derivatives is central to the chemical synthesis of histone tail peptides. These synthetic peptides are powerful tools for studying the intricate mechanisms of epigenetic regulation. The protocols and data presented here provide a framework for the successful synthesis, purification, and application of these important research reagents in both basic science and drug discovery.

References

Site-Specific Modification of Peptides Using Fmoc-Lys-OH Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. It allows for the introduction of various functionalities, such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains, at precise locations within a peptide sequence. This control is crucial for developing sophisticated therapeutic and diagnostic agents, including peptide-drug conjugates (PDCs), targeted imaging agents, and stabilized therapeutic peptides.[1] The use of orthogonally protected Fmoc-Lys-OH derivatives in solid-phase peptide synthesis (SPPS) is a key strategy to achieve this precision. This document provides detailed application notes and protocols for utilizing various this compound derivatives for site-specific peptide modification.

Orthogonal protection in peptide synthesis refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others.[2] Fmoc-amino acids with side chains protected by groups such as tert-butoxycarbonyl (Boc), 4-methyltrityl (Mtt), 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), allyloxycarbonyl (Alloc), or functionalized with an azide (N₃) are instrumental for these advanced synthetic strategies.[3][4][5]

Application Note 1: Standard Peptide Elongation with Fmoc-Lys(Boc)-OH

Derivative: Fmoc-L-Lys(Boc)-OH

Application: Incorporation of a lysine residue where the side chain is to be deprotected only during the final cleavage from the resin. This is the standard choice for introducing lysine into a peptide sequence without the need for on-resin side-chain modification.[1][6]

Principle: The Boc group on the ε-amino group of the lysine side chain is stable to the basic conditions (e.g., piperidine) used for the removal of the Nα-Fmoc group during SPPS. It is, however, readily cleaved by strong acidic conditions (e.g., trifluoroacetic acid - TFA) used for the final cleavage of the peptide from the resin.[6]

Experimental Protocol: Standard Fmoc-SPPS Cycle

This protocol outlines a single coupling cycle for adding an amino acid during Fmoc-based solid-phase peptide synthesis.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.[7]
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes at room temperature.
  • Drain the solution.
  • Repeat the 20% piperidine treatment for an additional 15 minutes.
  • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

3. Amino Acid Coupling (incorporating Fmoc-Lys(Boc)-OH):

  • In a separate vessel, pre-activate 3-5 equivalents of Fmoc-Lys(Boc)-OH with a suitable coupling agent (e.g., 3-5 eq. of HBTU/HATU) and a base (e.g., 6-10 eq. of N,N-diisopropylethylamine - DIPEA) in DMF for 2-5 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate for 1-2 hours at room temperature to allow the coupling reaction to proceed.
  • Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride in DMF.
  • Wash the resin with DMF and then dichloromethane (DCM).

Application Note 2: On-Resin Side-Chain Modification using Fmoc-Lys(Mtt)-OH

Derivative: Fmoc-L-Lys(Mtt)-OH

Application: Synthesis of branched peptides, cyclic peptides, and peptides with site-specific labels (e.g., fluorophores, biotin) or conjugated molecules.[3][8]

Principle: The 4-methyltrityl (Mtt) group is an extremely acid-labile protecting group. It can be selectively removed on-resin using a dilute solution of TFA in DCM, leaving the more robust acid-labile side-chain protecting groups (like Boc and tBu) and the resin linkage intact.[9] This exposes the ε-amino group of lysine for further modification while the peptide remains attached to the solid support.

Experimental Protocol: Selective Mtt Deprotection and On-Resin Modification

This protocol follows the successful incorporation of Fmoc-Lys(Mtt)-OH into the peptide sequence and any subsequent elongation of the main chain.

1. Resin Preparation:

  • Wash the peptide-resin with DCM (3-5 times) and swell for 20-30 minutes.[3]

2. Selective Mtt Group Deprotection:

  • Prepare a fresh deprotection solution of 1-2% TFA and 2-5% triisopropylsilane (TIS) in DCM. TIS acts as a scavenger for the released Mtt cation.[3]
  • Drain the DCM from the resin.
  • Add the deprotection solution and agitate. Perform multiple short treatments (e.g., 5-10 treatments of 2 minutes each).[3] The appearance of a yellow color in the filtrate indicates the release of the Mtt cation. Continue until the yellow color is no longer observed.
  • Wash the resin thoroughly with DCM (3-5 times).
  • Neutralize the resin with 10% DIPEA in DMF.
  • Wash the resin with DMF (3-5 times).

3. On-Resin Side-Chain Modification:

  • Couple the desired molecule (e.g., a protected amino acid for branching, a fatty acid, a fluorescent dye) to the now-free ε-amino group of the lysine residue.
  • Use standard coupling conditions, for example, pre-activating the molecule with HBTU/DIPEA in DMF and reacting with the resin for 1-2 hours.
  • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

4. Final Cleavage and Purification:

  • Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for On-Resin Modification
Peptide TypeFmoc-Lys DerivativeModificationPurity/YieldReference
Antimicrobial Peptide (LF Chimera)Fmoc-Lys(ivDde)-OHPeptide Branching77% Purity[10]
Histone H2B-Ubiquitin ConjugateFmoc-Lys(ivDde)-OHPeptide Branching75% Purity[10]
Tetra-branched Antifreeze PeptideFmoc-Lys(ivDde)-OHPeptide Branching71% Purity[10]
Cyclic Cholecystokinin AnalogFmoc-Lys(Mtt)-OHSide-chain to side-chain cyclization42% Overall Yield[9]

Application Note 3: Bio-orthogonal Conjugation using Fmoc-Lys(N₃)-OH

Derivative: Fmoc-L-Lys(N₃)-OH

Application: Introduction of an azide group into a peptide for subsequent modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4] This is a highly efficient and specific method for labeling peptides with a wide variety of molecules.[11]

Principle: The azide group is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.[4][11] After synthesis and purification of the azide-containing peptide, it can be reacted with an alkyne-functionalized molecule to form a stable triazole linkage.

Experimental Protocol: On-Resin CuAAC Click Chemistry

This protocol assumes the peptide containing Fmoc-Lys(N₃)-OH has been synthesized on the resin.

1. Resin Preparation:

  • Swell the peptide-resin in DMF.

2. Click Reaction Cocktail Preparation:

  • Prepare a solution of the alkyne-containing molecule (5-10 equivalents) in a solvent mixture such as DMF/H₂O or tBuOH/H₂O.
  • Prepare separate stock solutions of a copper(II) sulfate (CuSO₄) and a reducing agent (e.g., sodium ascorbate).

3. On-Resin Click Reaction:

  • Add the alkyne solution to the resin.
  • Add the sodium ascorbate solution (e.g., 40 µmol for a 3 µmol scale synthesis) followed by the CuSO₄ solution (e.g., 40 µmol for a 3 µmol scale synthesis).[12]
  • Agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.
  • Monitor the reaction for completion.

4. Washing and Cleavage:

  • Drain the reaction mixture and wash the resin extensively with DMF, water, and DCM.
  • Proceed with the final cleavage of the peptide from the resin as described in the previous protocol.

Visualization of Workflows and Pathways

Logical Workflow for Site-Specific On-Resin Modification

G cluster_SPPS Standard SPPS Cycles cluster_modification Site-Specific Modification start Start with Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 couple1 Couple Fmoc-AA-OH deprotect1->couple1 deprotect2 Fmoc Deprotection couple1->deprotect2 couple_lys Couple Fmoc-Lys(Mtt)-OH deprotect2->couple_lys deprotect3 Fmoc Deprotection couple_lys->deprotect3 couple2 Couple Subsequent Fmoc-AA-OH deprotect3->couple2 selective_deprotect Selective Mtt Deprotection (1-2% TFA/DCM) couple2->selective_deprotect Peptide Elongation Complete modify On-Resin Conjugation (e.g., Fluorophore, Drug) selective_deprotect->modify final_cleavage Final Cleavage (e.g., 95% TFA) modify->final_cleavage purification RP-HPLC Purification final_cleavage->purification final_product Purified Modified Peptide purification->final_product

Caption: Workflow for site-specific peptide modification using Fmoc-Lys(Mtt)-OH.

Workflow for Branched Peptide Synthesis

G cluster_main_chain Main Chain Synthesis cluster_branch_chain Branch Chain Synthesis start Start with Resin spps1 Standard SPPS Cycles start->spps1 couple_lys Incorporate Fmoc-Lys(ivDde)-OH spps1->couple_lys spps2 Continue Main Chain SPPS couple_lys->spps2 dde_deprotect Selective ivDde Deprotection (5% Hydrazine/DMF) spps2->dde_deprotect Main Chain Complete spps3 Synthesize Branch Chain via SPPS dde_deprotect->spps3 final_cleavage Final Cleavage & Deprotection (TFA Cocktail) spps3->final_cleavage Branch Chain Complete purification RP-HPLC Purification final_cleavage->purification final_product Purified Branched Peptide purification->final_product

Caption: Workflow for unsymmetrical branched peptide synthesis using Fmoc-Lys(ivDde)-OH.

Signaling Pathway: Inhibition of Protein Kinase A (PKA)

Modified peptides can be designed as specific inhibitors of signaling proteins. Protein Kinase Inhibitor (PKI) peptide is a potent and specific inhibitor of PKA. Synthetic analogs of PKI can be created and modified for enhanced stability or cell permeability to study PKA-mediated signaling pathways.[13]

G cluster_activation PKA Activation Pathway cluster_inhibition Inhibition by Modified Peptide GPCR GPCR AC Adenylyl Cyclase GPCR->AC Signal cAMP cAMP AC->cAMP ATP to cAMP PKA_inactive Inactive PKA Holoenzyme (R₂C₂) cAMP->PKA_inactive Binds to Regulatory Subunits (R) PKA_active Active PKA Catalytic Subunit (C) PKA_inactive->PKA_active Releases Catalytic Subunits Inhibited_complex Inactive PKA-PKI Complex PKA_active->Inhibited_complex Substrate Substrate Protein PKA_active->Substrate Phosphorylation PKI_peptide Modified PKI Peptide (e.g., cell-permeable) PKI_peptide->PKA_active PKI_peptide->Inhibited_complex Phospho_Substrate Phosphorylated Substrate (Cellular Response) Substrate->Phospho_Substrate

Caption: Inhibition of the PKA signaling pathway by a modified PKI peptide analog.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Lys-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding side reactions encountered during the coupling of Fmoc-Lys-OH.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues during this compound coupling, focusing on preventing the formation of unwanted side products.

Problem: Appearance of Unexpected Peaks in HPLC/MS Analysis

The presence of unexpected peaks in your analytical chromatogram often indicates the occurrence of side reactions. Here’s how to troubleshoot the most common issues related to this compound coupling.

1. Diacylation (Branched Peptide Formation)

  • Symptom: A major impurity peak with a mass corresponding to the target peptide plus the mass of the coupled amino acid minus the mass of a water molecule.

  • Cause: This occurs when the ε-amino group of the lysine side chain, which should be protected by the Boc group, becomes deprotected and reacts with an activated amino acid. This results in the formation of a branched peptide.[1][2] Premature deprotection of the Boc group can be caused by repeated exposure to mildly acidic conditions or impurities in the reagents.

  • Solution:

    • Ensure High-Quality Reagents: Use high-purity Fmoc-Lys(Boc)-OH and fresh, high-quality solvents.[2]

    • Optimize Deprotection Conditions: While the Boc group is generally stable to the basic conditions used for Fmoc removal, ensure that your deprotection reagents (e.g., piperidine in DMF) are free of acidic contaminants.[1][2]

    • Alternative Protecting Groups: For particularly sensitive sequences, consider using lysine derivatives with more robust side-chain protecting groups, although Fmoc-Lys(Boc)-OH is the standard for most applications.[1]

2. Guanidinylation

  • Symptom: An impurity peak with a mass increase of 42.02 Da (or multiples thereof) corresponding to the addition of a guanidinyl group.

  • Cause: This side reaction is particularly common when using uronium/aminium-based coupling reagents such as HBTU, HATU, and HCTU.[3][4][5][6] These reagents can react directly with the deprotected ε-amino group of lysine, leading to the formation of a guanidinylated side chain.[3][5] This can also occur at the N-terminal amine, causing chain termination.[3]

  • Solution:

    • Pre-activation: Pre-activate the carboxylic acid of the incoming Fmoc-amino acid with the coupling reagent before adding it to the resin. This minimizes the exposure of the free amine on the resin to an excess of the coupling reagent.[3]

    • Choice of Coupling Reagent: Phosphonium-based reagents like PyBOP are less prone to cause guanidinylation compared to uronium salts.[4] Carbodiimides (e.g., DIC) with an additive (e.g., Oxyma) are also a safer alternative.[7]

    • Stoichiometry: Use a slight excess of the amino acid relative to the coupling reagent to ensure the reagent is consumed in the activation step.[4]

3. Acetylation and Formylation

  • Symptom: Impurity peaks with a mass increase of 42.01 Da (acetylation) or 28.00 Da (formylation).

  • Cause:

    • Acetylation: Can be caused by impurities such as acetic anhydride in reagents or the use of capping steps with acetic anhydride if the lysine side-chain is unprotected.[8][9]

    • Formylation: Often results from the degradation of DMF (dimethylformamide) solvent, which can produce formic acid and dimethylamine.[10][11][12] The formic acid can then react with free amines.

  • Solution:

    • Use High-Purity Solvents: Use fresh, high-purity DMF for your synthesis. To remove amine impurities, DMF can be sparged with nitrogen or degassed under vacuum.[11][12]

    • Avoid DMF at High Temperatures: N-formylation is more likely to occur at elevated temperatures, such as in microwave-assisted peptide synthesis.[10]

    • Careful Capping: If a capping step is necessary, ensure that the lysine side-chain is properly protected.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the Boc group on the side chain of Fmoc-Lys(Boc)-OH?

The tert-butyloxycarbonyl (Boc) group is a protecting group for the ε-amino group of the lysine side chain. Its primary function is to prevent this reactive amine from participating in unwanted side reactions, such as peptide bond formation (which would lead to branched peptides), during the elongation of the peptide chain.[1][2] The Boc group is stable under the basic conditions used to remove the N-terminal Fmoc group but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[1][13]

Q2: How can I detect and confirm the presence of these side products?

The most effective method for detecting and identifying side products is a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[14][15][16]

  • HPLC: Provides separation of the desired peptide from impurities, allowing for their quantification based on peak area.

  • MS and MS/MS: Mass spectrometry allows for the determination of the molecular weight of the impurities. A mass difference corresponding to the addition of an amino acid, a guanidinyl group, an acetyl group, or a formyl group can confirm the type of side reaction. Tandem MS (MS/MS) can be used to sequence the impurity and pinpoint the location of the modification.[15]

Q3: Can the choice of coupling reagent influence the extent of side reactions?

Absolutely. The choice of coupling reagent is critical in minimizing side reactions.

Coupling Reagent ClassExamplesPropensity for GuanidinylationNotes
Uronium/Aminium Salts HBTU, HATU, HCTUHighVery efficient coupling reagents, but can cause guanidinylation if not used with pre-activation.[3][5]
Phosphonium Salts PyBOP, PyAOPLowGenerally give cleaner reactions with a lower risk of guanidinylation.[4]
Carbodiimides DIC, DCCLow (with additives)When used with additives like HOBt or OxymaPure, they are effective and have a low risk of guanidinylation.[7]

Q4: Are there any on-resin methods to check for incomplete coupling or unwanted deprotection?

Yes, several qualitative tests can be performed on the resin-bound peptide to monitor the progress of the synthesis.

  • Kaiser Test (Ninhydrin Test): Detects the presence of free primary amines. A positive result (blue beads) after a coupling step indicates that the reaction was incomplete.

  • Chloranil Test: Can be used to detect secondary amines and can be a useful alternative or supplement to the Kaiser test.

These tests can help you identify issues early and take corrective actions, such as performing a second coupling (double coupling).

Experimental Protocols

Protocol 1: HPLC-MS Analysis for Impurity Profiling

This protocol provides a general guideline for the analysis of crude peptide samples to identify and quantify side products.

  • Sample Preparation:

    • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

    • Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.[14]

  • LC Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.[16]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[16]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point.

    • Flow Rate: 0.2-1.0 mL/min, depending on the column dimensions.

    • Detection: UV detection at 214 nm and 280 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: A wide scan range (e.g., m/z 300-2000) to detect the expected peptide and potential impurities.

    • Data Analysis: Analyze the mass spectrum of each peak in the chromatogram to identify the molecular weights of the components. Calculate the expected masses of potential side products (diacylation, guanidinylation, acetylation, formylation) and compare them to the experimental data.[14]

Visualizations

Troubleshooting_Workflow Start Unexpected Peak in HPLC/MS Mass_Analysis Determine Mass of Impurity Start->Mass_Analysis Diacylation Mass = Target + AA - H2O (Diacylation) Mass_Analysis->Diacylation Guanidinylation Mass = Target + 42.02 Da (Guanidinylation) Mass_Analysis->Guanidinylation Acetylation Mass = Target + 42.01 Da (Acetylation) Mass_Analysis->Acetylation Formylation Mass = Target + 28.00 Da (Formylation) Mass_Analysis->Formylation Other Other Side Reaction Mass_Analysis->Other Sol_Diacyl Solution: - Use high-purity reagents - Check deprotection conditions - Consider alternative protecting groups Diacylation->Sol_Diacyl Identified Sol_Guan Solution: - Pre-activate amino acid - Use phosphonium reagents - Adjust stoichiometry Guanidinylation->Sol_Guan Identified Sol_Acet Solution: - Use high-purity reagents - Careful capping procedure Acetylation->Sol_Acet Identified Sol_Form Solution: - Use fresh, high-purity DMF - Avoid high temperatures Formylation->Sol_Form Identified Investigate Investigate Further Other->Investigate Unidentified

Caption: Troubleshooting workflow for identifying and addressing side reactions during this compound coupling.

Guanidinylation_Mechanism cluster_0 Guanidinylation Side Reaction cluster_1 Prevention Strategy Lys_NH2 Lysine ε-NH2 (on resin) Guanidinylated_Lys Guanidinylated Lysine (Side Product) Lys_NH2->Guanidinylated_Lys reacts with HBTU HBTU/HATU (Coupling Reagent) HBTU->Guanidinylated_Lys Fmoc_AA_COOH Fmoc-AA-COOH Activated_AA Activated Amino Acid Fmoc_AA_COOH->Activated_AA pre-activates HBTU_pre HBTU/HATU HBTU_pre->Activated_AA Peptide_Bond Peptide Bond Formation (Desired Reaction) Activated_AA->Peptide_Bond couples to Lys_NH2_safe Lysine ε-NH2 (on resin) Lys_NH2_safe->Peptide_Bond

Caption: Mechanism of guanidinylation and the pre-activation strategy for its prevention.

References

Technical Support Center: Prevention of Fmoc-Lys-OH Racemization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the racemization of Fmoc-Lys-OH during the critical activation step of peptide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during peptide synthesis that can lead to lysine racemization and provides actionable solutions.

Issue Potential Cause Recommended Solution
High levels of D-Lysine detected in the final peptide. Inappropriate coupling reagent or lack of racemization-suppressing additives.Evaluate your coupling reagents. For carbodiimide-based methods (e.g., DIC, DCC), it is essential to use additives like HOBt or OxymaPure.[1][2] Consider using onium salt-based reagents known for lower racemization potential, such as HCTU or COMU.[3]
Prolonged activation time before coupling.Minimize pre-activation time. In situ activation, where the activating agents are added to the amino acid solution immediately before it is introduced to the resin, is the preferred method.[4]
Excess or highly reactive base.Optimize base usage. Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1] Use the minimum amount of base necessary to facilitate the reaction, as excess base is a primary driver of racemization.[1]
Elevated reaction temperature.Control the temperature. Perform the coupling reaction at room temperature or below. Elevated temperatures, sometimes used to overcome difficult couplings, can significantly increase the rate of racemization.
Racemization observed during the coupling of a peptide fragment ending in Lysine. High susceptibility of the C-terminal amino acid of a peptide fragment to racemization upon activation.Employ specialized fragment condensation strategies. Methods utilizing acyl azides or coupling reagents like COMU in conjunction with a hindered base are recommended for minimizing racemization in these scenarios.[4]
Inconsistent racemization levels between different synthesis batches. Variability in reagent quality, reaction setup, or timing.Standardize all experimental parameters. This includes using high-purity, anhydrous reagents, and maintaining consistent reagent concentrations, reaction times, and temperature control across all synthesis batches.[4]

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of lysine and peptide synthesis?

A1: Racemization is the chemical process that converts a single enantiomer of a chiral molecule into a mixture of both enantiomers. In peptide synthesis, this means the L-lysine in your sequence can be converted into a mixture of L-lysine and its mirror image, D-lysine.[4] This loss of stereochemical integrity can result in impurities that are difficult to separate and may significantly alter the biological activity of the final peptide.[4]

Q2: What is the primary mechanism of lysine racemization during the activation step?

A2: The most common mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[5][6] During activation, the carboxylic acid of this compound is converted into a highly reactive species. This activated intermediate can then cyclize to form the oxazolone. The proton on the alpha-carbon of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemistry. When the amine attacks this achiral intermediate, it can do so from either face, resulting in both L- and D-lysine incorporation.[5]

Q3: Are certain amino acids more prone to racemization than lysine?

A3: Yes. While any chiral amino acid can racemize, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are well-known for their high propensity for racemization under standard coupling conditions.[4][5] While lysine is not considered as high-risk as His or Cys, racemization can still be a significant issue, especially when using aggressive activation methods or during the coupling of peptide fragments.[4]

Q4: How can I detect and quantify lysine racemization in my synthetic peptide?

A4: Several analytical techniques can be used:

  • Chiral Amino Acid Analysis: The peptide is hydrolyzed into its constituent amino acids. These are then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by HPLC to separate and quantify the D- and L-isomers.[4]

  • Chiral Gas Chromatography (GC): After hydrolysis and derivatization, the amino acid enantiomers can be separated and quantified on a chiral GC column.[4][7]

  • LC-MS/MS: This method can be used to analyze the peptide without complete hydrolysis. By using a chiral column, it's possible to separate diastereomeric peptides (peptides differing only in the stereochemistry of one amino acid) and quantify the extent of racemization.[7]

Q5: What is the role of additives like HOBt and OxymaPure?

A5: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl cyano(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents like DIC.[1][2] They react with the highly reactive O-acylisourea intermediate to form an active ester. This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate, thereby reducing the opportunity for racemization.[5]

Quantitative Data on Racemization

While specific racemization percentages can be highly dependent on the peptide sequence and exact reaction conditions, the following table provides a general comparison of different coupling methods based on literature consensus. Lower values indicate a lower propensity for racemization.

Coupling Method Relative Racemization Potential Key Considerations
DIC / HOBt LowA classic and reliable method for minimizing racemization.[1][2]
DIC / OxymaPure Very LowOxymaPure is often considered superior to HOBt in suppressing racemization.[1]
HBTU / DIPEA ModerateA common and efficient method, but can lead to higher racemization if pre-activation times are long or excess base is used.[8]
HATU / DIPEA Moderate to HighHighly efficient but also more prone to causing racemization than HBTU, especially with sensitive amino acids.[8]
COMU / DIPEA Very LowGenerally shows excellent performance with very low levels of racemization, even for difficult couplings.[1][3]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Lys(Boc)-OH using DIC/OxymaPure

This protocol describes a standard procedure for the manual solid-phase synthesis coupling of Fmoc-Lys(Boc)-OH with minimized risk of racemization.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF.

  • Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.

2. Coupling Cocktail Preparation (In Situ Activation):

  • In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

  • Add N,N-diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.

  • Briefly agitate the mixture for 1-2 minutes.

3. Coupling Reaction:

  • Immediately add the freshly prepared coupling cocktail to the washed resin.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Monitor the reaction completion using a qualitative method like the ninhydrin (Kaiser) test. A negative test indicates a complete reaction.

4. Washing:

  • Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

Visualizations

Mechanism of Racemization via Oxazolone Formation

G Mechanism of Racemization via Oxazolone Intermediate cluster_activation Activation cluster_racemization Racemization Pathway A Fmoc-L-Lys(Boc)-OH B Activated Intermediate (e.g., O-Acylisourea) A->B + Coupling Reagent (e.g., DIC) C Oxazolone (Achiral Intermediate) B->C Cyclization D Enolate (Achiral) C->D + Base (e.g., DIPEA) - H+ E L-Peptide (Desired Product) C->E + Peptide-NH2 F D-Peptide (Racemized Product) C->F + Peptide-NH2 D->C + H+

Caption: Racemization pathway through an oxazolone intermediate.

Recommended Workflow for Low-Racemization Coupling

G Workflow for Minimizing Lysine Racemization start Start: Couple This compound reagent_choice Select Coupling Reagent start->reagent_choice carbodiimide Carbodiimide (DIC) reagent_choice->carbodiimide Low Risk onium Onium Salt (COMU, HCTU) reagent_choice->onium Difficult Coupling add_additive Add Additive (OxymaPure or HOBt) carbodiimide->add_additive base_choice Select Base (DIPEA or Collidine) onium->base_choice add_additive->base_choice prepare_cocktail Prepare Coupling Cocktail (In Situ Activation) base_choice->prepare_cocktail couple Add to Resin Couple at Room Temp prepare_cocktail->couple monitor Monitor with Ninhydrin Test couple->monitor wash Wash Resin monitor->wash Negative recouple Recouple if Necessary monitor->recouple Positive end Proceed to Next Cycle wash->end recouple->couple

Caption: Optimized workflow for low-racemization lysine coupling.

References

Technical Support Center: Optimizing Fmoc-Lys-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the coupling efficiency of Fmoc-Lys-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor coupling efficiency of Fmoc-Lys(Boc)-OH?

A1: Low coupling efficiency with Fmoc-Lys(Boc)-OH can stem from several factors. The most common cause is steric hindrance due to the bulky Boc protecting group on the lysine side chain, especially in sequences with multiple lysine residues.[1] Another significant factor is the aggregation of the growing peptide chain on the resin, which can make the N-terminal amine less accessible for coupling.[2][3] Other potential causes include suboptimal activation of the amino acid, incomplete Fmoc deprotection from the previous residue, or the use of impure reagents.[2][4][5]

Q2: How does the purity of Fmoc-Lys(Boc)-OH affect coupling efficiency?

A2: The purity of Fmoc-Lys(Boc)-OH is critical for successful peptide synthesis.[5] Impurities, even in small amounts, can lead to several problems, including reduced coupling efficiency, the formation of truncated or modified peptide sequences, and difficulties in downstream purification.[5] For instance, the presence of free amino acids in the Fmoc-amino acid derivative can result in the incorporation of multiple copies of that amino acid.[6] Therefore, using high-purity reagents (≥99%) is paramount for achieving reproducible and reliable results.[4][5]

Q3: What is "double coupling" and when should I use it?

A3: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid before moving to the next deprotection step.[4][7] This technique is particularly useful for difficult couplings, such as those involving sterically hindered amino acids like Fmoc-Lys(Boc)-OH, or when monitoring indicates an incomplete reaction.[3][7] By performing a second coupling, you can drive the reaction to completion and improve the overall yield of the desired peptide.[7]

Q4: Can the choice of solvent impact the coupling of Fmoc-Lys(Boc)-OH?

A4: Yes, the solvent plays a crucial role in SPPS. The most common solvent is dimethylformamide (DMF), as Fmoc-Lys(Boc)-OH is soluble in polar organic solvents like DMF and DMSO.[1] Proper resin swelling is essential for efficient coupling, and this is typically achieved by pre-swelling the resin in a suitable solvent like dichloromethane (DCM) before the synthesis begins.[4] Poor solubility of reagents in the chosen solvent can lead to lower effective concentrations and reduced reaction rates.[2]

Q5: How can I monitor the completion of the coupling reaction?

A5: Monitoring the completion of the coupling reaction is essential for troubleshooting and optimizing your synthesis.[7] The most common method is the Kaiser test (or ninhydrin test), which detects the presence of free primary amines on the resin.[3][7] A positive result (blue beads) after a coupling step indicates an incomplete reaction, suggesting that a second coupling may be necessary.[3] Conversely, a negative result after a deprotection step suggests that the Fmoc group was not successfully removed.[3] It's important to note that the Kaiser test does not work for secondary amines like proline.[3]

Troubleshooting Guide

Issue 1: Low Coupling Yield

Symptoms:

  • A strong positive Kaiser test result after the coupling step.

  • Presence of deletion sequences (peptides missing the lysine residue) in the final product analysis (e.g., by HPLC).

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Steric Hindrance Switch to a more potent coupling reagent. Uronium/aminium reagents like HATU and HCTU, or phosphonium reagents like PyBOP, are highly effective for hindered couplings.[7]For a standard 0.1 mmol synthesis, use 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of the coupling reagent (e.g., HATU), and 8 equivalents of a base like DIPEA in DMF. Allow the coupling to proceed for 1-2 hours.
Perform a "double coupling".[4][7]After the initial coupling reaction, wash the resin thoroughly with DMF. Then, repeat the coupling step with a fresh solution of activated Fmoc-Lys(Boc)-OH for another 1-2 hours.[7]
Increase the reaction time and/or temperature.[7]Extend the coupling time to 4 hours or even overnight.[7] Microwave-assisted SPPS can also enhance coupling efficiency and reduce reaction times.[1][6] For microwave synthesis, a typical protocol might involve coupling at 90°C for 2 minutes.[8]
Peptide Aggregation Use a more effective solvent system or additives.For sequences prone to aggregation, consider using N-methyl-2-pyrrolidone (NMP) as a solvent, which can disrupt secondary structures.
Incomplete Fmoc Deprotection Ensure complete removal of the Fmoc group from the previous amino acid.Increase the deprotection time with 20% piperidine in DMF to 20-30 minutes.[3] Always use a fresh piperidine solution.[3] Confirm complete deprotection with a positive Kaiser test before proceeding with the coupling.
Issue 2: Side Reactions Involving Lysine

Symptoms:

  • Unexpected peaks in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data indicating modifications to the lysine residue.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Premature Deprotection of the Boc group This is a rare occurrence under standard Fmoc-SPPS conditions as the Boc group is acid-labile.[9][10] However, repeated exposure to even mildly acidic conditions could theoretically lead to some loss. Microwave synthesis at high temperatures could also potentially cause minor thermal deprotection of the Boc group.[8]Ensure that the deprotection steps are carried out under basic conditions (e.g., piperidine in DMF) and that the final cleavage is performed with a strong acid cocktail (e.g., TFA-based).[10][11] If using microwave synthesis, consider optimizing the temperature to avoid potential side reactions.[8]
Overcoupling In cases of synthesizing poly-lysine chains, overcoupling (addition of extra lysine residues) can occur, especially with highly efficient microwave synthesizers.[8]This may be due to minor thermal deprotection of the Boc-group on the side chain.[8] Consider lowering the reaction temperature during coupling.[8] It is also important to ensure thorough washing between coupling and deprotection steps to remove any residual reagents.
Side reactions during final cleavage The tert-butyl cations generated from the cleavage of the Boc group can cause alkylation of sensitive residues like tryptophan or cysteine if not properly scavenged.[12]Use a cleavage cocktail containing scavengers. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[3]

Comparative Data on Coupling Reagents

The choice of coupling reagent is critical for overcoming difficult couplings. Below is a summary of commonly used reagents for challenging couplings.

Coupling Reagent Reagent Type Additive Advantages Disadvantages
HATU Uronium/AminiumHOAt (intrinsic)Highly reactive and very effective for hindered couplings.[7]Higher cost compared to other reagents.
HCTU Uronium/Aminium6-Cl-HOBt (intrinsic)A cost-effective alternative to HATU with comparable performance.[3][6]Can cause racemization with sensitive amino acids like Cysteine, especially with microwave heating.[6]
PyBOP PhosphoniumHOBt (intrinsic)Excellent for hindered couplings and can be used in excess to drive the reaction.[7]The byproduct HMPA is carcinogenic.[7]
DIC/Oxyma CarbodiimideOxyma PureSafer alternative to DIC/HOBt.[7]Generally less reactive than uronium or phosphonium reagents.[7]

Visualized Workflows and Logic

Troubleshooting_Workflow cluster_synthesis SPPS Cycle cluster_troubleshooting Troubleshooting Start Start Coupling This compound Coupling Coupling Reaction (1-2 hours) Start->Coupling Wash1 DMF Wash Coupling->Wash1 KaiserTest Kaiser Test Wash1->KaiserTest Negative Negative Result (Proceed to Deprotection) KaiserTest->Negative Colorless beads Positive Positive Result (Incomplete Coupling) KaiserTest->Positive Blue beads DoubleCouple Perform Double Coupling Positive->DoubleCouple ChangeReagent Optimize Conditions: - Stronger Coupling Reagent - Increase Time/Temp Positive->ChangeReagent Wash2 DMF Wash DoubleCouple->Wash2 ChangeReagent->Wash2 KaiserTest2 Kaiser Test Wash2->KaiserTest2 KaiserTest2->Negative Colorless beads KaiserTest2->Positive Blue beads (Further Optimization Needed)

Caption: Troubleshooting workflow for incomplete this compound coupling.

SPPS_Cycle_Lysine Resin Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Previous AA Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Fmoc-Lys(Boc)-OH Coupling (e.g., HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat n cycles Cleavage Final Cleavage (e.g., 95% TFA/Scavengers) Repeat->Cleavage Final Cycle Peptide Purified Peptide H-...-Lys-...-OH Cleavage->Peptide

Caption: General experimental workflow for SPPS incorporating Fmoc-Lys(Boc)-OH.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address low yield and other common issues encountered during solid-phase peptide synthesis (SPPS) using Fmoc-Lys(Boc)-OH.

A Note on Nomenclature: In the context of Fmoc-based solid-phase peptide synthesis, the standard lysine derivative used is Fmoc-Lys(Boc)-OH . The tert-butyloxycarbonyl (Boc) group protects the ε-amino group on the lysine side chain from participating in unwanted reactions[1][2]. This guide assumes the use of this double-protected amino acid, as using Fmoc-Lys-OH with an unprotected side chain would lead to significant side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low peptide yield when using Fmoc-Lys(Boc)-OH?

Low final yield is a multifaceted issue that can stem from several problems during synthesis. The primary causes are typically:

  • Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the N-terminal amine of the growing peptide chain prevents the next amino acid from being coupled, resulting in truncated sequences known as deletion sequences[3].

  • Incomplete Coupling: The inefficient formation of a peptide bond between the activated amino acid and the N-terminal amine of the peptide-resin leads to deletion sequences[4]. This can be particularly challenging with sterically hindered amino acids[5].

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) and aggregate on the resin[6][7]. This aggregation can physically block reagents from reaching the reactive sites, severely hindering both deprotection and coupling steps[5][6].

  • Side Reactions: Although the Boc group on the lysine side chain is robust, side reactions can still occur, especially during final cleavage if scavengers are not used appropriately[8]. Premature removal of the Fmoc group by a basic lysine side chain from a different part of the peptide has also been reported[9].

Troubleshooting Guides

Problem 1: HPLC analysis of the crude product shows significant deletion sequences, indicating incomplete reactions.

This is a classic symptom of either incomplete Fmoc deprotection or incomplete coupling. The first step is to determine which of these processes is failing.

Initial Diagnosis: The Kaiser Test

The Kaiser test is a crucial qualitative tool used to detect free primary amines on the resin.[3][10].

  • Positive Result (Dark Blue Beads): Indicates the presence of free primary amines. If performed after deprotection, it signals a successful Fmoc removal. If performed after coupling, it signals a failed coupling reaction.

  • Negative Result (Yellow/Brown Beads): Indicates the absence of free primary amines. If performed after deprotection, it means the Fmoc group is still attached (incomplete deprotection). If performed after coupling, it signals a successful coupling reaction[3].

Q2: My Kaiser test is negative (yellow) after the Fmoc deprotection step. What should I do?

A negative Kaiser test after deprotection points to incomplete Fmoc removal.

Common Causes:

  • Peptide Aggregation: The peptide has folded on the resin, preventing the piperidine solution from reaching the N-terminal Fmoc group[10]. This is common in hydrophobic sequences or peptides between 5 and 20 residues long[6].

  • Degraded Reagents: The piperidine solution may have degraded. It should be fresh[3][5].

  • Insufficient Reaction Time: The standard deprotection time may not be sufficient for a "difficult" sequence[5].

Solutions & Optimization:

StrategyRecommendationRationale
Extend Deprotection Time Increase the deprotection time with 20% piperidine in DMF from the standard 10-20 minutes to 30 minutes or longer[5].Provides more time for the reagent to penetrate the peptide-resin matrix and complete the reaction.
Use a Stronger Base Add 1-2% 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine/DMF deprotection solution.DBU is a stronger, non-nucleophilic base that can enhance the efficiency of Fmoc removal, especially in cases of aggregation[3][6].
Disrupt Aggregation Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., CuLi, NaClO₄) to the reaction[6].These solvents and salts are more effective at disrupting the hydrogen bonds that cause peptide aggregation, improving reagent access[6][7].
Incorporate Microwave Energy Use a microwave peptide synthesizer to apply energy during the deprotection step.Microwave energy can help to break up aggregates and accelerate the deprotection reaction[11][12].

A logical workflow for troubleshooting incomplete deprotection is outlined below.

G start Negative Kaiser Test (After Deprotection) check_reagents Verify Reagents (Fresh Piperidine) start->check_reagents extend_time Extend Deprotection Time (e.g., 30 min) check_reagents->extend_time re_test1 Perform Kaiser Test extend_time->re_test1 add_dbu Add Stronger Base (e.g., 1-2% DBU) re_test1->add_dbu Negative success Proceed to Coupling re_test1->success Positive re_test2 Perform Kaiser Test add_dbu->re_test2 disrupt_agg Disrupt Aggregation (Use NMP, Chaotropic Salts, or Microwave) re_test2->disrupt_agg Negative re_test2->success Positive disrupt_agg->success failure Consider Resynthesis with Modifying Elements disrupt_agg->failure

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Q3: My Kaiser test is positive (blue) after the coupling step. How can I improve coupling efficiency?

A positive Kaiser test after coupling indicates that free amines are still present, meaning the peptide bond did not form efficiently.

Common Causes:

  • Steric Hindrance: The bulky Boc group on the lysine side chain, or bulky adjacent residues, can physically block the incoming activated amino acid[11].

  • Insufficient Reagent Activity: Standard coupling reagents may not be potent enough for difficult couplings[5].

  • Peptide Aggregation: As with deprotection, aggregation can prevent the activated amino acid from reaching the N-terminus[5].

  • Low-Quality Reagents: Impure or degraded amino acids or coupling reagents can disrupt the reaction[4].

Solutions & Optimization:

StrategyRecommendationRationale
Double Couple After the first coupling and washing, repeat the procedure with a fresh solution of the activated amino acid[4][5].This drives the reaction to completion by providing a fresh supply of reagents to react with any remaining free amines.
Use a More Potent Coupling Reagent Switch from standard carbodiimides (like DIC) to a more reactive uronium/aminium salt such as HBTU, HCTU, or HATU[5].These reagents form highly reactive activated esters, significantly improving coupling efficiency, especially for hindered amino acids[5].
Increase Reaction Time & Concentration Extend the coupling time to 2-4 hours and use a higher concentration (e.g., 5-fold excess) of the amino acid and coupling reagents[5].This increases the probability of successful molecular interactions, pushing the reaction equilibrium toward product formation.
Apply Microwave Energy Perform the coupling step in a microwave synthesizer.Microwave-assisted SPPS can reduce reaction times and improve yields, particularly for lysine-rich or difficult sequences[11].

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition in manual solid-phase peptide synthesis.

  • Fmoc Deprotection:

    • Wash the peptide-resin with N,N-Dimethylformamide (DMF) (3x).

    • Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged[3].

    • Agitate the mixture at room temperature for 10-20 minutes[3].

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5x) to remove all residual piperidine[5].

  • Amino Acid Coupling (using HCTU):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HCTU (3 equivalents) in DMF[5].

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid[5].

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 30-60 minutes. For hindered residues, extend this time to 2 hours or perform a double coupling[5].

    • Drain the coupling solution and wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

  • Monitoring (Optional):

    • After deprotection and coupling, take a small sample of beads to perform a Kaiser test to confirm the presence or absence of free primary amines, respectively[5].

G cluster_0 Fmoc-SPPS Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 4. Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid

Caption: The iterative workflow of a standard Fmoc-SPPS cycle.

Protocol 2: Kaiser (Ninhydrin) Test
  • Sample Preparation: Place a small sample of peptide-resin beads (approx. 5-10 mg) into a small glass test tube.

  • Add Reagents: Add 2-3 drops of each of the following three reagents to the test tube[3]:

    • Reagent A: 5g Ninhydrin in 100 mL ethanol.

    • Reagent B: 80g Phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001M KCN in 98 mL pyridine.

  • Heat: Heat the test tube at 100°C for 5 minutes[3].

  • Observe Color: Observe the color of the beads and the solution. A dark blue color indicates a positive result (free amines present), while a yellow or brown color indicates a negative result[3].

Visualizations

Orthogonal Protection of Fmoc-Lys(Boc)-OH

The success of using Fmoc-Lys(Boc)-OH relies on an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the other[1][13].

G cluster_0 SPPS Cycle cluster_1 Final Cleavage Lys Fmoc-NH α-CH -(CH2)4-NH-Boc Fmoc_Removed H2N- α-CH -(CH2)4-NH-Boc Base Base (e.g., Piperidine) Base->Lys:f0 Boc_Intact Boc Group Intact Fmoc_Removed->Boc_Intact Final_Peptide ...-NH α-CH -(CH2)4-NH3+ Acid Strong Acid (e.g., TFA) Acid->Fmoc_Removed:f2 Boc_Removed Boc Group Removed Final_Peptide->Boc_Removed

Caption: Orthogonal deprotection strategy for Fmoc-Lys(Boc)-OH.

This guide provides a foundational framework for troubleshooting low-yield issues in peptide synthesis. For particularly challenging sequences, a combination of the strategies outlined above may be necessary to achieve the desired purity and yield.

References

Removal of TFA esters after Fmoc-Lys-OH cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of the trifluoroacetyl (Tfa) protecting group from the side chain of lysine residues (Fmoc-Lys(Tfa)-OH) in solid-phase peptide synthesis (SPPS). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful and efficient deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of using Fmoc-Lys(Tfa)-OH in peptide synthesis?

A1: Fmoc-Lys(Tfa)-OH is utilized when selective modification of the lysine side chain is required while the peptide is still attached to the solid support. The Tfa group is a base-labile protecting group that is orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) commonly used in Fmoc-SPPS. This allows for the specific deprotection of the lysine ε-amino group for subsequent modifications such as fluorophore conjugation, biotinylation, or peptide branching.[1]

Q2: Is the Tfa protecting group on the lysine side chain stable to standard Fmoc-deprotection conditions?

A2: Yes, the trifluoroacetyl (Tfa) group on the lysine side chain is stable under the standard conditions used for the removal of the N-terminal Fmoc group, which typically involves treatment with 20% piperidine in DMF.[1][2] This orthogonality is crucial for the selective deprotection strategy.

Q3: What is the recommended method for the selective on-resin deprotection of the Tfa group from a lysine side chain?

A3: The most common and effective method for the on-resin removal of the Tfa group from the lysine side chain is treatment with aqueous piperidine.[1][3] A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q4: How can I monitor the progress of the Tfa deprotection reaction?

A4: The completion of the Tfa deprotection can be monitored using the Kaiser test (also known as the ninhydrin test).[1][4][5] A positive Kaiser test, indicated by a dark blue color on the resin beads, confirms the presence of the free primary ε-amino group on the lysine side chain.[1][4] It is recommended to perform the Kaiser test on a small sample of the resin beads after the deprotection reaction.

Q5: Are there potential side reactions to be aware of during the basic treatment for Tfa removal?

A5: While the aqueous piperidine method is generally clean, prolonged exposure to basic conditions can potentially lead to side reactions. One concern with any base treatment in peptide synthesis is the potential for racemization, although using aqueous piperidine at room temperature for the specified time is generally considered to have a low risk.[6] It is important to follow the recommended protocol and monitor the reaction to minimize the risk of side reactions.

Troubleshooting Guide

This section addresses common issues encountered during the removal of the Tfa protecting group from the lysine side chain.

Symptom Potential Cause Troubleshooting Steps & Recommendations
Negative or weak Kaiser test after deprotection Incomplete removal of the Tfa protecting group.1. Extend Reaction Time: Continue the treatment with 2 M aqueous piperidine for an additional 2-4 hours and re-test with the Kaiser test. Some sequences may require longer deprotection times.[1][3]2. Ensure Fresh Reagents: Prepare the 2 M aqueous piperidine solution fresh before use.3. Check Piperidine Concentration: Verify that the piperidine solution is indeed 2 M. A lower concentration may not be effective.[1][3]4. Increase Temperature (with caution): If extended reaction time at room temperature is ineffective, consider gently warming the reaction to 30-37°C. However, be aware that this may increase the risk of side reactions. Monitor closely.
Low yield of the final modified peptide Premature cleavage of the peptide from the resin during Tfa deprotection.1. Use an Appropriate Resin: This issue is more prevalent with highly acid-labile resins. The use of 2-chlorotrityl (2-ClTrt) resin is generally compatible with the aqueous piperidine deprotection method.[1]2. Avoid Harsh Conditions: Do not use stronger basic conditions or significantly elevated temperatures than recommended, as this can lead to cleavage from certain linkers.
Presence of unexpected side products in the final peptide Side reactions occurring during the basic deprotection step.1. Minimize Reaction Time: Once the Kaiser test is positive, proceed with the next steps promptly to avoid prolonged exposure to the basic conditions.2. Thorough Washing: After deprotection, ensure the resin is thoroughly washed with DMF and then DCM to remove all traces of piperidine before proceeding with the next coupling step.3. Characterize Side Products: Use mass spectrometry (MS) to identify the mass of the side products. This can help in diagnosing the specific side reaction (e.g., modification by a reactive species).
Difficulty in subsequent on-resin modification after Tfa deprotection Incomplete deprotection or steric hindrance.1. Confirm Complete Deprotection: A strong positive Kaiser test is essential before proceeding with the next coupling reaction.2. Optimize Coupling Conditions: For the subsequent modification, use a more efficient coupling reagent (e.g., HATU, HCTU) and ensure adequate reaction time, especially if coupling a bulky molecule.3. Consider a Spacer: If steric hindrance is a significant issue, incorporating a spacer arm on the lysine side chain before the modification step can improve accessibility.

Experimental Protocols

Protocol 1: On-Resin Deprotection of the Lys(Tfa) Group using Aqueous Piperidine

This protocol describes the selective removal of the trifluoroacetyl (Tfa) protecting group from the ε-amino group of a lysine residue on a peptide that is still attached to the solid-phase resin.[1][3]

Materials:

  • Peptide-resin containing a Lys(Tfa) residue

  • Piperidine

  • Deionized water

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sintered glass peptide synthesis vessel

  • Shaker or bubbler for agitation

  • Reagents for Kaiser test

Procedure:

  • Resin Washing: After the completion of the peptide synthesis, wash the peptide-resin thoroughly with DMF (3 x 5 mL) and then with DCM (3 x 5 mL) to remove any residual reagents from the synthesis.

  • Preparation of Deprotection Solution: Prepare a 2 M aqueous piperidine solution by carefully mixing the appropriate volumes of piperidine and deionized water.

  • Deprotection Reaction:

    • Swell the washed peptide-resin in DMF for 10-15 minutes.

    • Drain the DMF.

    • Add the freshly prepared 2 M aqueous piperidine solution to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 6 to 12 hours.[1][3]

  • Monitoring the Reaction:

    • After the initial 6 hours, take a small sample of the resin beads (a few beads are sufficient).

    • Wash the beads thoroughly with DMF and then with ethanol.

    • Perform a Kaiser test on the washed beads.[4][5]

    • A dark blue color indicates the presence of a free primary amine and successful deprotection. If the test is negative or weak, continue the reaction for another 2-4 hours and re-test.

  • Final Washing:

    • Once the deprotection is complete (confirmed by a positive Kaiser test), drain the aqueous piperidine solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

    • Wash the resin with DCM (3 x 5 mL).

    • The resin is now ready for the subsequent on-resin modification of the deprotected lysine side chain.

Diagrams

Deprotection_Workflow Workflow for On-Resin Lys(Tfa) Deprotection start Peptide-Resin with Lys(Tfa) wash1 Wash with DMF and DCM start->wash1 deprotection Treat with 2 M aqueous piperidine (6-12 hours at RT) wash1->deprotection monitoring Monitor with Kaiser Test deprotection->monitoring monitoring->deprotection Negative Test (extend time) wash2 Wash with DMF and DCM monitoring->wash2 Positive Test modification On-Resin Modification of Lysine wash2->modification end Proceed to Cleavage modification->end

Caption: Workflow for the selective on-resin deprotection of the Lys(Tfa) group.

Troubleshooting_Logic Troubleshooting Incomplete Lys(Tfa) Deprotection start Negative Kaiser Test after initial deprotection check1 Are reagents fresh? start->check1 action1 Prepare fresh 2 M aqueous piperidine check1->action1 No check2 Is reaction time sufficient? check1->check2 Yes action1->deprotection_step Retry Deprotection action2 Extend reaction time by 2-4 hours check2->action2 No check3 Is piperidine concentration correct? check2->check3 Yes action2->deprotection_step action3 Verify and remake 2 M solution check3->action3 No retest Retest with Kaiser Test check3->retest Yes action3->deprotection_step retest->check1 Negative success Proceed with washing and modification retest->success Positive

References

Aspartimide formation in sequences containing Asp and Lys(Boc)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Peptide Synthesis. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding aspartimide formation, a common side reaction encountered during solid-phase peptide synthesis (SPPS), particularly in sequences containing Aspartic acid (Asp).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation?

A1: Aspartimide formation is a common, base-catalyzed side reaction in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] It involves an intramolecular cyclization where the backbone amide nitrogen of the amino acid following an Asp residue attacks the Asp side-chain's protected carboxyl group. This forms a five-membered succinimide ring known as an aspartimide.[2][3] This intermediate is unstable and can undergo further reactions, such as hydrolysis or attack by the deprotection base (e.g., piperidine), leading to a mixture of unwanted by-products.[1][2] These include the desired α-aspartyl peptide, the rearranged β-aspartyl peptide, and their respective D-isomers (epimers), which are often difficult to separate from the target product.[2][4]

Q2: Why is the Lys(Boc) residue mentioned in the context of this problem?

A2: While the presence of a Lys(Boc) residue in a sequence does not inherently promote aspartimide formation, it is a common amino acid in synthetic peptides. The primary factors driving this side reaction are the Asp residue itself, the amino acid immediately C-terminal to it, and the chemical conditions of the synthesis, such as repeated exposure to a base like piperidine during Fmoc deprotection.[1][4] Therefore, any peptide containing an Asp residue, including those with Lys(Boc), is at risk, and the prevention strategies are dictated by the sequence immediately surrounding the Asp residue.

Q3: Which peptide sequences are most susceptible to aspartimide formation?

A3: The rate of aspartimide formation is highly dependent on the amino acid residue immediately C-terminal to the Asp.[1][2] Sequences with low steric hindrance are the most problematic. The most susceptible sequences include:

  • Asp-Gly [1][5]

  • Asp-Asn [3][5]

  • Asp-Ser [3][5]

  • Asp-Arg [2]

The Asp-Gly motif is particularly prone to this side reaction due to the flexibility and lack of a side chain on the glycine residue.[1][6]

Q4: What are the consequences of aspartimide formation for my final peptide product?

A4: The consequences can be severe and impact both yield and purity:

  • Product Heterogeneity: The reaction generates multiple impurities, including β-aspartyl peptides and D-aspartyl epimers.[4]

  • Purification Challenges: Many of these by-products, particularly the epimerized α-aspartyl and the β-aspartyl peptides, are isobaric (have the same mass) and often have very similar retention times to the target peptide in reverse-phase HPLC, making them extremely difficult or impossible to remove.[2][4]

  • Reduced Yield: A significant portion of the target peptide can be converted into these unwanted side products, leading to a lower overall yield.[2]

  • Compromised Biological Activity: The structural changes introduced by isomerization and epimerization can alter the peptide's conformation and negatively impact its intended biological function.

Troubleshooting Guide

Issue: My LC-MS analysis shows a peak with a mass loss of 18 Da from my target peptide.
  • Probable Cause: This mass loss (-18 Da) is the characteristic signature of the cyclic aspartimide intermediate, which forms from the loss of a water molecule during cyclization.[7] It indicates that the conditions of your synthesis or analysis are promoting this side reaction.

  • Solution Workflow:

    Caption: Troubleshooting workflow for an observed -18 Da mass peak.

Issue: My peptide has poor purity after cleavage, with multiple peaks clustering around the main product peak in the HPLC chromatogram.
  • Probable Cause: This is likely due to the hydrolysis of the aspartimide intermediate into the various α- and β-aspartyl peptides (D and L isomers), which often co-elute or elute very close to the target peptide.[2]

  • Solutions:

    • Analytical: Use a shallower gradient during HPLC purification to try and resolve the impurities.

    • Preventative (for re-synthesis): The most effective solution is to prevent the formation of the aspartimide in the first place. For the next synthesis, choose a prevention strategy from the protocols listed below. The choice of strategy will depend on the severity of the issue and the specific sequence. For highly problematic sequences like Asp-Gly, using a modified Asp building block is strongly recommended.[8]

Data on Prevention Strategies

The choice of the Asp side-chain protecting group is a critical factor in minimizing aspartimide formation. The standard tert-butyl (OtBu) group often allows for significant side product formation in susceptible sequences. Bulkier protecting groups provide greater steric hindrance to prevent the initial cyclization reaction.

Table 1: Comparison of Asp Side-Chain Protecting Groups

The following data compares the effectiveness of different Asp protecting groups in reducing aspartimide formation in the model scorpion toxin II peptide sequence (VKDX YI) after prolonged treatment with 20% piperidine in DMF.

Asp-Xxx SequenceProtecting Group% Aspartimide Formation% D-Aspartate FormedReference
Asp-Gly Asp(OtBu)18.912.1[4]
Asp(OMpe)10.07.9[4]
Asp(OBno) 1.0 1.2 [4]
Asp-Asn Asp(OtBu)1.81.3[4]
Asp(OMpe)0.80.9[4]
Asp(OBno) <0.1 0.2 [4]
Asp-Arg Asp(OtBu)1.00.8[4]
Asp(OMpe)0.40.6[4]
Asp(OBno) <0.1 0.2 [4]

Data adapted from comparative tests simulating 100 deprotection cycles.[4] OMpe = 3-methylpent-3-yl; OBno = 2-oxobenzoxathiolan-4-yl-methyl.

Experimental Protocols & Methodologies

Protocol 1: Standard Fmoc-SPPS of an Asp-Containing Peptide

This protocol outlines a standard coupling cycle. Note that repeated exposure to the deprotection solution in step 2 is what triggers aspartimide formation.

  • Swell Resin: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 10-20 minutes. Wash thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the incoming Fmoc-amino acid (4 eq.) with a coupling reagent like HATU (3.9 eq.) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (8 eq.).

    • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

  • Repeat: Return to step 2 for the next coupling cycle.

  • Final Cleavage: After the final deprotection, treat the resin with a cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours. Precipitate the peptide in cold diethyl ether.[3]

Protocol 2: Mitigation Strategy using a Sterically Hindered Asp Residue

To minimize aspartimide formation, replace the standard Fmoc-Asp(OtBu)-OH with a sterically hindered version like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.

  • Modification: In the coupling step for the Aspartic acid residue (Protocol 1, Step 3), use the sterically hindered building block. The rest of the synthesis protocol remains the same. This single change can dramatically reduce the final amount of aspartimide-related impurities, as shown in Table 1.

Protocol 3: Mitigation Strategy using Backbone Protection

For extremely sensitive sequences (especially Asp-Gly), protecting the backbone amide nitrogen of the glycine is one of the most effective methods to completely prevent the side reaction.[9]

  • Modification: Instead of coupling Fmoc-Gly-OH after the Asp residue, use a pre-formed dipeptide where the Gly backbone is protected, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH . The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen physically blocks the cyclization reaction.[2] The Dmb group is removed during the final acid cleavage.

Visualized Mechanisms and Workflows

Mechanism of Aspartimide Formation

G cluster_0 Fmoc Deprotection Step (Base Exposure) cluster_1 Hydrolysis / Piperidinolysis Peptide ...-Asp(OtBu)-Xxx-... Deprotonated Deprotonated Amide (Backbone N⁻) Peptide->Deprotonated Piperidine (Base) Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonated->Aspartimide Intramolecular Nucleophilic Attack AlphaPeptide α-Aspartyl Peptide (D/L Isomers) Aspartimide->AlphaPeptide H₂O or Piperidine BetaPeptide β-Aspartyl Peptide (D/L Isomers) Aspartimide->BetaPeptide H₂O or Piperidine Piperidide Piperidide Adducts (α and β) Aspartimide->Piperidide Piperidine

Caption: Base-catalyzed formation of aspartimide and subsequent side products.

Experimental Workflow for Detection and Prevention

Caption: Decision workflow for preventing aspartimide formation during SPPS.

References

Technical Support Center: Fmoc Deprotection of Lysine - DBU vs. Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperidine for the deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group from lysine residues during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary differences between DBU and piperidine for Fmoc deprotection?

DBU is a stronger, non-nucleophilic base compared to piperidine.[1] This means it can remove the Fmoc group more rapidly.[1] However, unlike piperidine, DBU does not react with the dibenzofulvene (DBF) byproduct of the deprotection reaction.[1] Piperidine, a secondary amine, acts as both the base for Fmoc removal and a scavenger for the DBF byproduct.[2]

Q2: When should I choose DBU over piperidine for deprotecting a lysine-containing peptide?

DBU is particularly advantageous in cases of "difficult" sequences where steric hindrance or peptide aggregation slows down the deprotection process.[3][4] It can lead to a more efficient and complete Fmoc removal, which in turn can increase the yield of the desired peptide.[1][5] Additionally, for the synthesis of thioamide-containing peptides, including those with Nε-thioacetyl lysine, DBU has been shown to be superior to piperidine by avoiding certain side products and reducing epimerization.[6]

Q3: What are the potential side reactions when using DBU for Fmoc deprotection of lysine?

While DBU is effective, its strong basicity can catalyze aspartimide formation, especially when aspartic acid (Asp) residues are present in the peptide sequence.[1][7] Therefore, it is generally recommended to avoid DBU when Asp is present, particularly C-terminal to the residue being deprotected.[4]

Q4: Can piperidine cause side reactions involving lysine?

Yes, a side product can form when using piperidine during the synthesis of peptides containing Nε-thioacetyl lysine, which may be difficult to separate from the desired product.[6]

Q5: Is it possible to use a combination of DBU and piperidine?

Yes, a common strategy is to use a cocktail of DBU and piperidine (e.g., 2% DBU and 2% piperidine in DMF).[3][8] In this mixture, DBU serves as the primary deprotecting agent, while piperidine acts as a scavenger for the dibenzofulvene byproduct.[1] This combination can offer rapid deprotection while mitigating potential side reactions from the DBF intermediate.

Troubleshooting Guide

Issue: Incomplete Fmoc Deprotection of Lysine

Symptom Possible Cause Suggested Solution
Kaiser test is negative (yellow beads) after deprotection.[4]Insufficient deprotection time or reagent strength.1. Extend the deprotection time with 20% piperidine in DMF to 20-30 minutes.[9] 2. Use a stronger deprotection solution, such as 2% DBU in DMF or a cocktail of 2% DBU and 2% piperidine in DMF.[1][3]
Low yield of the final peptide with a major peak corresponding to a truncated sequence.[9]Peptide aggregation on the resin, hindering reagent access.[4]1. Consider using a stronger base like DBU, which can be more effective for aggregated sequences.[4] 2. Swell the resin adequately in DMF for at least 30 minutes before deprotection.[3]
Decreased deprotection efficiency over time.Degradation of the piperidine solution.Ensure the piperidine solution is fresh.[9]

Quantitative Data Summary

Table 1: Comparison of Deprotection Conditions

Parameter 20% Piperidine in DMF 2% DBU in DMF 2% DBU / 2% Piperidine in DMF
Deprotection Time Standard (e.g., 2 x 10 min)[10]Faster than piperidine[1]Rapid (e.g., 2 x 5-7 min)[3]
Relative Strength StandardStronger[1]Strong
DBF Scavenging Yes[2]No[1]Yes (by piperidine)[1]
Risk of Aspartimide Formation Lower than DBU[1]Higher risk[1]Higher risk[1]
Epimerization (in thiopeptides) Higher[6]Lower[6]Not specifically reported, but likely lower than piperidine alone.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[3]

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 20 minutes at room temperature.[3]

  • Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.[3]

Protocol 2: Fmoc Deprotection with DBU/Piperidine

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[3]

  • Deprotection: Drain the DMF and add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[3] Agitate the mixture for 5-7 minutes at room temperature.[3]

  • Second Deprotection: Drain the solution and repeat the deprotection step with a fresh portion of the DBU/piperidine solution for another 5-7 minutes.[3]

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.[3]

Visualizations

Fmoc_Deprotection_Workflow cluster_piperidine Piperidine Deprotection cluster_dbu DBU/Piperidine Deprotection P_Start Fmoc-Lys-Resin P_Swell Swell Resin in DMF P_Start->P_Swell P_Deprotect1 Add 20% Piperidine/DMF (20 min) P_Swell->P_Deprotect1 P_Deprotect2 Repeat Deprotection P_Deprotect1->P_Deprotect2 P_Wash Wash with DMF (5-7x) P_Deprotect2->P_Wash P_End H2N-Lys-Resin P_Wash->P_End D_Start Fmoc-Lys-Resin D_Swell Swell Resin in DMF D_Start->D_Swell D_Deprotect1 Add 2% DBU/2% Piperidine/DMF (5-7 min) D_Swell->D_Deprotect1 D_Deprotect2 Repeat Deprotection D_Deprotect1->D_Deprotect2 D_Wash Wash with DMF (>7x) D_Deprotect2->D_Wash D_End H2N-Lys-Resin D_Wash->D_End

Caption: Comparative workflow for Fmoc deprotection of Lysine using Piperidine vs. DBU/Piperidine.

Deprotection_Mechanism Fmoc_Lys Fmoc-Lys-Peptide Proton_Abstraction Proton Abstraction Fmoc_Lys->Proton_Abstraction + Base Base Base (Piperidine or DBU) Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination DBF Dibenzofulvene (DBF) (Reactive Intermediate) Beta_Elimination->DBF Free_Amine H2N-Lys-Peptide Beta_Elimination->Free_Amine DBF_Adduct DBF-Piperidine Adduct (Stable) DBF->DBF_Adduct + Piperidine Piperidine_Scavenger Piperidine

Caption: Mechanism of Fmoc deprotection and dibenzofulvene (DBF) scavenging by piperidine.

References

Technical Support Center: TFA Cleavage of Peptides with Lys(Boc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoroacetic acid (TFA) cleavage of peptides containing lysine residues protected with a tert-butyloxycarbonyl (Boc) group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during the TFA cleavage of peptides containing Lys(Boc)?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid like TFA.[1] This carbocation can then alkylate nucleophilic residues within the peptide, leading to undesired modifications.[1]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1] These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1][2]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1]

Q3: What are scavengers and how do they prevent the formation of side products?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][3] They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the peptide, thus preventing unwanted side reactions.[1]

Q4: Can the TFA cleavage and deprotection of Lys(Boc) be incomplete? What are the signs?

A4: Yes, the deprotection of the Boc group can be incomplete, especially with sterically hindered substrates or when using insufficient acid or reaction time.[1] Signs of incomplete deprotection include a complex mixture of products observed by HPLC or LC-MS and the presence of the starting material.[1] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[1]

Troubleshooting Guide

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after cleavage, suggesting side product formation.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation generated from the cleavage of the Boc group on lysine and other tBu-protected residues.[1][4]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the cleavage reagent. The choice of scavenger depends on the specific sensitive residues present in your peptide sequence.[1] For peptides containing multiple sensitive residues, a scavenger cocktail is often more effective.[1]

Issue 2: Incomplete removal of the Boc protecting group from Lysine.

  • Possible Cause 1: Insufficient concentration or equivalents of TFA.[1]

  • Solution 1: Ensure a high concentration of TFA is used, typically 95% in the cleavage cocktail.[5]

  • Possible Cause 2: Insufficient reaction time or temperature.[1]

  • Solution 2: Increase the reaction time, typically to 1-2 hours at room temperature.[1] Monitor the reaction progress by a rapid analytical method like TLC or LC-MS.[1] While gentle warming can facilitate the reaction, it may also increase side product formation if scavengers are not used.[1]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine.[1]

  • Solution 3: A combination of a stronger acid, longer reaction time, and potentially elevated temperature may be necessary.[1] It is crucial to use an effective scavenger cocktail under these more forcing conditions.[1]

Scavenger Cocktails for TFA Cleavage

The selection of an appropriate scavenger cocktail is critical for minimizing side reactions during TFA cleavage. The composition of the cocktail is dictated by the amino acid composition of the peptide.[4] All cleavage cocktails should be prepared fresh before use with high-quality reagents.[4]

Scavenger Cocktail Composition (v/v/v)Target Residues & ConditionsReference
95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)General use, effective for peptides with Trp.[1][5]
95% TFA / 5% WaterFor peptides with only t-butyl or Boc protecting groups, and no Trp, Met, or Cys.[3][4]
90% TFA / 5% Thioanisole / 5% Dithiothreitol (DTT)Effective for peptides containing Met.[1]
82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% Ethanedithiol (EDT) (Reagent K)For peptides with multiple sensitive residues.[1][6]
90% TFA / 2.5% TIS / 2.5% H₂O / 5% ScavengerA general formulation for screening additional scavengers.[2]

Experimental Protocol: TFA Cleavage of a Peptide from Resin

This protocol outlines a general procedure for the TFA-mediated cleavage of a peptide containing Lys(Boc) from a solid support.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Selected scavenger(s) (e.g., TIS, water, thioanisole, EDT)

  • Dichloromethane (DCM) for washing

  • Cold diethyl ether for precipitation

  • Centrifuge

  • Round-bottom flask or reaction vessel

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.[3]

  • Washing: Wash the resin with DCM to remove any residual solvents and impurities.[4]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail by combining TFA and the chosen scavengers.[4] For example, a common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin.[4] Gently agitate the mixture at room temperature for 1-4 hours.[1][7] The resin may change color during the reaction, which is normal.[4]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.[1]

    • Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide.[1]

  • Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[1]

  • Peptide Collection: Collect the precipitated peptide by centrifugation.[1]

  • Washing: Wash the peptide pellet with cold diethyl ether to remove residual scavengers and TFA.[1]

  • Drying: Dry the crude peptide under vacuum.

  • Analysis and Purification: Analyze the crude peptide by HPLC and/or LC-MS and purify as required.

Visualizations

experimental_workflow start Start: Dried Peptide-Resin wash_resin Wash Resin with DCM start->wash_resin prepare_cocktail Prepare Fresh TFA Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) wash_resin->prepare_cocktail cleavage Add Cocktail to Resin Agitate for 1-4h at RT prepare_cocktail->cleavage filter_resin Filter Resin & Collect Filtrate cleavage->filter_resin wash_resin_tfa Wash Resin with Fresh TFA filter_resin->wash_resin_tfa precipitate Precipitate Peptide in Cold Diethyl Ether wash_resin_tfa->precipitate centrifuge Collect Peptide by Centrifugation precipitate->centrifuge wash_peptide Wash Peptide with Cold Ether centrifuge->wash_peptide dry_peptide Dry Crude Peptide Under Vacuum wash_peptide->dry_peptide end End: Crude Peptide for Analysis dry_peptide->end

Caption: Experimental workflow for TFA cleavage of peptides.

troubleshooting_guide issue1 Issue: Unexpected Peaks in HPLC/LC-MS cause1 Possible Cause: Alkylation of Sensitive Residues (Trp, Met, Cys, Tyr) issue1->cause1 leads to solution1 Solution: Incorporate Scavengers or a Scavenger Cocktail cause1->solution1 is addressed by issue2 Issue: Incomplete Boc Deprotection cause2a Possible Cause: Insufficient TFA Concentration issue2->cause2a can be from cause2b Possible Cause: Insufficient Reaction Time/Temp issue2->cause2b can be from cause2c Possible Cause: Steric Hindrance issue2->cause2c can be from solution2a Solution: Use High TFA Concentration (e.g., 95%) cause2a->solution2a is addressed by solution2b Solution: Increase Reaction Time (1-4h) Monitor Progress cause2b->solution2b is addressed by solution2c Solution: More Forcing Conditions with Effective Scavenger Cocktail cause2c->solution2c is addressed by

References

Technical Support Center: HPLC Analysis of Fmoc-Lys-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HPLC to analyze the coupling and deprotection steps of Fmoc-Lys-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of HPLC analysis in the context of this compound coupling and deprotection?

A1: HPLC is a critical analytical tool in SPPS to monitor the efficiency of two key steps:

  • Coupling: To confirm the complete consumption of the this compound amino acid by the free amine on the resin-bound peptide.

  • Deprotection: To verify the complete removal of the Fmoc protecting group from the N-terminus of the lysine residue, which is essential for the subsequent coupling of the next amino acid.

Q2: How do I interpret the HPLC chromatogram for the Fmoc deprotection step?

A2: A successful Fmoc deprotection is typically monitored by analyzing the liquid phase after treating the resin with a piperidine solution. You should observe the disappearance of the starting Fmoc-protected peptide and the appearance of a characteristic byproduct, the dibenzofulvene-piperidine adduct (DBF-adduct).[1][2] The presence of this adduct, which has a strong UV absorbance around 301 nm, confirms that the Fmoc group has been cleaved.

Q3: What does an incomplete coupling reaction look like on an HPLC trace?

A3: If the coupling of this compound is incomplete, analysis of the cleaved crude peptide will show a peak corresponding to the unreacted, shorter peptide sequence (a deletion sequence) in addition to the peak for the desired product. After the subsequent deprotection step, a positive Kaiser test (a colorimetric test for free primary amines) on the resin would also indicate incomplete coupling from the previous step.

Q4: My HPLC peak is tailing. What are the common causes and solutions?

A4: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue in peptide HPLC. It can affect resolution and integration accuracy.

  • Causes: Secondary interactions between the peptide and the silica backbone of the column, column overload, or issues with the mobile phase pH.

  • Solutions:

    • Adjust the mobile phase pH to be at least 2 units away from the peptide's pKa.

    • Reduce the sample injection volume or dilute the sample.

    • Increase the buffer concentration in the mobile phase.

    • Use a column specifically designed for peptide analysis with end-capping to minimize silanol interactions.

Q5: Why does the Fmoc-protected peptide have a longer retention time than the deprotected peptide?

A5: In reversed-phase HPLC (RP-HPLC), retention is primarily based on hydrophobicity. The Fmoc group is a large, hydrophobic moiety. Its removal exposes a more polar free amine, making the resulting peptide less hydrophobic and causing it to elute earlier from the C18 column.

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection
  • Symptom: HPLC analysis of the crude peptide after synthesis shows a significant peak with a mass corresponding to the target peptide plus the mass of the Fmoc group (222.24 Da). The Kaiser test after the deprotection step may be negative (yellow beads), indicating no free primary amine.

  • Possible Causes & Solutions:

    • Degraded Deprotection Reagent: The 20% piperidine in DMF solution can degrade over time.

      • Solution: Always use a freshly prepared deprotection solution.

    • Insufficient Deprotection Time/Agitation: The standard 10-20 minute deprotection time may not be sufficient for sterically hindered sequences.

      • Solution: Increase the deprotection time or perform a second deprotection step. Ensure adequate mixing of the resin and reagent.

    • Poor Resin Swelling: If the resin is not properly swollen, reagents cannot efficiently access the peptide chains.

      • Solution: Ensure the resin is fully swollen in DMF for at least 30 minutes before the deprotection step.

Issue 2: Incomplete Coupling of this compound
  • Symptom: HPLC of the final cleaved peptide shows a peak corresponding to the peptide sequence missing the lysine residue. The Kaiser test on a few resin beads after the coupling step is positive (dark blue beads), indicating unreacted free amines.

  • Possible Causes & Solutions:

    • Insufficient Activation/Coupling Time: The activation of this compound or the coupling time may be too short.

      • Solution: Increase the coupling reaction time (e.g., to 2 hours or more) or perform a "double coupling" by repeating the coupling step with fresh reagents.

    • Low-Quality Reagents: Impure or degraded this compound or coupling reagents will reduce coupling efficiency.

      • Solution: Use high-purity reagents from a reputable supplier.

    • Steric Hindrance: The amino acid sequence may create a sterically hindered environment, making coupling difficult.

      • Solution: Use a more powerful coupling agent like HATU in combination with a non-nucleophilic base such as DIEA.

Data Presentation

The following table summarizes typical retention times for species observed during the HPLC analysis of an Fmoc-amino acid deprotection step. Note that absolute retention times can vary significantly based on the specific HPLC system, column, gradient, and the amino acid itself. The data for Fmoc-Val-OH is provided as a representative example.

CompoundExpected Retention Time (t R )Rationale for Retention Time
Dibenzofulvene-Piperidine Adduct~9.8 min[1][2]This byproduct of Fmoc deprotection is relatively polar and thus elutes earlier in a reversed-phase system.
Deprotected Peptide/Amino AcidShorter than Fmoc-AAThe removal of the large, hydrophobic Fmoc group results in a more polar molecule that interacts less with the C18 stationary phase, leading to an earlier elution.
Fmoc-Val-OH~13.0 min[1][2]The hydrophobic Fmoc group causes this molecule to be well-retained on a C18 column, resulting in a later elution time compared to its deprotection byproducts.[1][2]
Dibenzofulvene (DBF)~15.8 min[1][2]Dibenzofulvene is a non-polar byproduct of the Fmoc cleavage and is therefore highly retained on a reversed-phase column, eluting later than the Fmoc-protected amino acid.[1][2]

Experimental Protocols

Protocol 1: Fmoc-Lys(Boc)-OH Coupling and Monitoring

This protocol describes a standard manual coupling step for the first Fmoc-Lys(Boc)-OH onto a Rink Amide resin.

  • Resin Preparation: Swell Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Initial Fmoc Deprotection: Remove the Fmoc group from the resin by adding a 20% piperidine in DMF solution. Agitate for 10-20 minutes, drain, and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swollen, deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Take a small sample of resin beads, wash them thoroughly with DMF and then DCM, and dry them.

    • Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling is incomplete and should be repeated ("double coupling").

Protocol 2: Fmoc Deprotection and HPLC Analysis

This protocol details the removal of the Fmoc group and subsequent analysis by RP-HPLC.

  • Resin Washing: After a successful coupling step, wash the peptide-resin thoroughly with DMF (3-5 times) to remove any residual coupling reagents.

  • Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin, ensuring it is fully submerged. Agitate the mixture at room temperature for 10-20 minutes.

  • Sample Preparation for HPLC:

    • Take a small aliquot of the supernatant from the deprotection step.

    • Dilute the aliquot with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: A typical linear gradient would be 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 301 nm (for the DBF-adduct) and 220 nm (for the peptide backbone).

    • Analysis: Look for the characteristic peak of the dibenzofulvene-piperidine adduct to confirm successful Fmoc group removal.

Visualizations

experimental_workflow cluster_coupling This compound Coupling cluster_deprotection Fmoc Deprotection & Analysis resin_prep Resin Swelling in DMF initial_deprotection Initial Resin Deprotection (20% Piperidine/DMF) resin_prep->initial_deprotection coupling Couple to Resin initial_deprotection->coupling aa_activation Activate this compound (HBTU/DIEA in DMF) aa_activation->coupling kaiser_test Kaiser Test coupling->kaiser_test deprotection Fmoc Deprotection (20% Piperidine/DMF) kaiser_test->deprotection Negative Result hplc_prep Prepare Supernatant Sample for HPLC deprotection->hplc_prep hplc_analysis RP-HPLC Analysis hplc_prep->hplc_analysis result Confirm DBF-Adduct Peak hplc_analysis->result

Caption: Experimental workflow for this compound coupling and deprotection analysis.

troubleshooting_guide cluster_incomplete_deprotection Incomplete Deprotection cluster_incomplete_coupling Incomplete Coupling start HPLC Analysis Issue deprotection_symptom Symptom: Fmoc-Peptide Peak Present start->deprotection_symptom coupling_symptom Symptom: Deletion Peptide Peak Present start->coupling_symptom deprotection_cause1 Cause: Degraded Reagent? deprotection_symptom->deprotection_cause1 deprotection_solution1 Solution: Use Fresh Piperidine/DMF deprotection_cause1->deprotection_solution1 Yes deprotection_cause2 Cause: Insufficient Time? deprotection_cause1->deprotection_cause2 No deprotection_solution2 Solution: Increase Time or Repeat Step deprotection_cause2->deprotection_solution2 coupling_cause1 Cause: Insufficient Time? coupling_symptom->coupling_cause1 coupling_solution1 Solution: Double Couple coupling_cause1->coupling_solution1 Yes coupling_cause2 Cause: Poor Activation? coupling_cause1->coupling_cause2 No coupling_solution2 Solution: Use Stronger Activator (HATU) coupling_cause2->coupling_solution2

Caption: Troubleshooting logic for common HPLC analysis issues in SPPS.

References

Validation & Comparative

A Comparative Guide to Fmoc-Lys(Boc)-OH and Fmoc-Lys(Mtt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups for trifunctional amino acids like lysine is paramount. The choice between N-α-Fmoc-N-ε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) and N-α-Fmoc-N-ε-4-methyltrityl-L-lysine (Fmoc-Lys(Mtt)-OH) dictates the synthetic route for creating complex peptides, including branched, cyclic, and site-specifically modified molecules. This guide provides an objective comparison of these two essential building blocks, supported by experimental data and detailed protocols.

The fundamental difference between Fmoc-Lys(Boc)-OH and Fmoc-Lys(Mtt)-OH lies in the lability of the ε-amino protecting group. While the tert-butyloxycarbonyl (Boc) group offers robust protection removed under strong acidic conditions, the 4-methyltrityl (Mtt) group is exceptionally acid-labile, allowing for its selective removal under very mild acidic conditions. This property of the Mtt group provides a layer of orthogonality crucial for advanced peptide design.[1][2]

Performance Comparison: A Data-Driven Overview

The selection between these two lysine derivatives hinges on the desired complexity of the final peptide product. For linear peptides synthesized via standard solid-phase peptide synthesis (SPPS), Fmoc-Lys(Boc)-OH is a reliable and cost-effective choice. However, for more intricate structures requiring side-chain manipulation, Fmoc-Lys(Mtt)-OH is indispensable. The following table summarizes the key characteristics and performance parameters of each.

FeatureFmoc-Lys(Boc)-OHFmoc-Lys(Mtt)-OH
Side-Chain Protecting Group tert-butyloxycarbonyl (Boc)4-methyltrityl (Mtt)
Deprotection Condition Strong acid (e.g., high concentration TFA, typically in the final cleavage cocktail)[2]Very mild acid (e.g., 1-2% TFA in DCM, or HFIP/TFE/DCM mixtures)[3][4]
Orthogonality Not orthogonal to other acid-labile groups (e.g., tBu, Trt) used in Fmoc-SPPS. Removed during final cleavage.[1]Orthogonal to the Fmoc group and other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[1][2]
Primary Application Incorporation of lysine in linear peptides.[2]Synthesis of branched peptides, cyclic peptides, and site-specific labeling.[3][4]
Potential Issues The tert-butyl carbonium ion generated during deprotection can lead to side reactions with sensitive residues like tryptophan and tyrosine if scavengers are not used.The bulky Mtt group can cause steric hindrance, potentially leading to incomplete coupling of the subsequent amino acid. Incomplete deprotection can also be a challenge in sterically hindered sequences.
Relative Cost Generally more economical.Higher cost due to the more complex protecting group.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling of Fmoc-Lys(Boc)-OH or Fmoc-Lys(Mtt)-OH

This protocol outlines a single coupling cycle for incorporating either lysine derivative into a growing peptide chain on a solid support (e.g., Rink Amide resin).

  • Resin Preparation: Swell the peptide-resin from the previous cycle in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Lys(Boc)-OH or Fmoc-Lys(Mtt)-OH (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and an activation base like DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative method like the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Protocol 2: Selective On-Resin Deprotection of the Mtt Group

This protocol describes the selective removal of the Mtt protecting group from the lysine side chain while the peptide remains attached to the resin.

  • Resin Preparation: After incorporation of Fmoc-Lys(Mtt)-OH and subsequent elongation of the peptide chain (if any), wash the peptide-resin thoroughly with DCM (3-5 times) to remove any residual DMF.

  • Mtt Cleavage Cocktail Preparation: Prepare a solution of 1% (v/v) Trifluoroacetic acid (TFA) and 2-5% (v/v) Triisopropylsilane (TIS) as a scavenger in DCM.

  • Mtt Cleavage:

    • Add the Mtt cleavage cocktail to the resin and agitate gently. The solution will typically turn a bright yellow color, indicating the release of the Mtt cation.

    • Perform multiple short treatments (e.g., 5-10 treatments of 2 minutes each) to ensure complete removal while minimizing potential side reactions.

    • Monitor the completion of the deprotection by taking a small sample of the resin, washing it, and performing a colorimetric test (e.g., adding a drop of the cleavage cocktail to see if the yellow color still develops).

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM (3-5 times).

    • Wash with a solution of 10% DIPEA in DMF to neutralize the resin.

    • Wash again with DMF (3-5 times) and DCM (3-5 times). The deprotected ε-amino group is now available for further modification.

Protocol 3: Final Cleavage and Deprotection of a Peptide Containing Lys(Boc)

This protocol is for the final cleavage of the peptide from the resin and the removal of the Boc and other acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitate by centrifugation.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow and Signaling Pathways

The unique utility of Fmoc-Lys(Mtt)-OH is best illustrated in the context of synthesizing a branched peptide, where a second peptide chain is grown from the side chain of a lysine residue. This is a common strategy in the development of synthetic vaccines and drug delivery systems.

Branched_Peptide_Synthesis Start Start with Resin SPPS_Main SPPS of Main Chain (incorporate Fmoc-Lys(Mtt)-OH) Start->SPPS_Main Wash_DCM Wash with DCM SPPS_Main->Wash_DCM Mtt_Deprotection Selective Mtt Deprotection (1% TFA, TIS in DCM) Wash_DCM->Mtt_Deprotection Wash_Neutralize Wash and Neutralize Mtt_Deprotection->Wash_Neutralize SPPS_Branch SPPS of Branch Chain on Lys ε-NH2 Wash_Neutralize->SPPS_Branch Final_Cleavage Final Cleavage and Deprotection (TFA Cocktail) SPPS_Branch->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification Branched_Peptide Purified Branched Peptide Purification->Branched_Peptide

Caption: Workflow for branched peptide synthesis using Fmoc-Lys(Mtt)-OH.

Conclusion

References

A Head-to-Head Battle: Fmoc and Boc Strategies in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis, two methodologies have long stood as the cornerstones of solid-phase peptide synthesis (SPPS): the Fluorenylmethyloxycarbonyl (Fmoc) and the tert-Butoxycarbonyl (Boc) strategies. The choice between these two distinct chemical approaches can significantly impact the efficiency, purity, and success of synthesizing a target peptide. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthesis needs.

At a Glance: Key Philosophical Differences

The fundamental distinction between Fmoc and Boc strategies lies in the nature of the temporary protecting group for the α-amino group of the incoming amino acid and the chemical conditions required for its removal. The Fmoc strategy employs a base-labile protecting group, while the Boc strategy relies on an acid-labile one. This core difference dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage from the solid support.

Fmoc (Base-Labile) Strategy: This approach utilizes the Fmoc group, which is removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl) and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA). This "orthogonal" protection scheme, where the Nα- and side-chain protecting groups are removed under different conditions, is a key advantage of the Fmoc strategy.[][2]

Boc (Acid-Labile) Strategy: As the pioneering method in SPPS, the Boc strategy uses the acid-labile Boc group for Nα-protection.[] This group is removed by a moderately strong acid, such as TFA. Consequently, the side-chain protecting groups must be stable to these conditions and are typically benzyl-based, requiring a much stronger acid, like anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[4][5]

Performance Comparison: A Data-Driven Analysis

The selection of a synthesis strategy is often guided by the specific characteristics of the peptide sequence, desired purity, and scale of production. Below is a summary of key performance indicators for both methods.

ParameterFmoc StrategyBoc StrategyKey Considerations
Deprotection Conditions Mildly basic (e.g., 20% piperidine in DMF)Strongly acidic (e.g., TFA) for Nα-deprotection; Very strong acid (e.g., HF) for final cleavageFmoc's mild conditions are compatible with acid-sensitive residues and modifications. Boc's harsh final cleavage requires specialized equipment.[2][]
Coupling Efficiency Generally high, often exceeding 99% per step with modern reagents (e.g., HBTU, HATU).[]High, but can be affected by peptide aggregation. In situ neutralization protocols can improve yields for difficult sequences.[4]Fmoc is highly compatible with a wide range of efficient, modern coupling reagents.[]
Crude Product Purity High, but can be compromised by side reactions like aspartimide formation.Often higher for hydrophobic or aggregation-prone sequences due to protonation of the N-terminus after deprotection, which reduces interchain hydrogen bonding.[][4]The choice may depend on the specific peptide sequence.
Side Reactions Aspartimide formation, especially at Asp-Gly or Asp-Ser sequences. Racemization of certain amino acids (e.g., Cys, His).Alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during deprotection. Partial loss of acid-labile side-chain protecting groups with repeated TFA treatment.[][2]Careful selection of protecting groups and scavengers is crucial for both methods.
Automation Compatibility Excellent. The UV absorbance of the cleaved Fmoc-dibenzofulvene adduct allows for real-time monitoring of the deprotection step.Well-suited for automation, though the use of corrosive reagents requires robust instrumentation.Fmoc's monitoring capability is a significant advantage for automated synthesis.
Scalability Well-suited for large-scale cGMP manufacturing due to mild conditions and easier waste management.[]Mature and well-established for large-scale production, with extensive process validation data available.[]Both strategies are viable for large-scale synthesis, with the choice often depending on existing infrastructure and the specific peptide.
Cost Fmoc-protected amino acids are generally more expensive.Boc-protected amino acids are typically less expensive.[]Overall process cost should be considered, including reagents, solvents, and waste disposal.

Experimental Workflows

The following diagrams illustrate the cyclical nature of the Fmoc and Boc solid-phase peptide synthesis strategies.

Fmoc_SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_cleavage Final Step Resin Resin-Linker-AA(SideChain-P) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage & Side-Chain Deprotection (TFA + Scavengers) Wash2->Cleavage Final Cycle

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Boc_SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_cleavage Final Step Resin Resin-Linker-AA(SideChain-P) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Start Cycle Wash_Neutralize Wash & Neutralize (e.g., DIEA in DCM) Deprotection->Wash_Neutralize Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Wash_Neutralize->Coupling Wash Wash (DCM/DMF) Coupling->Wash Wash->Deprotection Next Cycle Cleavage Cleavage & Side-Chain Deprotection (Anhydrous HF + Scavengers) Wash->Cleavage Final Cycle

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Experimental Protocols

The following are generalized protocols for key steps in both Fmoc and Boc SPPS. Specific timings, equivalents, and reagents may vary based on the peptide sequence and scale.

Fmoc-SPPS: Standard Cycle

1. Resin Swelling:

  • Place the appropriate resin (e.g., Wang, Rink Amide) in a reaction vessel.

  • Add DMF and allow the resin to swell for at least 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

3. Amino Acid Coupling (using HBTU/DIEA):

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.

  • Add DIEA (6-10 equivalents) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step may be repeated.

  • Wash the resin with DMF (3-5 times).

4. Final Cleavage and Deprotection:

  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the peptide-resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[7]

  • The crude peptide is then ready for purification by HPLC.

Boc-SPPS: Standard Cycle

1. Resin Swelling and First Amino Acid Attachment (to Merrifield Resin):

  • Swell the chloromethylated resin (Merrifield resin) in DMF.

  • Prepare the cesium salt of the C-terminal Boc-amino acid.

  • Add the Boc-amino acid cesium salt dissolved in DMF to the swollen resin and heat at 50°C for 12-24 hours.

  • Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM.

2. Boc Deprotection:

  • Swell the peptide-resin in DCM.

  • Add a solution of 25-50% (v/v) TFA in DCM to the resin.

  • Agitate for 1-2 minutes, drain, and then add a fresh portion of the TFA/DCM solution.

  • Agitate for an additional 20-30 minutes.[8]

  • Wash the resin with DCM.

3. Neutralization:

  • Add a solution of 5-10% (v/v) DIEA in DCM to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Wash the resin thoroughly with DCM.

4. Amino Acid Coupling (using DCC/HOBt):

  • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF or DCM.

  • Add this solution to the neutralized peptide-resin.

  • Add a solution of DCC (3 equivalents) in DCM.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the reaction for completion.

  • Wash the resin with DCM and DMF.

5. Final Cleavage and Deprotection (HF Cleavage):

  • Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and training.

  • Dry the peptide-resin thoroughly.

  • Place the peptide-resin in a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole (typically 10% v/v).

  • Cool the reaction vessel to -5 to 0°C.

  • Condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

  • The crude peptide is then dissolved in an appropriate aqueous buffer for purification by HPLC.

Conclusion

Both Fmoc and Boc strategies are powerful and effective methods for solid-phase peptide synthesis, each with a distinct set of advantages and disadvantages. The Fmoc/tBu strategy has become the more dominant approach in recent years, largely due to its milder deprotection conditions, orthogonality, and ease of automation and monitoring.[2] It is particularly well-suited for the synthesis of complex peptides, including those with post-translational modifications.

However, the Boc/Bzl strategy remains highly relevant, especially for the synthesis of long, difficult, or highly hydrophobic sequences where aggregation can be a significant issue.[4] Its long history has resulted in a mature and robust methodology for large-scale production. Ultimately, the optimal choice of strategy depends on a careful evaluation of the target peptide's sequence, the required scale of synthesis, available laboratory equipment, and the overall project goals.

References

The Strategic Advantage of Fmoc-Lys(ivDde)-OH in Orthogonal Peptide Ligation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of peptide synthesis and drug development, the ability to selectively modify specific amino acid residues within a peptide chain is paramount. This requires a sophisticated "orthogonal" protection strategy, where different protecting groups can be removed under distinct conditions without affecting others. For the selective functionalization of lysine residues, a common site for conjugation and branching, Fmoc-Lys(ivDde)-OH has emerged as a powerful tool. This guide provides an objective comparison of Fmoc-Lys(ivDde)-OH with other common lysine-protecting group strategies, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic needs.

Unveiling the Orthogonality of Lysine Protecting Groups

The core principle of orthogonal ligation lies in the differential lability of protecting groups. In the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the N-α-amino group is temporarily protected by the base-labile Fmoc group. Consequently, the protecting group on the ε-amino group of lysine must be stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions often used for final cleavage from the resin (e.g., trifluoroacetic acid - TFA).

Fmoc-Lys(ivDde)-OH excels in this regard. The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group is exceptionally stable to both acidic and basic conditions but can be selectively and mildly cleaved using hydrazine. This unique property allows for the unmasking of the lysine side chain at any desired stage of the synthesis, enabling site-specific modifications such as the attachment of payloads, fluorophores, or the synthesis of branched peptides.[1][2]

Performance Comparison of Lysine Protecting Groups

The choice of a lysine protecting group significantly impacts the efficiency, purity, and overall success of a synthetic strategy. Below is a comparative summary of Fmoc-Lys(ivDde)-OH against its common alternatives.

Protecting GroupStructureDeprotection ConditionsOrthogonality to FmocKey AdvantagesPotential Issues
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl2-5% Hydrazine in DMFYes Mild and highly selective deprotection; Stable to acid and base.[3]Hydrazine can be incompatible with certain functional groups; Incomplete cleavage in aggregated sequences.[4]
Mtt 4-Methyltrityl1-2% TFA in DCMYes Mild acidic deprotection; Orthogonal to Fmoc and Boc.Bulky group can cause steric hindrance; Less stable to repeated piperidine treatment than ivDde.[5]
Alloc AllyloxycarbonylPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerYes Mild, neutral deprotection; Orthogonal to both acid- and base-labile groups.Requires expensive and potentially toxic palladium catalyst; Catalyst removal can be challenging.[5]
Boc tert-ButoxycarbonylStrong acid (e.g., TFA)No Robust and widely used.Not orthogonal to the final cleavage from the resin in Fmoc-SPPS.
Tfa TrifluoroacetylBase (e.g., aqueous piperidine)No Not orthogonal to Fmoc deprotection conditions.[6]

Experimental Data Summary

The following table summarizes experimental data on the purity of peptides synthesized using different orthogonal lysine protecting groups. It is important to note that direct comparisons are challenging due to variations in peptide sequences and synthetic conditions across different studies.

Peptide SequenceLysine Protecting GroupDeprotection MethodFinal Peptide Purity (%)Reference
ELLELDKWASLWN (branched with Alanine)Lys(ivDde)5% Hydrazine in DMF93[7]
ELLELDKWASLWN (branched with Alanine)Lys(Mmt)2% TFA in DCM79[7]
ELLELDKWASLWN (branched with Alanine)Lys(Alloc)0.0312 M Pd(PPh₃)₄ in DCM82[7]
Tetra-branched antifreeze peptide analogLys(ivDde)5% Hydrazine in DMF71[8]
Lactoferricin-lactoferrampin chimeraLys(ivDde)5% Hydrazine in DMF77[8]

Experimental Protocols

Detailed and reliable protocols are crucial for successful orthogonal ligation. Below are the methodologies for the selective deprotection of ivDde, Mtt, and Alloc groups on a solid support.

Protocol 1: Selective Deprotection of the ivDde Group
  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF).

  • Deprotection Solution: Prepare a fresh solution of 2-5% hydrazine monohydrate in DMF.

  • Deprotection Reaction: Treat the resin with the hydrazine solution (approximately 10 mL per gram of resin) for 3-10 minutes at room temperature with gentle agitation. Repeat the treatment 2-3 times to ensure complete removal.[4]

  • Monitoring: The deprotection can be monitored by spectrophotometry, as the indazole cleavage byproduct absorbs at 290 nm.[9]

  • Washing: Thoroughly wash the resin with DMF to remove residual hydrazine and the cleavage byproduct.

Protocol 2: Selective Deprotection of the Mtt Group
  • Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM).

  • Deprotection Solution: Prepare a solution of 1-2% Trifluoroacetic acid (TFA) in DCM. The addition of a scavenger like 2-5% triisopropylsilane (TIS) is recommended to prevent retritylation.

  • Deprotection Reaction: Treat the resin with the mild TFA solution for approximately 30 minutes at room temperature. The reaction progress can often be monitored by the appearance of a yellow-orange color in the solution.

  • Washing: Wash the resin extensively with DCM, followed by a neutralization wash with a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DMF, and finally with DMF and DCM.

Protocol 3: Selective Deprotection of the Alloc Group
  • Resin Preparation: Swell the peptide-resin in anhydrous and deoxygenated DCM or Tetrahydrofuran (THF).

  • Deprotection Cocktail: Prepare a solution containing a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.25 equivalents), and a scavenger, such as phenylsilane or morpholine, in the reaction solvent.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with the reaction solvent, followed by washes with a solution of sodium diethyldithiocarbamate in DMF to remove residual palladium, and finally with DMF and DCM.

Visualizing Orthogonal Ligation Strategies

The following diagrams illustrate the chemical logic behind the use of Fmoc-Lys(ivDde)-OH in orthogonal ligation and compare it with the Mtt-based strategy.

cluster_ivDde Fmoc-Lys(ivDde)-OH Strategy Peptide-Resin Peptide-Resin Fmoc-Lys(ivDde)-OH Fmoc-Lys(ivDde)-OH Peptide-Resin->Fmoc-Lys(ivDde)-OH Couple Piperidine Piperidine Fmoc-Lys(ivDde)-OH->Piperidine Fmoc Removal Hydrazine Hydrazine Piperidine->Hydrazine ivDde Removal Modification Modification Hydrazine->Modification Side-chain Ligation TFA TFA Modification->TFA Cleavage Final_Peptide Final_Peptide TFA->Final_Peptide

Caption: Workflow using Fmoc-Lys(ivDde)-OH for orthogonal ligation.

cluster_Mtt Fmoc-Lys(Mtt)-OH Strategy Peptide-Resin_Mtt Peptide-Resin Fmoc-Lys(Mtt)-OH Fmoc-Lys(Mtt)-OH Peptide-Resin_Mtt->Fmoc-Lys(Mtt)-OH Couple Piperidine_Mtt Piperidine Fmoc-Lys(Mtt)-OH->Piperidine_Mtt Fmoc Removal Mild_TFA Mild TFA Piperidine_Mtt->Mild_TFA Mtt Removal Modification_Mtt Modification Mild_TFA->Modification_Mtt Side-chain Ligation TFA_Mtt TFA Modification_Mtt->TFA_Mtt Cleavage Final_Peptide_Mtt Final Peptide TFA_Mtt->Final_Peptide_Mtt

Caption: Alternative workflow using Fmoc-Lys(Mtt)-OH.

cluster_legend Decision Pathway start Need for Lysine Side-Chain Modification? hydrazine_compat Hydrazine Compatible? start->hydrazine_compat Yes no_mod Use Standard Fmoc-Lys(Boc)-OH start->no_mod No mild_acid_compat Mild Acid Compatible? hydrazine_compat->mild_acid_compat No use_ivdde Use Fmoc-Lys(ivDde)-OH hydrazine_compat->use_ivdde Yes use_mtt Use Fmoc-Lys(Mtt)-OH mild_acid_compat->use_mtt Yes use_alloc Use Fmoc-Lys(Alloc)-OH mild_acid_compat->use_alloc No

Caption: Decision tree for selecting a lysine protecting group.

Conclusion

Fmoc-Lys(ivDde)-OH stands out as a superior choice for orthogonal ligation strategies in peptide synthesis due to the mild and highly selective nature of its deprotection. While alternatives like Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Alloc)-OH offer orthogonality, their deprotection conditions, involving mild acid or a palladium catalyst respectively, may present challenges in terms of side reactions or process complexity. The data indicates that high-purity peptides can be obtained using the ivDde strategy, making it a robust and reliable method for the synthesis of complex, modified peptides. For researchers and drug development professionals, a thorough understanding of the advantages and limitations of each protecting group is essential for the strategic design and successful execution of their synthetic endeavors.

References

Confirming Lysine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of lysine incorporation into proteins is a critical step in various applications, from studying post-translational modifications to developing novel protein therapeutics. This guide provides an objective comparison of mass spectrometry-based approaches and alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.

Mass spectrometry (MS) has become a cornerstone for the definitive identification and quantification of lysine and its analogs within a protein sequence. Its high sensitivity and specificity allow for unambiguous confirmation and site-specific localization of incorporated lysine residues. However, alternative methods such as Western blotting and fluorescence-based assays offer complementary approaches that may be more suitable for specific experimental goals, such as high-throughput screening or visualization.

Performance Comparison of Analytical Techniques

The choice of analytical method for confirming lysine incorporation depends on several factors, including the required level of detail, sample complexity, throughput needs, and available instrumentation. Mass spectrometry techniques generally offer the highest level of specificity and sensitivity, providing detailed information down to the specific site of incorporation. In contrast, methods like Western blotting and fluorescence analysis are often faster and more accessible, making them suitable for initial screening and qualitative assessments.

Technique Principle Sensitivity Throughput Quantitative Capability Key Advantages Limitations
LC-MS/MS Separates peptides by liquid chromatography followed by mass analysis of peptide fragments.High (femtomole to attomole)Moderate to HighExcellent (Relative and Absolute)Site-specific identification and quantification.[1][2]Requires complex instrumentation and data analysis.
MALDI-TOF MS Ionizes molecules from a solid matrix and measures their time-of-flight.High (femtomole to picomole)[3]HighSemi-quantitative to QuantitativeRapid analysis of intact proteins and peptides; tolerant to some sample impurities.[3]Mass accuracy can be lower than ESI-based methods; may not be suitable for complex mixtures without prior separation.[3]
SILAC Metabolic labeling with "heavy" amino acids for quantitative comparison of protein abundance.HighModerateExcellent (Relative)[4][5]Highly accurate for in vivo quantitative studies of protein turnover and post-translational modifications.[6][7]Limited to cell culture; requires complete incorporation of labeled amino acids.[5]
Western Blot Immuno-detection of target proteins after separation by gel electrophoresis.Moderate (nanogram to picogram)Low to ModerateSemi-quantitativeWidely accessible; good for confirming protein presence and relative changes in abundance.[8]Depends on antibody specificity; less precise for quantification compared to MS.[8][9]
Fluorescence Labeling Covalent attachment of a fluorescent dye to lysine residues for detection.HighHighSemi-quantitativeEnables visualization in imaging; suitable for high-throughput screening.[10][11]Indirect detection; potential for steric hindrance by the dye; labeling efficiency can vary.[11]

Mass Spectrometry-Based Methods

Mass spectrometry offers unparalleled detail in the analysis of lysine incorporation. By measuring the mass-to-charge ratio of peptides, it can confirm the presence of lysine or its analogs and pinpoint their exact location within the protein sequence.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for identifying and quantifying proteins and their modifications.[1] It involves the separation of peptides from a protein digest by liquid chromatography, followed by their ionization and fragmentation in the mass spectrometer. The resulting fragment ions provide sequence information that can be used to identify the peptide and any modifications, including the incorporation of a specific lysine analog.

Matrix-Assisted Laser Desorption/Ionation - Time of Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a rapid and sensitive method for analyzing the mass of intact proteins and peptides.[3] In this technique, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. The mass is then determined by measuring the time it takes for the ions to travel to a detector.[3] MALDI-TOF is particularly useful for quickly confirming the mass shift associated with the incorporation of a lysine analog in a purified protein.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling strategy used for quantitative proteomics.[4][5] Cells are grown in media containing either a "light" (natural isotope abundance) or a "heavy" (stable isotope-labeled) form of an essential amino acid, such as lysine.[4] After experimental treatment, the protein lysates are combined, and the relative abundance of proteins is determined by comparing the intensities of the light and heavy peptide pairs in the mass spectrometer.[5] This method is highly accurate for studying changes in protein expression and post-translational modifications in response to various stimuli.[6][7]

Alternative Methods for Confirmation

While mass spectrometry provides the most detailed information, other techniques can be valuable for confirming lysine incorporation, particularly in a high-throughput or qualitative manner.

Western Blotting

Western blotting is a widely used technique for detecting specific proteins in a complex mixture. It relies on the use of antibodies that recognize the target protein or a specific modification. For lysine incorporation, an antibody that specifically recognizes the incorporated lysine analog or a resulting modification can be used to confirm its presence. While generally less quantitative than mass spectrometry, Western blotting can provide a straightforward yes/no answer and an estimation of the relative amount of incorporation.[8][9]

Fluorescence Labeling

Fluorescence-based methods offer a means to visualize the incorporation of lysine analogs. This can be achieved by using a lysine analog that is itself fluorescent or by using click chemistry to attach a fluorescent dye to a bioorthogonally tagged lysine analog. This approach is particularly useful for in-cell imaging and for high-throughput screening applications where a rapid readout is required.[10][11]

Experimental Protocols

Mass Spectrometry Analysis of Lysine Incorporation (LC-MS/MS)
  • Protein Digestion: The protein of interest is digested into smaller peptides using a protease such as trypsin.

  • Peptide Separation: The resulting peptide mixture is separated using reverse-phase liquid chromatography.

  • Mass Spectrometry Analysis: The separated peptides are introduced into a tandem mass spectrometer. The instrument first measures the mass-to-charge ratio of the intact peptides (MS1 scan).

  • Peptide Fragmentation: Selected peptides are then fragmented, and the mass-to-charge ratio of the fragment ions is measured (MS/MS scan).

  • Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides and any modifications, including the mass shift corresponding to the incorporated lysine analog.

Western Blot for Detecting Modified Lysine
  • Protein Separation: Proteins from cell lysates or purified samples are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the modified lysine or the protein of interest.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.

Visualizing Key Pathways and Workflows

Understanding the underlying biological pathways and experimental workflows is crucial for designing and interpreting experiments.

Lysine_Metabolism Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Saccharopine Pathway Pipecolic_Acid Pipecolic Acid Lysine->Pipecolic_Acid Pipecolate Pathway Alpha_Aminoadipate_Semialdehyde α-Aminoadipate Semialdehyde Saccharopine->Alpha_Aminoadipate_Semialdehyde Acetyl_CoA Acetyl-CoA Alpha_Aminoadipate_Semialdehyde->Acetyl_CoA Pipecolic_Acid->Alpha_Aminoadipate_Semialdehyde

Lysine Catabolism Pathways

This diagram illustrates the two main pathways for lysine degradation in mammals: the saccharopine and pipecolate pathways, which converge to produce acetyl-CoA for the Krebs cycle.[12][13][14]

Lysine_Incorporation_Workflow cluster_Cell_Culture Cell Culture & Labeling cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Validation Alternative Validation Cell_Culture Grow cells in media with lysine analog Protein_Extraction Extract total protein Cell_Culture->Protein_Extraction Fluorescence Fluorescence Imaging Cell_Culture->Fluorescence Protein_Digestion Digest protein with trypsin Protein_Extraction->Protein_Digestion Western_Blot Western Blot Protein_Extraction->Western_Blot LC_MS_MS LC-MS/MS Analysis Protein_Digestion->LC_MS_MS Data_Analysis Database Search & Quantification LC_MS_MS->Data_Analysis

Experimental Workflow for Lysine Incorporation Analysis

This workflow outlines the key steps involved in a typical experiment to confirm lysine incorporation, from cell culture and labeling to mass spectrometry analysis and alternative validation methods.

References

A Comparative Guide to NMR Spectroscopy for the Characterization of Fmoc-Lys-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of lysine residues with their ε-amino group protected by the fluorenylmethyloxycarbonyl (Fmoc) group is a common strategy in solid-phase peptide synthesis (SPPS). The Fmoc group's lability to basic conditions allows for orthogonal deprotection strategies, crucial for the synthesis of complex peptides and peptidomimetics. Thorough characterization of these peptides is paramount to ensure identity, purity, and conformational integrity. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for the detailed structural elucidation of Fmoc-Lys-OH containing peptides in solution.

This guide provides a comparative overview of NMR spectroscopy for the characterization of these specialized peptides, contrasting it with other common analytical techniques. Detailed experimental protocols and data interpretation guidelines are provided to assist researchers in obtaining and analyzing high-quality NMR data.

Comparison of Analytical Techniques

While NMR provides unparalleled detail on the three-dimensional structure and dynamics, a multi-faceted approach utilizing mass spectrometry (MS) and high-performance liquid chromatography (HPLC) is often employed for comprehensive characterization.

FeatureNMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Information Provided Precise 3D structure, conformation, dynamics, proton and carbon environments, post-translational modifications, and purity.Molecular weight confirmation, sequence verification (via fragmentation), and impurity identification.Purity assessment, quantification, and separation of isomers and byproducts.
Strengths - Non-destructive- Provides detailed structural information in solution- Can identify and quantify impurities with known structures (qNMR)- High sensitivity- Provides accurate molecular weight- Can be coupled with liquid chromatography (LC-MS) for complex mixture analysis- High resolution for separation- Excellent for purity determination- Well-established and robust method
Limitations - Lower sensitivity compared to MS- Can be time-consuming for data acquisition and analysis- Requires higher sample concentrations- Provides limited information on 3D structure- Fragmentation can be complex to interpret- Ionization efficiency can vary between peptides- Co-elution of impurities can occur- Does not provide structural information beyond retention time- Destructive technique

NMR Characterization of this compound Containing Peptides

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the complete characterization of an this compound containing peptide.

¹H and ¹³C NMR Chemical Shifts

The chemical shifts of the Fmoc group and the lysine side-chain protons and carbons serve as characteristic fingerprints. The following table provides typical chemical shift ranges observed in deuterated solvents like DMSO-d₆ or MeOD-d₄.[1][2]

GroupAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Fmoc Group Aromatic Protons7.20 - 7.95120.0 - 145.5
CH~4.20 - 4.35~46.5 - 48.5
CH₂~4.20 - 4.35~65.5 - 68.5
Lysine Side Chain α-CH~3.80 - 4.15~53.5 - 56.0
β-CH₂~1.65 - 1.80~30.0 - 32.0
γ-CH₂~1.20 - 1.40~22.5 - 24.5
δ-CH₂~1.65 - 1.80~21.5 - 23.5
ε-CH₂~3.30 - 3.40~64.5 - 66.0

Note: Chemical shifts are highly dependent on the peptide sequence, solvent, temperature, and pH.

2D NMR for Sequential Assignment and Structural Analysis

2D NMR experiments are essential for resolving signal overlap and establishing through-bond and through-space correlations.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds. This is useful for identifying adjacent protons within an amino acid residue (e.g., Hα-Hβ, Hβ-Hγ).

  • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within a single amino acid residue). This is crucial for identifying the complete set of proton signals for each amino acid.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity (< 5 Å), regardless of whether they are bonded. This is the primary experiment for determining the peptide's 3D structure and for sequential assignment by identifying NOEs between adjacent residues.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon resonances and providing an additional dimension of resolution.

Experimental Protocols

Peptide Synthesis (Fmoc-SPPS)

A generalized protocol for the manual synthesis of a peptide containing this compound is as follows:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the C-terminus of the incoming Fmoc-amino acid (including this compound) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. Add this solution to the deprotected resin and allow it to react for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC before proceeding with NMR analysis.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in 500-600 µL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or H₂O/D₂O 9:1). The choice of solvent will depend on the peptide's solubility and the desired information (e.g., H₂O/D₂O is used to observe exchangeable amide protons). Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • 1D ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: ~12-16 ppm

      • Number of Scans: 16-64

      • Relaxation Delay (d1): 1-2 seconds

  • 2D NMR Acquisition (General Parameters):

    • Temperature: 298 K (25 °C)

    • Acquisition Times (t1 and t2): Adjusted to achieve desired resolution.

    • Number of Scans: 8-32 per increment, depending on sample concentration.

    • Mixing Times:

      • TOCSY: 60-80 ms

      • NOESY: 150-300 ms

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_characterization Characterization synthesis Solid-Phase Synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification ms Mass Spectrometry purification->ms Identity Confirmation hplc Analytical HPLC purification->hplc Purity Assessment nmr NMR Spectroscopy purification->nmr Structural Elucidation nmr_analysis_pathway start Purified Peptide Sample oneD_H1 1D ¹H NMR start->oneD_H1 tocsy 2D TOCSY oneD_H1->tocsy cosy 2D COSY oneD_H1->cosy assignment Resonance Assignment tocsy->assignment cosy->assignment noesy 2D NOESY/ROESY structure 3D Structure & Conformation noesy->structure hsqc 2D ¹H-¹³C HSQC assignment->noesy assignment->hsqc analytical_comparison cluster_techniques peptide This compound Peptide nmr NMR Spectroscopy 3D Structure Conformation Purity (qNMR) peptide->nmr ms Mass Spectrometry Molecular Weight Sequence Impurity ID peptide->ms hplc HPLC Purity Quantification Isomer Separation peptide->hplc

References

Navigating Peptide Synthesis: A Comparative Guide to the Stability of Fmoc-Lysine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acids is paramount to achieving high yields and purity. Among these, lysine, with its reactive side-chain amino group, requires robust protection. The Nα-Fmoc-protected lysine (Fmoc-Lys-OH) and its various side-chain protected derivatives are foundational building blocks. Their stability under diverse reaction conditions dictates the success of peptide elongation and subsequent modifications. This guide provides an objective comparison of the stability of this compound and its common alternatives, supported by established chemical principles and experimental methodologies.

The stability of an Fmoc-protected lysine derivative is primarily determined by the nature of the protecting group on its ε-amino side chain. The Nα-Fmoc group itself is famously labile to basic conditions, typically being removed by piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), while remaining stable under acidic conditions.[1][2] This orthogonality is the cornerstone of Fmoc-based SPPS.

Comparative Stability of Lysine Side-Chain Protecting Groups

The choice of the ε-amino protecting group is critical for complex peptide synthesis, especially when site-specific modifications such as branching, cyclization, or labeling are required. The stability of these groups must be orthogonal to that of the Nα-Fmoc group. The following table summarizes the stability of commonly used side-chain protecting groups for Fmoc-lysine under various conditions encountered during SPPS.

Protecting GroupDerivativeStable Under (Conditions)Labile Under (Cleavage Conditions)Key Applications
None This compoundAcidic conditions, coupling reagentsBasic conditions (e.g., piperidine), nucleophilesStarting material for synthesizing novel side-chain modified lysine derivatives.
Boc Fmoc-Lys(Boc)-OHBasic conditions (e.g., 20% piperidine in DMF), mild acids, palladium catalystsStrong acids (e.g., Trifluoroacetic acid - TFA)[3][4]Standard incorporation of lysine in routine peptide synthesis.
Mtt Fmoc-Lys(Mtt)-OHBasic conditions (e.g., 20% piperidine in DMF), palladium catalystsVery mild acids (e.g., 1-2% TFA in Dichloromethane - DCM)[5]Synthesis of branched or cyclic peptides requiring selective side-chain deprotection on-resin.
ivDde Fmoc-Lys(ivDde)-OHAcidic and basic conditions (e.g., TFA, piperidine)Hydrazine (e.g., 2% hydrazine in DMF)[6][7]Orthogonal protection for complex peptides where acidic and standard basic conditions need to be avoided for side-chain deprotection.
Alloc Fmoc-Lys(Alloc)-OHAcidic and basic conditions (e.g., TFA, piperidine)Palladium(0) catalysts (e.g., Pd(PPh₃)₄) in the presence of a scavenger[8]Useful for selective deprotection under neutral conditions, compatible with acid- and base-sensitive moieties.

Experimental Protocols

To quantitatively assess the stability of this compound or its derivatives, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This involves subjecting the compound to various stress conditions and monitoring its degradation over time.

Protocol: Comparative Stability Analysis of Fmoc-Lysine Derivatives

1. Objective: To quantify and compare the stability of this compound and its side-chain protected derivatives (Boc, Mtt, ivDde, Alloc) in solutions mimicking common SPPS reaction conditions.

2. Materials:

  • This compound and its derivatives

  • Solvents: DMF, N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM) (HPLC grade)

  • Reagents: Piperidine, Trifluoroacetic acid (TFA), Hydrazine hydrate, Tetrakis(triphenylphosphine)palladium(0), Phenylsilane

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks, pipettes, and autosampler vials

3. Preparation of Stock Solutions:

  • Prepare individual stock solutions of each Fmoc-lysine derivative at a concentration of 1 mg/mL in acetonitrile.

4. Stress Conditions:

  • Basic Condition (Fmoc-deprotection simulation):

    • Mix the stock solution with a 20% piperidine in DMF solution to achieve a final amino acid concentration of 0.1 mg/mL.

    • Incubate at room temperature.

  • Acidic Condition (Cleavage/Side-chain deprotection simulation):

    • For Fmoc-Lys(Boc)-OH, mix the stock solution with a 95% TFA solution.

    • For Fmoc-Lys(Mtt)-OH, mix the stock solution with a 1% TFA in DCM solution.

  • Solvent Stability:

    • Prepare solutions of each derivative at 0.1 mg/mL in DMF and NMP.

    • Incubate at room temperature and at an elevated temperature (e.g., 40°C).

  • Specific Reagent Stability:

    • For Fmoc-Lys(ivDde)-OH, prepare a solution in 2% hydrazine in DMF.

    • For Fmoc-Lys(Alloc)-OH, prepare a solution with Pd(PPh₃)₄ and a scavenger in DCM.

5. Time Points for Analysis:

  • Withdraw aliquots from each stress condition at specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quench the reaction if necessary (e.g., by neutralizing acidic or basic solutions).

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

6. HPLC Method:

  • Column: C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.[9]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm (for the Fmoc group) and 214 nm (for the peptide bond/general detection).

  • Injection Volume: 10 µL

7. Data Analysis:

  • Calculate the percentage of the remaining parent compound at each time point by comparing the peak area to the initial (time 0) peak area.

  • Identify and quantify any major degradation products.

  • Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the stability validation process.

Stability_Validation_Workflow cluster_conditions Stress Conditions prep Preparation of Stock Solutions (this compound & Derivatives) basic Basic (e.g., 20% Piperidine/DMF) prep->basic Incubate under acidic Acidic (e.g., 1% TFA/DCM, 95% TFA) prep->acidic Incubate under solvent Solvent (DMF, NMP at RT & 40°C) prep->solvent Incubate under reagent Specific Reagents (Hydrazine, Pd(0)) prep->reagent Incubate under sampling Time-Point Sampling (0, 1, 2, 4, 8, 24h) basic->sampling acidic->sampling solvent->sampling reagent->sampling hplc HPLC Analysis (C18 Column, Gradient Elution) sampling->hplc data Data Analysis (% Degradation vs. Time) hplc->data report Comparative Stability Report data->report

Caption: Workflow for the validation of this compound stability.

References

A Comparative Guide to Fmoc-Lys(Alloc)-OH for Palladium-Cleavable Side-Chain Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group strategy is paramount for achieving the desired peptide sequence and complexity. For the synthesis of modified peptides, such as branched, cyclic, or ubiquitinated peptides, orthogonal protection of amino acid side chains is a critical consideration. This guide provides a comprehensive comparison of Fmoc-Lys(Alloc)-OH, which utilizes a palladium-cleavable allyloxycarbonyl (Alloc) group for side-chain protection, with other commonly used orthogonally protected lysine derivatives.

Fmoc-Lys(Alloc)-OH is a valuable building block in Fmoc-based SPPS, offering a distinct deprotection chemistry that is orthogonal to the standard acid-labile (e.g., Boc, tBu, Trt) and base-labile (Fmoc) protecting groups.[1][2][3] The Alloc group is selectively removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[4][5][6] This unique cleavage mechanism allows for the selective deprotection of the lysine side chain while the peptide remains attached to the solid support, enabling site-specific modifications.

Comparison with Alternative Lysine Protecting Groups

The choice of a side-chain protecting group for lysine depends on the overall synthetic strategy, including the desired modifications and the stability of other protecting groups in the sequence. Besides Alloc, other commonly employed orthogonal protecting groups for the lysine side chain in Fmoc-SPPS include tert-butyloxycarbonyl (Boc), 4-methyltrityl (Mtt), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde).

Protecting GroupChemical StructureCleavage ConditionsOrthogonalityKey Advantages
Alloc AllyloxycarbonylPd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., phenylsilane) in an inert solvent like DCM or DMF.[4][7]Orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) groups.[2][8]Mild cleavage conditions; high selectivity.
Boc tert-ButyloxycarbonylModerate to strong acid (e.g., Trifluoroacetic acid - TFA).[9][10][11]Orthogonal to base-labile (Fmoc) and palladium-labile (Alloc) groups.[9]Well-established chemistry; readily available reagents.
Mtt 4-MethyltritylMildly acidic conditions (e.g., 1-2% TFA in DCM or HFIP cocktail).[12][13][14][15]Orthogonal to base-labile (Fmoc) and palladium-labile (Alloc) groups. Quasi-orthogonal to highly acid-labile resins.[12][16]Cleavage can be monitored visually by the release of the yellow Mtt cation.[12]
Dde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine in DMF.[7][17][18]Orthogonal to acid-labile (Boc, tBu), base-labile (Fmoc), and palladium-labile (Alloc) groups.[19][20]Offers an additional level of orthogonality.

Performance Comparison:

Quantitative data on the direct comparison of cleavage efficiency can vary depending on the peptide sequence and reaction conditions. However, a study on the synthesis of branched peptides reported the following purities of the final product after cleavage and side-chain modification, which can serve as an indirect measure of the deprotection and subsequent coupling efficiency:

Lysine Derivative Used for BranchingPurity of Branched Peptide
Fmoc-Lys(Mtt)-OH79%
Fmoc-Lys(Alloc)-OH82%
Fmoc-Lys(ivDde)-OH93%

Source: Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups, CEM Application Note[21]

Experimental Protocols

Detailed methodologies for the selective on-resin deprotection of the lysine side chain are provided below. These protocols are intended as a general guideline and may require optimization based on the specific peptide sequence and solid support.

Protocol 1: Palladium-Catalyzed Cleavage of the Alloc Group

This protocol describes the removal of the Alloc group from the lysine side chain.

Reagents:

  • Peptide-resin with Fmoc-Lys(Alloc)-OH incorporated

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger (e.g., Phenylsilane (PhSiH₃) or Morpholine)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare a solution of Pd(PPh₃)₄ (0.25-0.5 equivalents relative to resin loading) and phenylsilane (24 equivalents) in DCM.[4]

  • Add the palladium catalyst solution to the resin.

  • Gently agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 2 hours at room temperature.

  • Wash the resin thoroughly with DCM, followed by a solution of 0.5% diisopropylethylamine (DIPEA) in DMF to scavenge any residual palladium, and finally with DMF.

Protocol 2: Acidic Cleavage of the Mtt Group

This protocol outlines the removal of the Mtt group.

Reagents:

  • Peptide-resin with Fmoc-Lys(Mtt)-OH incorporated

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (scavenger)

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare a solution of 1-2% TFA and 1-5% TIS in DCM.[12][15]

  • Treat the resin with the TFA solution for 30 minutes. The solution will typically turn yellow, indicating the release of the Mtt cation.[12]

  • Repeat the treatment with fresh TFA solution until the solution remains colorless.

  • Wash the resin extensively with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and finally with DMF.

Protocol 3: Hydrazinolysis of the Dde Group

This protocol details the removal of the Dde protecting group.

Reagents:

  • Peptide-resin with Fmoc-Lys(Dde)-OH incorporated

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare a 2% solution of hydrazine monohydrate in DMF.[7]

  • Treat the resin with the hydrazine solution for 3-5 minutes.[7]

  • Repeat the hydrazine treatment two to three times.

  • Wash the resin thoroughly with DMF.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of orthogonally protected lysine in peptide synthesis.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Modification Site-Specific Modification Start Start Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing (DMF) Amino_Acid_Coupling->Washing Repeat Repeat Washing->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Orthogonal_Deprotection Selective Side-Chain Deprotection (e.g., Pd(0) for Alloc) Repeat->Orthogonal_Deprotection Sequence Complete Modification_Reaction On-Resin Modification (e.g., Branching, Cyclization, Labeling) Orthogonal_Deprotection->Modification_Reaction Final_Cleavage Final Cleavage from Resin & Global Deprotection (TFA) Modification_Reaction->Final_Cleavage

Caption: Experimental workflow for SPPS and on-resin modification.

The synthesis of ubiquitinated peptides represents a sophisticated application where orthogonal protection is essential. Ubiquitin is a small regulatory protein that is conjugated to lysine residues of target proteins, a process known as ubiquitination. This post-translational modification is involved in a wide array of cellular processes. The chemical synthesis of ubiquitinated peptides allows for detailed studies of these pathways.

G Ubiquitin Ubiquitin E1 E1 (Ubiquitin-Activating Enzyme) Ubiquitin->E1 ATP E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 E3 E3 (Ubiquitin Ligase) E2->E3 Target_Protein Target Protein (with Lysine residue) E3->Target_Protein Ubiquitinated_Protein Ubiquitinated Protein (Isopeptide Bond) Target_Protein->Ubiquitinated_Protein Ubiquitin Transfer Proteasomal_Degradation Proteasomal Degradation Ubiquitinated_Protein->Proteasomal_Degradation Signaling Cellular Signaling Ubiquitinated_Protein->Signaling DNA_Repair DNA Repair Ubiquitinated_Protein->DNA_Repair

Caption: Simplified diagram of the ubiquitin signaling pathway.

References

A Researcher's Guide to the Cost-Effectiveness of Protected Lysine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the ε-amino function of lysine is a critical decision in the strategic design of solid-phase peptide synthesis (SPPS). This choice profoundly impacts not only the chemical feasibility of synthesizing complex peptides but also the overall cost-effectiveness of the process, from raw materials to final purified product.

This guide provides an objective comparison of the performance and cost-effectiveness of various protected lysine derivatives. It includes supporting data from the literature, detailed experimental protocols for comparative analysis, and visualizations to clarify complex workflows and biological contexts.

The Critical Role of Lysine Protection in Drug Development

Lysine residues within peptides and proteins are hubs for post-translational modifications (PTMs) that are integral to cellular signaling. In drug development, mimicking or blocking these modifications is a key strategy. The ε-amino group of lysine is highly nucleophilic and, if left unprotected during peptide synthesis, can lead to unwanted side reactions, such as chain branching, resulting in a complex mixture of products that are difficult to purify.

Several signaling pathways crucial in cancer and other diseases are regulated by lysine PTMs, including:

  • Ubiquitination: The attachment of ubiquitin to lysine residues can target proteins for degradation or alter their function and localization. This process is pivotal in regulating G protein-coupled receptors (GPCRs), a major class of drug targets.[1][2][3]

  • Acetylation: Lysine acetylation and deacetylation, catalyzed by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), play a significant role in regulating gene transcription and the activity of various enzymes, including kinases involved in cancer signaling.[][5]

  • Methylation: The methylation of lysine residues on histones and other proteins is a key epigenetic modification that influences gene expression and is implicated in cancer development.[6]

The ability to selectively introduce or modify lysine residues within a synthetic peptide is therefore essential for creating potent and specific therapeutic agents. This necessitates the use of protecting groups that can be selectively removed at the appropriate stage of the synthesis.

Diagram of Key Lysine Post-Translational Modifications in Signaling

G cluster_signaling Cellular Signaling Pathways cluster_ptm Lysine Post-Translational Modifications GPCR GPCR Signaling Cancer Cancer Progression Gene Gene Expression Ub Ubiquitination Ub->GPCR Receptor Trafficking & Degradation Ub->Cancer Protein Degradation Ac Acetylation Ac->Cancer Enzyme Activity & Protein Stability Ac->Gene Histone Modification Me Methylation Me->Gene Epigenetic Regulation G cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_evaluation Evaluation start Select Model Peptide synthesis Synthesize with Different Protected Lysine Derivatives start->synthesis cleavage Cleavage and Deprotection synthesis->cleavage hplc HPLC Analysis (Purity & Yield) cleavage->hplc ms Mass Spectrometry (Identity) cleavage->ms racemization Chiral Chromatography (Racemization) cleavage->racemization cost Cost Analysis (Reagents, Time, Purification) hplc->cost ms->cost racemization->cost conclusion Select Optimal Protecting Group cost->conclusion

References

Safety Operating Guide

Proper Disposal of Fmoc-Lys-OH: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in peptide synthesis and drug development, the safe handling and disposal of chemical reagents like Nα-Fmoc-L-lysine (Fmoc-Lys-OH) are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, aligning with standard safety practices and environmental responsibilities.

Hazard Profile and Safety Precautions

This compound is a protected amino acid derivative commonly used in solid-phase peptide synthesis. While some safety data sheets (SDS) for similar compounds indicate that it is not classified as a hazardous substance, others suggest potential hazards. For instance, the hydrochloride salt of this compound is described as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Given this, it is prudent to handle this compound with a degree of caution and always utilize appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Safety Glasses: To protect eyes from dust particles and potential splashes.

  • Gloves: Nitrile or latex gloves are essential to prevent skin contact.

  • Lab Coat: To protect clothing and skin from contamination.

Quantitative Hazard Data Summary

For related compounds, the following classifications have been noted:

Hazard ClassificationGHS CategoryHazard Statement
Acute toxicity - oral4H302: Harmful if swallowed
Skin irritation2H315: Causes skin irritation
Eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation

Data based on the hydrochloride salt of this compound.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be conducted in accordance with your institution's environmental health and safety (EHS) guidelines and local regulations.[2] The following protocol provides a general framework for its safe disposal.

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect unused, expired, or contaminated solid this compound in a designated and clearly labeled waste container for non-hazardous solid chemical waste.

    • Any materials that have come into contact with this compound, such as weighing paper, contaminated paper towels, and gloves, should also be disposed of in this container.[3]

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, the disposal method is dictated by the hazards of the solvent.[3]

    • The resulting solution must be disposed of in the appropriate liquid waste container corresponding to the solvent used (e.g., halogenated or non-halogenated waste).

Step 2: Labeling and Storage

Accurate labeling and proper storage of waste are essential for safety and compliance.

  • All waste containers must be clearly and accurately labeled with the full chemical name: "this compound".

  • If in a solution, list all constituents, including the solvent.

  • Waste containers should be kept tightly closed when not in use and stored in a designated waste accumulation area, away from incompatible materials.

Step 3: Handling Spills

In the event of a spill, follow these procedures:

  • Small Spills: Use appropriate tools, such as a brush and dustpan, to carefully collect the spilled material and place it into a designated waste disposal container.[4]

  • Large Spills: Use a shovel to place the spilled material into a convenient waste disposal container.[4]

  • Ensure adequate ventilation and wear appropriate PPE during cleanup. For large quantities, a dust respirator may be necessary.

Step 4: Final Disposal

The ultimate disposal of the collected waste must be handled by professionals.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

  • Many laboratories utilize professional chemical waste disposal services to ensure compliance with all local, state, and federal regulations.[2]

Experimental Workflow & Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Fmoc_Lys_OH_Disposal_Workflow cluster_assessment 1. Waste Assessment cluster_solid 2a. Solid Waste Stream cluster_liquid 2b. Liquid Waste Stream cluster_final 3. Final Disposal start Start: This compound Waste waste_form Determine Waste Form start->waste_form solid_container Place in Labeled Solid Chemical Waste Container waste_form->solid_container Solid solvent_hazard Identify Solvent Hazards waste_form->solvent_hazard Liquid/ Solution ppe_solid Include Contaminated PPE and Materials solid_container->ppe_solid storage Store Waste in Designated Area ppe_solid->storage liquid_container Dispose in Appropriate Labeled Liquid Waste Container solvent_hazard->liquid_container liquid_container->storage ehs_contact Contact EHS for Professional Disposal storage->ehs_contact end End ehs_contact->end

References

Personal protective equipment for handling Fmoc-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents like Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine (Fmoc-Lys-OH) is paramount for both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Hazard Identification and Personal Protective Equipment

While some forms of this compound are not classified as hazardous substances, others, such as the hydrochloride salt, are categorized as causing skin irritation, serious eye irritation, and respiratory irritation, and may be harmful if swallowed[1]. Therefore, it is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved goggles[2].Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or latex) inspected prior to use[2].Prevents skin contact. Use proper glove removal technique to avoid contamination[2].
Skin and Body Protection Laboratory coat and impervious clothing[2].Protects skin and personal clothing from contamination.
Respiratory Protection A dust mask (e.g., N95 or P1) should be used when handling large quantities or if dust formation is likely[2][3].Minimizes inhalation of fine particles.

Operational and Handling Protocols

Proper handling procedures are critical to minimize exposure and maintain a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is recommended, especially where dust may be generated[2][4][5].

General Handling Practices:

  • Avoid contact with skin and eyes[2][5].

  • Prevent the formation of dust and aerosols[2][5].

  • Wash hands thoroughly after handling and before breaks, meals, or leaving the laboratory[2][4].

  • Obtain special instructions before use in novel procedures[2][5].

Storage:

  • Store in a cool, dry, and well-ventilated place[2][5].

  • Keep the container tightly closed to prevent moisture absorption and contamination[2][5].

Emergency Procedures and First Aid

In the event of accidental exposure, immediate action is necessary.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician[2][6].
Skin Contact Wash the affected area with soap and plenty of water. Consult a physician if irritation persists[2][6].
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[2][6].
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention[2][6].

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.

Spill Cleanup: In the case of a spill, follow these steps to ensure safe cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[2][5].

  • Wear PPE: Before cleaning the spill, don the appropriate personal protective equipment as outlined above[5].

  • Contain and Clean: Carefully sweep or scoop up the spilled solid material, avoiding the generation of dust[2][7]. Place the material into a suitable, labeled, and closed container for disposal[2][7].

  • Decontaminate: Clean the spill area with appropriate materials.

  • Prevent Environmental Contamination: Do not let the product enter drains or waterways[2][5].

Below is a workflow diagram for handling a chemical spill of this compound.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal Spill This compound Spill Detected Evacuate Evacuate Area Spill->Evacuate Assess Situation Ventilate Ensure Ventilation Evacuate->Ventilate Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) Ventilate->Don_PPE Contain Contain the Spill Don_PPE->Contain Sweep Gently Sweep/Scoop Solid Material Contain->Sweep Avoid Dust Generation Containerize Place in Labeled, Closed Container Sweep->Containerize Decontaminate Decontaminate Spill Area Containerize->Decontaminate Dispose Dispose of as Chemical Waste (Follow Institutional Guidelines) Decontaminate->Dispose

Caption: Workflow for handling a chemical spill of this compound.

Disposal:

  • Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations[2][5].

  • Waste materials should be collected in designated, labeled containers for chemical waste[7].

  • It is the responsibility of the waste generator to properly classify and dispose of the waste material[2][5]. Do not dispose of down the drain[5].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-Lys-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Lys-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。